2-Methylpentane
Description
This compound is an alkane.
Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpentane | |
|---|---|---|
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InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
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InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H14, Array | |
| Record name | ISOHEXANE | |
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| Record name | METHYL PENTANE | |
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| Record name | 2-METHYLPENTANE | |
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DSSTOX Substance ID |
DTXSID4029143 | |
| Record name | 2-Methylpentane | |
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Molecular Weight |
86.18 g/mol | |
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Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
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| Record name | METHYL PENTANE | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
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Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
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Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
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Color/Form |
Colorless liquid, Liquid or oil | |
CAS No. |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
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| Record name | 2-METHYLPENTANE | |
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Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
| Record name | ISOHEXANE | |
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Foundational & Exploratory
2-methylpentane molecular geometry and bond angles
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2-Methylpentane
Abstract
This compound (isohexane), a branched-chain alkane with the molecular formula C₆H₁₄, is a common component in commercial gasoline and a versatile solvent.[1] Its non-linear structure introduces complexities in its three-dimensional arrangement that are crucial for understanding its physical properties and chemical reactivity. This guide provides a detailed examination of the molecular geometry, hybridization, and bond angles of this compound. We will synthesize theoretical predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory with an analysis of the real-world deviations caused by steric effects, offering a comprehensive view for researchers and drug development professionals who rely on precise molecular modeling.
Foundational Principles: Hybridization and VSEPR Theory
The geometry of any molecule is fundamentally dictated by the arrangement of its constituent atoms, which in turn is governed by the distribution of valence electron pairs. For alkanes like this compound, two core concepts provide the theoretical framework for our analysis.
sp³ Hybridization in Alkanes
In alkanes, every carbon atom is saturated, meaning it forms four single covalent bonds (sigma bonds). To achieve this, each carbon atom's one 2s and three 2p atomic orbitals combine to form four equivalent sp³ hybrid orbitals.[2] These hybrid orbitals arrange themselves in a tetrahedral geometry to maximize the distance between them, resulting in an ideal bond angle of 109.5°.[3] This tetrahedral arrangement is the fundamental building block for the entire carbon skeleton of this compound.
VSEPR Theory: Predicting Electron Geometry
The Valence Shell Electron Pair Repulsion (VSEPR) theory states that electron pairs in the valence shell of a central atom will repel each other and arrange themselves to be as far apart as possible, minimizing electrostatic repulsion.[4] For a central atom with four single bonds and no lone pairs, such as any carbon atom in an alkane, VSEPR theory predicts a tetrahedral electron geometry, reinforcing the 109.5° ideal bond angle.[3]
Molecular Structure and Geometry of this compound
The structure of this compound consists of a five-carbon (pentane) chain with a methyl group attached to the second carbon.[5][6] This branching is the key to understanding its unique geometry compared to its linear isomer, n-hexane.
All six carbon atoms in this compound are sp³ hybridized, as each is bonded to four other atoms (either carbon or hydrogen) via single bonds.[7] Consequently, the local electron geometry and molecular geometry around each carbon atom is tetrahedral.[8]
Caption: 2D representation of this compound's carbon skeleton.
Bond Angles: Theoretical vs. Actual
While the ideal sp³ bond angle is 109.5°, this value is seldom observed in molecules more complex than methane. The primary cause for deviation in this compound is steric hindrance.
The Role of Steric Hindrance
Steric hindrance is the repulsive force that arises when non-bonded atoms or groups are brought too close together, occupying the same volume of space.[9][10] This repulsion forces the molecule to adjust its bond angles and conformations to find a lower energy state. In this compound, the tertiary carbon (C2) is the most sterically crowded center, as it is bonded to three other carbon atoms (C1, C3, and C6) and one hydrogen atom.
Analysis of Specific Bond Angles
The steric strain at the C2 position causes significant deviations from the ideal 109.5° angle:
-
∠C1-C2-C3 and ∠C1-C2-C6: These angles involve the repulsion between the terminal methyl group (C1), the branching methyl group (C6), and the propyl group extending from C3. To alleviate the strain caused by these bulky groups pushing against each other, these C-C-C bond angles are expected to expand to be slightly greater than 109.5° .
-
∠H-C2-C(x): Conversely, the angles involving the smaller hydrogen atom attached to C2 will be compressed to accommodate the expansion of the larger C-C-C angles. Therefore, the H-C2-C1, H-C2-C3, and H-C2-C6 angles are expected to be slightly less than 109.5° .
-
Angles along the chain (e.g., ∠C2-C3-C4, ∠C3-C4-C5): These secondary carbons are less sterically hindered than C2. Their bond angles are expected to be much closer to the ideal 109.5°, though minor deviations can occur due to torsional strain arising from the molecule's overall conformation.[11]
| Carbon Atom | Hybridization | Bond Type | Ideal Angle (°) | Expected Actual Angle (°) | Rationale for Deviation |
| C1 (Primary) | sp³ | H-C-H, H-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |
| C2 (Tertiary) | sp³ | C-C-C | 109.5 | > 109.5 | Steric repulsion between three bulky alkyl groups.[9] |
| C2 (Tertiary) | sp³ | H-C-C | 109.5 | < 109.5 | Compression to allow C-C-C angles to expand. |
| C3 (Secondary) | sp³ | C-C-C | 109.5 | ~109.5 | Less steric hindrance than C2. |
| C4 (Secondary) | sp³ | C-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |
| C5 (Primary) | sp³ | H-C-H, H-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |
| C6 (Primary) | sp³ | H-C-H, H-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |
Methodologies for Geometric Determination
The precise bond angles and lengths in a molecule like this compound are determined through a combination of experimental techniques and computational modeling.
Experimental Protocol: Gas Electron Diffraction
For volatile, non-crystalline compounds like this compound, gas electron diffraction is a primary experimental method for determining molecular geometry.
-
Sample Preparation: A pure sample of this compound is vaporized under low pressure.
-
Electron Beam Interaction: A high-energy beam of electrons is fired through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Data Collection: A detector records the intensity of scattered electrons as a function of the scattering angle, creating a diffraction pattern.
-
Structural Refinement: The diffraction pattern is mathematically converted into a radial distribution function, which gives information about the distances between all pairs of atoms. By fitting this data to a molecular model, precise average bond lengths and angles can be derived.
Computational Workflow: Density Functional Theory (DFT)
Computational chemistry provides indispensable insights into molecular structures, especially for transient conformers.
Caption: Workflow for computational geometry optimization.
This process iteratively adjusts atomic positions to find the lowest energy conformation, providing highly accurate predictions of molecular geometry that complement experimental data.[12]
Conclusion
The molecular geometry of this compound is a direct consequence of the sp³ hybridization of its carbon atoms, leading to a locally tetrahedral structure. While VSEPR theory provides a foundational prediction of 109.5° bond angles, this ideal is not fully realized. The steric hindrance introduced by the methyl branch at the C2 position is the dominant factor causing measurable deviations in the C-C-C bond angles around this tertiary center. An understanding of these subtle but significant geometric distortions is critical for accurately modeling the behavior of branched alkanes in complex chemical systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. m.youtube.com [m.youtube.com]
- 8. proprep.com [proprep.com]
- 9. fiveable.me [fiveable.me]
- 10. quora.com [quora.com]
- 11. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentane (isohexane), a branched-chain alkane with the chemical formula C₆H₁₄, serves as a fundamental model for understanding the spectroscopic properties of aliphatic hydrocarbons.[1][2][3] Its structural simplicity, coupled with the presence of distinct proton and carbon environments, makes it an excellent subject for illustrating the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its molecular structure and fragmentation behavior. The methodologies and interpretations presented herein are designed to be a valuable resource for professionals engaged in chemical analysis, structural elucidation, and quality control.
Molecular Structure of this compound
A clear understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a five-carbon chain with a methyl group attached to the second carbon. This branching creates several unique chemical environments for the hydrogen and carbon atoms.
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[4] For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum of this compound is characterized by five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.[5]
Data Presentation: ¹H NMR of this compound
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Corresponding Protons |
| a | ~0.86 | 6H | Doublet | (CH₃)₂CH- |
| b | ~0.88 | 3H | Triplet | -CH₂CH₃ |
| c | ~1.15 | 2H | Multiplet | -CH(CH₃)₂ |
| d | ~1.29 | 2H | Multiplet | -CH₂CH₂CH₃ |
| e | ~1.54 | 1H | Multiplet | -CH₂CH(CH₃)₂ |
Interpretation of the ¹H NMR Spectrum:
The chemical shifts of all protons in this compound appear in the upfield region (0.8-1.6 ppm), which is characteristic of alkanes. The splitting patterns, predicted by the n+1 rule, are key to assigning each signal:[5]
-
Signal a (2x CH₃): The six protons of the two equivalent methyl groups attached to C2 are split by the single proton on C2, resulting in a doublet.
-
Signal b (CH₃): The three protons of the terminal methyl group (C5) are split by the two adjacent protons on C4, giving a triplet.
-
Signals c and d (2x CH₂): The methylene protons at C3 and C4 are diastereotopic and couple with each other and with the adjacent protons, leading to complex multiplets.
-
Signal e (CH): The single proton on C2 is coupled to the six protons of the geminal methyl groups and the two protons of the adjacent methylene group, theoretically resulting in a nonet (a multiplet with nine lines).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry 5 mm NMR tube.[6][7][8][9] this compound is a volatile liquid, so care should be taken to minimize evaporation during sample preparation.[6]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
¹³C NMR Spectroscopy of this compound
The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent carbon environments.[10]
Data Presentation: ¹³C NMR of this compound
| Signal | Chemical Shift (δ, ppm) | Corresponding Carbon |
| 1 | ~14.1 | C5 |
| 2 | ~22.4 | C1, C1' |
| 3 | ~27.8 | C2 |
| 4 | ~41.7 | C3 |
| 5 | ~20.6 | C4 |
Interpretation of the ¹³C NMR Spectrum:
The chemical shifts are consistent with those expected for an acyclic alkane. The two methyl groups attached to the second carbon are chemically equivalent due to free rotation, and therefore appear as a single signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (e.g., 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃).[7][9]
-
Instrumentation: Use a high-resolution NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
Data Presentation: IR Spectrum of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2870 | C-H stretch | Alkane (CH₃, CH₂, CH) |
| 1465 | C-H bend | CH₂ (scissoring) |
| 1385-1375 | C-H bend | CH₃ (asymmetric and symmetric) |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is characteristic of a saturated hydrocarbon.[11] The most prominent absorptions are due to the stretching and bending vibrations of the C-H bonds. The absence of significant absorptions in other regions of the spectrum (e.g., 1600-1800 cm⁻¹ for C=C or C=O, or 3200-3600 cm⁻¹ for O-H) confirms the alkane nature of the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[12][13][14][15]
-
Instrumentation: Utilize a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample between the salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: General experimental workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[16]
Data Presentation: Mass Spectrum of this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 86 | ~10 | [C₆H₁₄]⁺˙ (Molecular Ion) |
| 71 | ~30 | [C₅H₁₁]⁺ |
| 57 | ~50 | [C₄H₉]⁺ |
| 43 | 100 | [C₃H₇]⁺ (Base Peak) |
| 41 | ~60 | [C₃H₅]⁺ |
| 29 | ~40 | [C₂H₅]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound exhibits a molecular ion peak at m/z 86, corresponding to its molecular weight.[16][17] The fragmentation pattern is characteristic of a branched alkane, with cleavage preferentially occurring at the branch point to form stable carbocations.
-
Base Peak (m/z 43): The most abundant fragment is the isopropyl cation, [CH(CH₃)₂]⁺, formed by cleavage of the C2-C3 bond. The high stability of this secondary carbocation accounts for its high relative abundance.[17]
-
m/z 71: Loss of a methyl radical (•CH₃) from the molecular ion results in the [C₅H₁₁]⁺ fragment.
-
m/z 57: Cleavage of the C3-C4 bond leads to the formation of a butyl cation, [C₄H₉]⁺.
-
Other Fragments: The peaks at m/z 41 and 29 correspond to further fragmentation and rearrangement of the initial carbocations.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).[18]
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the this compound from the solvent and any impurities.
-
As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer scans a range of m/z values to generate the mass spectrum.
-
Conclusion
The spectroscopic analysis of this compound provides a clear and comprehensive picture of its molecular structure and chemical properties. The combined data from NMR, IR, and Mass Spectrometry are complementary and allow for an unambiguous identification and characterization of this branched alkane. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of a wide range of organic compounds, making them essential tools for researchers and scientists in various fields.
References
- 1. Pentane, 2-methyl- [webbook.nist.gov]
- 2. Pentane, 2-methyl- [webbook.nist.gov]
- 3. Pentane, 2-methyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. How To [chem.rochester.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. homework.study.com [homework.study.com]
- 18. uoguelph.ca [uoguelph.ca]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methylpentane
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methylpentane (isohexane). It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of organic molecules. The document moves from theoretical prediction to experimental protocol and data interpretation, offering field-proven insights grounded in authoritative spectroscopic principles.
The Principle of ¹H NMR Spectroscopy in Alkane Analysis
¹H NMR spectroscopy is an indispensable tool that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms (protons). For saturated aliphatic compounds like this compound, all proton signals appear in the highly shielded, or "upfield," region of the spectrum, typically between 0.7 and 1.5 ppm.[1] The precise location and appearance of these signals are governed by three core principles:
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms or areas of unsaturation are "deshielded" and appear downfield (higher ppm values). In alkanes, protons are highly shielded, with minor shifts influenced by substitution patterns.[1]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[2][3]
-
Spin-Spin Splitting (Multiplicity): The signal for a given proton (or set of equivalent protons) is split into multiple peaks by the magnetic fields of non-equivalent protons on adjacent carbon atoms. This splitting pattern follows the n+1 rule , where 'n' is the number of neighboring non-equivalent protons, providing crucial connectivity information.[4][5]
Structural Environments and Spectrum Prediction for this compound
This compound (C₆H₁₄) possesses a branched structure that results in five distinct chemical environments for its 14 protons.[2][6] The absence of molecular symmetry beyond the two methyl groups on C2 means that most protons are chemically non-equivalent.
The logical relationship between the molecule's structure and its distinct proton environments is visualized below.
Caption: Labeled structure of this compound showing the five non-equivalent proton environments.
Based on this structure, a detailed prediction of the ¹H NMR spectrum can be formulated.
Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Environment | Integration (# of H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Splitting) | Rationale for Splitting (n+1 Rule) |
| Hₐ | Two equivalent methyl groups at C2 (CH₃) | 6 | ~0.86 | Doublet | Split by the single proton at C2 (n=1, 1+1=2) |
| Hₑ | Methine proton at C2 (CH) | 1 | ~1.39 | Multiplet | Split by 6 (Hₐ) + 2 (H꜀) = 8 neighboring protons. The complex splitting results in a multiplet. |
| H꜀ | Methylene protons at C3 (CH₂) | 2 | ~1.15-1.29 | Multiplet | Split by 1 (Hₑ) + 2 (H꜀) = 3 neighboring protons. The differing coupling constants can create a complex multiplet. |
| H꜀ | Methylene protons at C4 (CH₂) | 2 | ~1.15-1.29 | Multiplet | Split by 2 (H꜀) + 3 (Hբ) = 5 neighboring protons, resulting in a complex multiplet. Note: Signals for H꜀ and H꜀ often overlap.[2] |
| Hբ | Terminal methyl protons at C5 (CH₃) | 3 | ~0.88 | Triplet | Split by the two protons at C4 (n=2, 2+1=3) |
The integrated proton ratio of 6:1:2:2:3 is a key identifier for this compound.[2][6] Due to the structural similarity of the methylene groups, their signals often overlap, creating a complex pattern in the 1.15-1.30 ppm region.[2]
Experimental Protocol for High-Resolution Spectrum Acquisition
Obtaining a high-quality, reproducible NMR spectrum is paramount. The following protocol outlines a self-validating system for the analysis of volatile organic compounds like this compound.
Sample Preparation
The primary objective is to prepare a dilute, homogeneous solution free of particulate matter, which can degrade spectral resolution.
-
Compound Handling: In a well-ventilated fume hood, accurately weigh approximately 5-10 mg of purified this compound. Given its volatility, it is advisable to handle it as a cooled liquid.
-
Solvent Selection: Use a deuterated solvent to avoid overwhelming the analyte signals.[7] Chloroform-d (CDCl₃) is the standard choice due to its versatility and low cost.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, which is essential for accurate chemical shift calibration.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are introduced. The final liquid depth should be approximately 5-6 cm to ensure it is correctly positioned within the instrument's detection coil.[8]
Spectrometer Setup and Calibration
This phase ensures the instrument is optimized for the highest sensitivity and resolution. These steps are typically automated on modern spectrometers but require scientific oversight.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Field-Frequency Lock: The instrument locks onto the deuterium signal from the CDCl₃ solvent. This lock compensates for any minor drifts in the magnetic field, ensuring stable signal acquisition over time.[8][9]
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution. Poor shimming results in broad, distorted peaks.[9]
-
Probe Tuning and Matching: The instrument's probe is tuned to the ¹H resonance frequency (~500 MHz for an 11.7 T magnet) to maximize the efficiency of radiofrequency pulse transmission and signal detection, thereby optimizing the signal-to-noise ratio.[9]
Data Acquisition
The choice of acquisition parameters dictates the quality and quantitative accuracy of the final spectrum.
-
Experiment Selection: A standard single-pulse ¹H acquisition experiment is sufficient.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is used instead of a full 90° pulse. This allows for a shorter relaxation delay between scans without saturating the signals, increasing experimental efficiency.[10]
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for small molecules like alkanes, allowing protons to return to their equilibrium state before the next pulse.[10]
-
Acquisition Time: Set to 2-4 seconds to ensure adequate digital resolution of the resulting free induction decay (FID).
-
Number of Scans: For a concentrated sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
The following diagram illustrates the logical workflow for acquiring and processing the NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Data Processing and Final Spectrum Interpretation
The raw data acquired by the spectrometer is the Free Induction Decay (FID), a time-domain signal. This must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Fourier Transform (FT): The FID is converted into a frequency spectrum using a Fourier transform algorithm.[10]
-
Phasing: The spectrum is phase-corrected to ensure all peaks are purely absorptive (pointing upwards) with a flat baseline at the peak base.
-
Baseline Correction: The baseline across the entire spectrum is mathematically flattened to ensure accurate integration.
-
Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm. The residual CHCl₃ peak in the CDCl₃ solvent should then appear at 7.26 ppm, serving as a secondary confirmation of correct referencing.[8]
-
Integration: The integral is calculated for each signal. By setting the integral of one distinct peak (e.g., the methine proton at ~1.39 ppm) to its known value of 1, the relative integrals of all other signals can be determined and should correspond to the 6:1:2:2:3 ratio.
Interpretation: The processed spectrum of this compound will show signals consistent with the predictions in Section 2. The doublet at ~0.86 ppm (6H), the triplet at ~0.88 ppm (3H), and the multiplet for the single methine proton at ~1.39 ppm are typically well-resolved and serve as primary diagnostic peaks. The overlapping multiplets from the two methylene groups confirm the C3-C4 fragment. This complete spectral dataset provides unambiguous confirmation of the this compound structure.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR_En [uanlch.vscht.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the 13C NMR Spectrum Interpretation of 2-Methylpentane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Specifically, 13C NMR provides a direct map of the carbon backbone of a molecule. This guide offers a comprehensive, in-depth analysis of the 13C NMR spectrum of 2-methylpentane (isohexane). We will move beyond simple peak counting to a detailed, mechanistically-grounded interpretation, leveraging spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT). This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply advanced NMR methodologies for unambiguous molecular characterization.
Structural Symmetry and Signal Prediction
Before approaching the spectrum, a critical analysis of the molecular structure of this compound is essential. The number of signals in a 13C NMR spectrum corresponds to the number of chemically non-equivalent carbon environments in the molecule.
Caption: Figure 1: Structure of this compound with carbon numbering.
Upon inspection, this compound possesses a degree of symmetry. The two methyl groups attached to the C2 carbon (C1 and C6) are chemically equivalent due to free rotation around the C2-C3 bond, placing them in identical spatial and electronic environments.[2] Therefore, while there are six carbon atoms in the molecule, we predict only five distinct signals in the 13C NMR spectrum.
Broadband Decoupled and DEPT Spectral Analysis
The standard 13C NMR experiment is a broadband proton-decoupled spectrum. In this experiment, spin-spin coupling between carbon and attached protons is removed, resulting in a simplified spectrum where each unique carbon appears as a single line. While this tells us the number of unique carbons, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.
To resolve this ambiguity, we employ spectral editing techniques, primarily DEPT-90 and DEPT-135.[3]
-
DEPT-90: This experiment selectively shows only signals arising from methine (CH) carbons.[4][5]
-
DEPT-135: In this spectrum, methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks. Quaternary carbons are absent from both DEPT spectra.[4][5]
The logical workflow for this analysis is as follows:
Caption: Figure 2: Workflow for 13C NMR spectral interpretation.
Signal Assignment and Mechanistic Rationale
By combining the information from the broadband, DEPT-90, and DEPT-135 spectra, we can confidently assign each signal to its corresponding carbon. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[1][6] For alkanes, the primary factors are the degree of substitution and steric effects.[6]
| Carbon Atom | Carbon Type | DEPT-90 Result | DEPT-135 Result | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |
| C5 | CH₃ | Absent | Positive | 14.1 | Terminal methyl group, least affected by branching, typical upfield chemical shift. |
| C4 | CH₂ | Absent | Negative | 20.7 | Methylene carbon, relatively shielded as it is further from the branching point. |
| C1, C6 | CH₃ | Absent | Positive | 22.5 | Equivalent methyl groups on C2. They are shielded (shifted upfield) relative to a typical secondary carbon due to steric compression (the gamma-gauche effect). |
| C2 | CH | Positive | Positive | 27.9 | Methine carbon, identified unambiguously by the DEPT-90 spectrum. Being a branch point (tertiary carbon), it is deshielded relative to the methylenes. |
| C3 | CH₂ | Absent | Negative | 41.6 | Methylene carbon adjacent to the branch point (β-effect), making it the most deshielded of the CH₂ groups. |
Note: Chemical shift values are approximate and can vary slightly based on solvent and instrument frequency.
Standard Experimental Protocol
Obtaining high-quality, reproducible NMR data is paramount. The following protocol outlines the standard procedure for acquiring 13C NMR spectra for a liquid sample like this compound.
4.1. Sample Preparation
-
Compound Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[2][7] The deuterated solvent is necessary for the instrument's lock system and to avoid a large protonated solvent signal.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the sample. TMS is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. 13C NMR Data Acquisition A standard proton-decoupled experiment is performed to yield a spectrum of singlets.[7]
-
Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.[7]
-
Acquisition Time: ~1-2 seconds.[7]
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for most protonated carbons.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[7]
4.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.[7]
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.[7]
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
Conclusion
The structural elucidation of this compound via 13C NMR spectroscopy serves as a prime example of the power of modern analytical techniques. A simple broadband-decoupled spectrum, when augmented with data from DEPT-90 and DEPT-135 experiments, allows for the complete and unambiguous assignment of every carbon in the molecular structure. This systematic approach, grounded in the fundamental principles of chemical shifts and spectral editing, is an indispensable workflow in chemical research, quality control, and drug development, ensuring the absolute structural integrity of synthesized and isolated compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 6. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylpentane
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methylpentane (isohexane). It is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and compound identification. The guide delves into the foundational principles governing alkane fragmentation, offers a mechanistic breakdown of the observed mass spectrum, and provides a validated experimental protocol for data acquisition.
Foundational Principles: Alkane Fragmentation in EI-MS
Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule. In the case of alkanes like this compound, this energy is sufficient to eject an electron, forming a high-energy molecular ion radical cation ([M]•+).[1] Due to the delocalized nature of the charge and the high internal energy, the C-C bonds, which are weaker than C-H bonds, readily rupture.[2][3]
A critical principle governing alkane fragmentation is the stability of the resulting carbocation fragments. Fragmentation pathways that lead to more stable carbocations are strongly favored. The order of carbocation stability is tertiary > secondary > primary.[4][5] Branched alkanes, therefore, exhibit distinct fragmentation patterns, with preferential cleavage occurring at the branch points to yield more stable secondary or tertiary carbocations.[6][7] This often results in a weak or entirely absent molecular ion peak, as the initial radical cation is highly prone to immediate fragmentation.[2][4]
The Mass Spectrum of this compound: A Quantitative Overview
The mass spectrum of this compound is a characteristic fingerprint defined by several key fragment ions. The molecular weight of this compound (C₆H₁₄) is 86.18 g/mol , leading to a molecular ion at a mass-to-charge ratio (m/z) of 86.[8] However, this peak is typically of very low abundance.[1] The spectrum is dominated by fragments resulting from predictable C-C bond cleavages around the molecule's branching point.
The quantitative data for the principal ions in the EI mass spectrum of this compound are summarized below.
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment Ion | Formula |
| 86 | ~1-5% | Molecular Ion | [C₆H₁₄]•+ |
| 71 | ~20-30% | Loss of •CH₃ | [C₅H₁₁]+ |
| 57 | ~40-60% | Loss of •C₂H₅ | [C₄H₉]+ |
| 43 | 100% (Base Peak) | Loss of •C₃H₇ | [C₃H₇]+ |
| 41 | ~30-40% | Loss of H₂ from [C₃H₇]+ | [C₃H₅]+ |
| 29 | ~20-30% | Loss of •C₄H₉ | [C₂H₅]+ |
Note: Relative abundances are approximate and can vary slightly between instruments and experimental conditions.
Mechanistic Elucidation of Key Fragmentation Pathways
The observed spectrum is a direct consequence of fragmentation pathways that maximize the stability of the resulting charged species.
The Elusive Molecular Ion ([M]•+, m/z 86)
Upon ionization, the this compound molecule forms the molecular ion, [C₆H₁₄]•+. As is common with branched alkanes, this ion is highly unstable and rapidly undergoes fragmentation, leading to its very low abundance in the final spectrum.[6]
The Base Peak ([C₃H₇]+, m/z 43): A Story of Stability
The base peak is the most intense signal in the spectrum, assigned a relative abundance of 100%. For this compound, this peak occurs at m/z 43.[1][9] Its formation is overwhelmingly favored due to the creation of a highly stable secondary carbocation (the isopropyl cation). This arises from the cleavage of the C2-C3 bond, ejecting a propyl radical.
Cleavage at C2-C3: [CH₃CH(CH₃)CH₂CH₂CH₃]•+ → [CH₃CHCH₃]⁺ (m/z 43, secondary carbocation) + •CH₂CH₂CH₃ (propyl radical)
The stability of this secondary carbocation is the primary driving force for this fragmentation pathway, making the m/z 43 ion the most abundant species detected.[7][9]
Formation of the [C₅H₁₁]⁺ Ion (m/z 71)
The peak at m/z 71 corresponds to the loss of a methyl radical (•CH₃), which has a mass of 15 amu (86 - 15 = 71).[10][11] This cleavage can occur at the C1-C2 bond, resulting in a secondary carbocation, which is a relatively stable and thus favorable fragmentation.
Cleavage at C1-C2: [CH₃CH(CH₃)CH₂CH₂CH₃]•+ → [CH(CH₃)CH₂CH₂CH₃]⁺ (m/z 71, secondary carbocation) + •CH₃ (methyl radical)
Formation of the [C₄H₉]⁺ Ion (m/z 57)
The significant peak at m/z 57 is due to the loss of an ethyl radical (•C₂H₅), with a mass of 29 amu (86 - 29 = 57).[11] This fragmentation occurs via cleavage of the C3-C4 bond, again producing a stable secondary carbocation.
Cleavage at C3-C4: [CH₃CH(CH₃)CH₂CH₂CH₃]•+ → [CH₃CH(CH₃)CH₂]⁺ (m/z 57, rearranges to a more stable secondary carbocation) + •CH₂CH₃ (ethyl radical)
Minor Fragments and Subsequent Losses
Other notable peaks, such as m/z 41 and 29, are also present. The m/z 41 peak, corresponding to the allyl cation [C₃H₅]⁺, often arises from the loss of a hydrogen molecule (H₂) from the more abundant m/z 43 fragment.[11] The m/z 29 peak represents the ethyl cation, [C₂H₅]⁺, formed by the loss of a C₄H₉ radical.[1]
Visualizing the Fragmentation Cascade
The primary fragmentation pathways originating from the this compound molecular ion can be visualized to better understand the relationships between the observed peaks.
Caption: Primary fragmentation pathways of this compound in EI-MS.
Experimental Protocol for Acquiring a High-Fidelity Mass Spectrum
Acquiring a clean and reproducible mass spectrum of a volatile organic compound (VOC) like this compound requires a validated methodology, typically involving Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is based on principles outlined in U.S. EPA Method 8260C.[12]
Instrumentation
-
Gas Chromatograph (GC): Capable of temperature programming.
-
Mass Spectrometer (MS): Capable of scanning from 20-300 m/z, equipped with an Electron Ionization (EI) source.
-
Sample Introduction System: Headspace or Purge-and-Trap autosampler.[13][14]
Reagents and Standards
-
Helium (Carrier Gas): Ultra-high purity (99.999%).
-
This compound Standard: High purity (>99%).
-
Solvent: Methanol or other suitable solvent for preparing dilutions.
Step-by-Step Methodology
-
Instrument Setup & Calibration:
-
Condition the GC column overnight at the maximum recommended temperature to ensure a clean baseline.[15]
-
Tune the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy and resolution.
-
Perform a system blank analysis to check for contamination.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standards (e.g., 1-100 µg/L) by diluting the stock solution.
-
For analysis, transfer a precise volume (e.g., 5-10 mL) of the aqueous standard or sample into a headspace vial.[16]
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 1.4 µm film thickness DB-624 or equivalent.
-
Inlet Temperature: 200°C.
-
Oven Program: Initial 40°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 2 min.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).[15]
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 25-250.
-
-
-
Data Acquisition and Processing:
-
Inject the sample/standard via the headspace or purge-and-trap system.
-
Acquire the total ion chromatogram (TIC).
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Compare the acquired spectrum against a reference library (e.g., NIST) and the fragmentation principles outlined in this guide for positive identification.
-
Experimental Workflow Diagram
Caption: Standard workflow for the analysis of this compound by GC-MS.
Conclusion: Interpreting the Spectrum in Context
The mass spectrum of this compound is a textbook example of how molecular structure, specifically branching, dictates fragmentation behavior in electron ionization mass spectrometry. The preference for cleavage at the branch point to form stable secondary carbocations results in a highly reproducible and predictable pattern. The dominance of the m/z 43 peak and the presence of significant ions at m/z 57 and 71 provide a unique fingerprint that allows for unambiguous differentiation from its isomers, such as n-hexane, which exhibits a different, more evenly distributed series of CₙH₂ₙ₊₁ fragments. Understanding these fundamental principles is paramount for accurate structural elucidation in analytical chemistry.
References
- 1. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 8. Pentane, 2-methyl- [webbook.nist.gov]
- 9. homework.study.com [homework.study.com]
- 10. Consider the following spectrum of this compound below and answer the f.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. dem.ri.gov [dem.ri.gov]
- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 15. gcms.cz [gcms.cz]
- 16. agilent.com [agilent.com]
Introduction: The Vibrational Signature of a Branched Alkane
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methylpentane
Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing profound insights into molecular structure by probing the vibrational modes of chemical bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the natural vibrational frequencies of its bonds. This absorption pattern creates a unique spectral fingerprint.
While often considered structurally "simple" due to the absence of traditional functional groups, alkanes present a unique challenge and opportunity for spectroscopic analysis. Their spectra are dominated by carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations, which, though ubiquitous, provide a wealth of information about the underlying carbon skeleton.[1] This guide offers a detailed exploration of the infrared spectrum of this compound (isohexane), a common branched alkane. We will dissect its spectral features, explain the causality behind the observed absorption bands, and provide a practical framework for its analysis, tailored for researchers and scientists in applied fields.
Molecular Structure: The Foundation of the Spectrum
This compound (C₆H₁₄) is a structural isomer of hexane.[2] Its branched nature, featuring methyl (CH₃), methylene (CH₂), and a methine (CH) group, is the primary determinant of its characteristic IR spectrum. The key structural features influencing the spectrum are:
-
Three distinct types of C-H bonds: primary (in CH₃ groups), secondary (in CH₂ groups), and tertiary (in the CH group).
-
An isopropyl group: This results in a gem-dimethyl configuration (two methyl groups attached to the same carbon), which gives rise to a diagnostically significant feature in the C-H bending region.
Understanding these structural components is critical to assigning the observed absorption bands to specific molecular motions.
Deconstructing the this compound IR Spectrum
The IR spectrum of an alkane is fundamentally defined by two main types of vibrations: stretching (the rhythmic lengthening and shortening of a bond) and bending (a change in the angle between bonds).[3] The C-H bond vibrations are particularly prominent due to the significant change in dipole moment during these motions and the low mass of the hydrogen atom. In contrast, C-C bond vibrations are often weak and appear in the complex fingerprint region.[4]
The C-H Stretching Region: ~3000-2850 cm⁻¹
This region is dominated by strong, sharp absorption bands resulting from the stretching vibrations of the C-H bonds.[5] For alkanes, these absorptions consistently appear just below 3000 cm⁻¹, a key diagnostic feature that distinguishes sp³ hybridized C-H bonds from their sp² (alkene/aromatic) or sp (alkyne) counterparts, which appear above 3000 cm⁻¹.[6][7]
In this compound, this region is a composite of several overlapping bands:
-
Asymmetric Methyl Stretch (CH₃): Occurs at a higher frequency, typically around 2955 cm⁻¹ . This involves two C-H bonds stretching while one compresses.
-
Asymmetric Methylene Stretch (CH₂): Appears around 2925 cm⁻¹ .
-
Symmetric Methyl/Methylene Stretch (CH₃/CH₂): Found at lower frequencies, typically around 2870 cm⁻¹ .[5] This involves the simultaneous in-phase stretching of all C-H bonds in the group.
The methine C-H stretch is typically weaker and often obscured by the more intense methyl and methylene absorptions. The sheer number of C-H bonds in the molecule results in this region being the most intense feature of the spectrum.
The C-H Bending (Deformation) Region: ~1470-1365 cm⁻¹
The bending vibrations are highly informative for determining the specific alkyl groups present in the molecule.
-
Methylene (CH₂) Scissoring: A prominent band appears around 1465 cm⁻¹ .[2] This motion resembles the closing of a pair of scissors.
-
Methyl (CH₃) Asymmetric Bending: This vibration also occurs near 1450 cm⁻¹ and often overlaps with the CH₂ scissoring band.[2]
-
Methyl (CH₃) Symmetric Bending ("Umbrella Mode"): A key diagnostic band is found near 1375 cm⁻¹ .[5] This vibration involves the three hydrogen atoms of the methyl group moving in and out of the plane in unison. The presence of the gem-dimethyl structure in this compound often causes this peak to be split into a doublet, a highly characteristic feature for isopropyl groups.
The Fingerprint Region: < 1300 cm⁻¹
The region from approximately 1300 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region.[4] It contains a complex series of absorptions arising from C-C bond stretching and a variety of C-H wagging, twisting, and rocking motions.[4][5] While assigning each individual peak in this region is challenging, the overall pattern is unique to this compound and serves as a robust identifier when compared against a reference spectrum from a database like the NIST Chemistry WebBook.[5][8] For carbon chains with four or more atoms, a weak absorption due to CH₂ rocking can sometimes be observed around 725 cm⁻¹ .[2][4]
Data Presentation: Summary of Absorption Bands
The characteristic infrared absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Responsible Group | Intensity |
| ~2955 | Asymmetric C-H Stretch | CH₃ | Strong |
| ~2925 | Asymmetric C-H Stretch | CH₂ | Strong |
| ~2870 | Symmetric C-H Stretch | CH₃ / CH₂ | Medium |
| ~1465 | Scissoring (Bending) | CH₂ | Medium |
| ~1450 | Asymmetric Bending | CH₃ | Medium |
| ~1375 | Symmetric "Umbrella" Bending | CH₃ | Medium |
| < 1300 | Complex Vibrations (Fingerprint) | C-C, C-H | Variable |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the standard procedure for obtaining a liquid film (neat) spectrum of this compound using a modern Fourier Transform Infrared (FT-IR) spectrometer.
Objective: To obtain the infrared absorption spectrum of a neat liquid sample of this compound.
Materials:
-
FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Agilent)
-
Salt plates (NaCl or KBr), polished and free of scratches
-
This compound, analytical grade
-
Pasteur pipette
-
Volatile, dry solvent for cleaning (e.g., anhydrous dichloromethane or hexane)
-
Lens paper/Kimwipes
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition:
-
Place a clean, empty salt plate assembly in the sample holder.
-
Close the sample compartment lid.
-
Using the instrument software, initiate a background scan. This scan measures the spectrum of the atmosphere and the salt plates, which will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Liquid Film):
-
Place one clean salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place one small drop of this compound onto the center of the plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.
-
-
Sample Spectrum Acquisition:
-
Carefully place the "sandwiched" salt plates into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Initiate the sample scan using the software. The software will acquire the spectrum, perform the Fourier transform, and ratio the result against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The resulting spectrum should show strong C-H stretching bands between 3000-2850 cm⁻¹ and bending bands in the 1470-1365 cm⁻¹ region.
-
Label the significant peaks with their wavenumbers.
-
Compare the obtained spectrum with a reference spectrum from an authoritative database (e.g., NIST) to confirm the identity and purity of the sample.[8]
-
-
Cleanup:
-
Disassemble the salt plates.
-
Rinse the plates thoroughly with a volatile, dry solvent.
-
Gently wipe the plates dry with lens paper and store them in a desiccator to protect them from moisture.
-
Visualization of Concepts and Workflows
Visual aids are essential for clarifying complex relationships and procedures in spectroscopy.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Vibrational modes of this compound and their IR spectral regions.
Conclusion
The infrared spectrum of this compound, while lacking the distinct peaks of more complex functional groups, provides a detailed and unambiguous signature of its molecular structure. The analysis hinges on a careful interpretation of the C-H stretching and bending regions. The strong absorptions just below 3000 cm⁻¹ confirm its alkane nature, while the specific patterns in the 1470-1365 cm⁻¹ region, particularly the features related to its methyl and methylene groups, allow for its differentiation from other hexane isomers. The unique, albeit complex, pattern in the fingerprint region serves as a final confirmation of its identity. For the research scientist, a proficient understanding of these spectral features is an invaluable tool for structural verification, purity assessment, and quality control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Pentane, 2-methyl- [webbook.nist.gov]
Introduction: The Significance of 2-Methylpentane in Thermochemical Analysis
An In-depth Technical Guide to the Thermochemical Properties of 2-Methylpentane
This compound, also commonly known as isohexane, is a branched-chain alkane with the chemical formula C₆H₁₄.[1][2][3][4][5] As a structural isomer of hexane, it is a key component in commercial hexane solvents and is prevalent in gasoline and petroleum products.[6] Beyond its industrial use, this compound serves as a fundamental model compound for researchers in thermodynamics, combustion science, and computational chemistry. Understanding its thermochemical properties—namely enthalpy and entropy—is critical for predicting chemical reactivity, modeling energy release in combustion processes, and designing safe and efficient chemical processes.
This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of the core thermochemical data for this compound. It moves beyond a simple recitation of values to explain the causality behind their experimental and computational determination, thereby offering a self-validating framework for understanding and applying this crucial data. We will delve into the authoritative values for its enthalpy of formation, molar entropy, and heat capacity, detail the methodologies used to obtain them, and illustrate the logical workflows that ensure their accuracy and reliability.
Core Thermochemical Data for this compound
The foundation of any thermochemical analysis rests on accurate and reliable data. The values presented herein are sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a widely recognized and authoritative database compiled from peer-reviewed literature.[7][8] These standard state values are typically reported at a temperature of 298.15 K (25 °C) and a pressure of 1 bar.
Table 1: Key Thermochemical Properties of this compound at Standard State (298.15 K)
| Property | Symbol | Phase | Value | Units | Authoritative Source |
| Standard Enthalpy of Formation | ΔfH° | Gas | -173.2 ± 0.8 | kJ/mol | Prosen and Rossini, 1945[9][10] |
| Standard Enthalpy of Formation | ΔfH° | Liquid | -204.3 ± 1.0 | kJ/mol | Prosen and Rossini, 1945[10][11] |
| Standard Molar Entropy | S° | Gas | 383.55 ± 1.26 | J/mol·K | Scott D.W., 1974[9] |
| Standard Molar Entropy | S° | Liquid | 290.58 | J/mol·K | Douslin and Huffman, 1946[10][11] |
| Constant Pressure Heat Capacity | Cₚ | Gas | 142.2 ± 0.2 | J/mol·K | Scott D.W., 1974[9][10] |
| Constant Pressure Heat Capacity | Cₚ | Liquid | 194.19 | J/mol·K | Ohnishi, Fujihara, et al., 1989[11] |
The standard enthalpy of formation (ΔfH°) represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable form. For this compound, this corresponds to the reaction:
6 C(graphite) + 7 H₂(g) → C₆H₁₄
A negative value signifies that the formation of the molecule is an exothermic process, releasing energy and indicating that the compound is energetically more stable than its constituent elements. Notably, branched alkanes like this compound are generally more thermodynamically stable (have a more negative enthalpy of formation) than their straight-chain isomers like n-hexane (ΔfH°(gas) = -167.2 ± 0.7 kJ/mol).
Methodologies for Data Determination: A Duality of Experiment and Computation
The trustworthiness of thermochemical data is intrinsically linked to the rigor of the methods used for its determination. Modern science relies on a synergistic relationship between precise experimental measurements and sophisticated computational models to establish and validate these values.
Experimental Determination: The Calorimetric Approach
The bedrock of experimental thermochemistry is calorimetry—the science of measuring heat changes in chemical reactions.
1. Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound like this compound is most accurately determined indirectly through combustion calorimetry.[12] It is experimentally impractical to directly measure the formation from graphite and hydrogen gas. Instead, the enthalpy of combustion (ΔcH°) is precisely measured, and the enthalpy of formation is then calculated using Hess's Law.
Experimental Protocol: Adiabatic Bomb Calorimetry [13]
-
Sample Preparation: A precise mass of high-purity this compound is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).
-
Immersion: The bomb is submerged in a known quantity of water in a well-insulated (adiabatic) calorimeter. The initial temperature of the water is recorded with high precision (e.g., to 0.001 °C).
-
Ignition: The sample is ignited remotely via an electrical fuse. The complete combustion of this compound occurs rapidly: C₆H₁₄(l) + 9.5 O₂(g) → 6 CO₂(g) + 7 H₂O(l)
-
Temperature Measurement: The heat released by the exothermic combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change (ΔT) is meticulously monitored until a final, stable temperature is reached.
-
Calculation: The heat released (q) is calculated using the total heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid. q = C_cal × ΔT
-
Hess's Law Application: The experimentally determined enthalpy of combustion is then used with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the enthalpy of formation of this compound.
Causality and Trustworthiness: This method is authoritative because the complete combustion of hydrocarbons to CO₂ and H₂O is a well-defined, reproducible reaction. The use of a sealed, high-pressure oxygen environment ensures complete combustion, and the adiabatic setup minimizes heat loss to the surroundings, leading to highly accurate results.[13]
2. Entropy and Heat Capacity via Adiabatic Calorimetry
Standard molar entropy (S°) and heat capacity (Cₚ) are determined by measuring the heat required to raise the temperature of a substance. Low-temperature adiabatic calorimetry is the gold standard. A sample is cooled to near absolute zero (0 K), and then small, precise amounts of heat are added electrically. The resulting temperature increase is measured at each step, allowing for the calculation of heat capacity as a function of temperature (Cₚ(T)). The standard entropy at 298.15 K is then calculated by integrating Cₚ(T)/T from 0 K to 298.15 K, accounting for the enthalpies of any phase transitions.[10]
Computational Determination: The Theoretical Approach
Alongside experimental work, computational chemistry provides a powerful, independent means of calculating thermochemical data.[14][15] These methods are particularly valuable for studying unstable or hazardous compounds and for validating experimental results.
Computational Protocol: Statistical Thermodynamics
-
Geometry Optimization: The process begins by finding the most stable 3D arrangement of atoms in the this compound molecule. This is done by using quantum mechanical models (like Density Functional Theory, DFT, or ab initio methods) to find the geometry with the minimum electronic energy.[16]
-
Vibrational Frequency Calculation: Once the optimized geometry is found, the same theoretical model is used to calculate the molecule's vibrational frequencies. These correspond to the energies of bond stretching, bending, and twisting.
-
Electronic Energy Calculation: A high-accuracy "single-point" energy calculation is performed on the optimized geometry to get a precise value for the molecule's total electronic energy.
-
Statistical Thermodynamics: The calculated electronic energy, optimized geometry (for rotational constants), and vibrational frequencies are used as inputs for statistical mechanics equations. These equations calculate the contributions of translation, rotation, and vibration to the overall enthalpy, entropy, and heat capacity.[16] The final thermochemical values are derived by summing these contributions.
Trustworthiness and Validation: The accuracy of computational methods depends heavily on the level of theory and basis set used. High-level methods like Gaussian-n (e.g., G3, G4) or composite approaches can achieve "chemical accuracy" (within ~1 kcal/mol or ~4 kJ/mol of experimental values).[16] The strong agreement between data from these validated computational models and results from careful calorimetry provides a powerful cross-check, cementing the trustworthiness of the reported values.
Conclusion
The thermochemical data for this compound—its enthalpy of formation, standard molar entropy, and heat capacity—are well-established through a robust combination of meticulous experimental calorimetry and high-level computational chemistry. The values presented in this guide, grounded in the authoritative NIST database, provide the necessary foundation for professionals in research and development to model chemical behavior, predict reaction outcomes, and engineer processes with confidence. The dual-pronged approach of experimental measurement and theoretical calculation represents a self-validating system, ensuring the high integrity and reliability of this fundamental thermochemical information.
References
- 1. Pentane, 2-methyl- [webbook.nist.gov]
- 2. Pentane, 2-methyl- [webbook.nist.gov]
- 3. Pentane, 2-methyl- [webbook.nist.gov]
- 4. Pentane, 2-methyl- [webbook.nist.gov]
- 5. Pentane, 2-methyl- [webbook.nist.gov]
- 6. This compound | 107-83-5 [chemicalbook.com]
- 7. NIST Chemistry WebBook [webbook.nist.gov]
- 8. Welcome to the NIST WebBook [webbook.nist.gov]
- 9. Pentane, 2-methyl- [webbook.nist.gov]
- 10. Pentane, 2-methyl- [webbook.nist.gov]
- 11. Pentane, 2-methyl- [webbook.nist.gov]
- 12. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 14. Calculation of Molecular Thermochemical Data and Their Availability in Databases [ouci.dntb.gov.ua]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DSpace [repository.kaust.edu.sa]
A Comprehensive Technical Guide to the Synthesis of 2-Methylpentane from 1-Bromopropane
Abstract
The targeted synthesis of specific, unsymmetrical alkanes is a foundational challenge in organic chemistry, demanding high selectivity and efficiency in carbon-carbon bond formation. This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-methylpentane, a branched C6 alkane, from 1-bromopropane, a C3 primary alkyl halide. We present a strategic, multi-step pathway centered on the Corey-House synthesis, a powerful cross-coupling reaction that utilizes an organocuprate (Gilman) reagent. This approach is selected for its superior control and yield over classical methods like the Wurtz reaction, which are ill-suited for coupling dissimilar alkyl groups. This document details the complete workflow, from the retrosynthetic analysis and preparation of key intermediates—an isopropyl electrophile and a propyl-based Gilman reagent—to the final coupling reaction. Each stage is accompanied by a rigorous mechanistic explanation, detailed experimental protocols, and a discussion of the critical parameters that ensure a self-validating and reproducible synthesis.
Introduction: The Challenge of Asymmetric Alkane Synthesis
The construction of specific alkane frameworks is a cornerstone of organic synthesis, with applications ranging from fuel science to the development of non-polar scaffolds in medicinal chemistry. While seemingly simple, the creation of unsymmetrical alkanes—those formed by the coupling of two different alkyl groups—presents a significant challenge. Classical methods such as the Wurtz reaction, which couples alkyl halides using sodium metal, are highly effective for symmetrical products (R-R) but generate a difficult-to-separate mixture of products when two different alkyl halides (R-X and R'-X) are used.
To overcome this limitation, modern synthetic chemistry relies on organometallic cross-coupling reactions. Among the most robust and versatile of these is the Corey-House synthesis.[1] This reaction involves the coupling of a lithium diorganocuprate (R₂CuLi), known as a Gilman reagent, with an organic halide (R'-X).[2][3] The Gilman reagent acts as a soft, selective nucleophile, enabling the clean formation of an R-R' bond with high efficiency and minimal side reactions.[4] This guide will demonstrate the strategic application of the Corey-House synthesis to construct this compound from a single C3 starting material, 1-bromopropane.
Retrosynthetic Analysis and Strategic Pathway Selection
The target molecule, this compound, is a branched six-carbon alkane. A logical retrosynthetic disconnection is made at the C3-C4 bond, breaking the molecule into a propyl (three-carbon) fragment and an isopropyl (three-carbon) fragment.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals that both the nucleophilic and electrophilic partners can be derived from the same starting material, 1-bromopropane. The chosen forward synthesis pathway is therefore a convergent approach:
-
Pathway A: Convert 1-bromopropane into the electrophilic coupling partner, 2-bromopropane.
-
Pathway B: Convert 1-bromopropane into the nucleophilic coupling partner, lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi).
-
Final Step: Couple the two intermediates via the Corey-House reaction.
Detailed Synthetic Workflow and Experimental Protocols
This section provides a step-by-step methodology for the synthesis. All operations involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching by water or oxygen.[5]
Part 1: Synthesis of the Electrophilic Partner (2-Bromopropane)
The conversion of 1-bromopropane to 2-bromopropane requires an isomerization of the bromine position. This is achieved via a two-step elimination-addition sequence.
An E2 elimination reaction is employed to generate propene. To favor the formation of the less substituted alkene (a moot point here, but good practice) and to ensure a clean elimination over substitution, a strong, sterically hindered base is optimal.
-
Reaction: CH₃CH₂CH₂Br + KOtBu → CH₃CH=CH₂ + KBr + tBuOH
-
Causality: Potassium tert-butoxide (KOtBu) is a bulky base, which preferentially removes a proton from the least sterically hindered β-carbon, driving the E2 mechanism efficiently.
The addition of hydrogen bromide (HBr) across the double bond of propene follows Markovnikov's rule. The proton adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, yielding the desired 2-bromopropane.
-
Reaction: CH₃CH=CH₂ + HBr → CH₃CH(Br)CH₃
-
Causality: The mechanism proceeds through the formation of the more stable secondary carbocation intermediate (CH₃C⁺HCH₃) rather than the primary alternative. The bromide ion then attacks this electrophilic center.
Caption: Synthesis of 2-bromopropane from 1-bromopropane.
Protocol 1: Synthesis of 2-Bromopropane
-
Elimination: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.2 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add 1-bromopropane (1.0 eq) dropwise via syringe over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. The resulting propene gas can be collected or bubbled directly into the next reaction vessel.
-
Hydrobromination: In a separate flask cooled to 0 °C, bubble the generated propene gas through a solution of HBr in acetic acid or a suitable ethereal solvent. Monitor the reaction by GC-MS until the starting alkene is consumed.
-
Work-up: Quench the reaction by carefully pouring it into ice-cold water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-bromopropane can be purified by distillation.
Part 2: Synthesis of the Nucleophilic Partner (Lithium Dipropylcuprate)
This synthesis involves the creation of an organolithium intermediate, which is then converted to the Gilman reagent.[6]
1-bromopropane is treated with lithium metal in a dry, non-protic solvent like diethyl ether or pentane. This reaction involves a metal-halogen exchange.[7]
-
Reaction: CH₃CH₂CH₂Br + 2Li → CH₃CH₂CH₂Li + LiBr
-
Causality: Lithium is highly electropositive and readily donates electrons to the alkyl halide. The reaction must be performed in an anhydrous ethereal solvent, which stabilizes the resulting organometallic species.[8]
Two equivalents of the alkyllithium reagent are reacted with one equivalent of a copper(I) salt, typically copper(I) iodide (CuI), to form the lithium dialkylcuprate.[3][6]
-
Reaction: 2CH₃CH₂CH₂Li + CuI → (CH₃CH₂CH₂)₂CuLi + LiI
-
Causality: This transmetalation reaction replaces the lithium with copper, creating the Gilman reagent. The cuprate exists as a complex anion with a lithium counter-ion. This reagent is a much softer and more selective nucleophile than the parent organolithium compound.[4]
Protocol 2: Synthesis of Lithium Dipropylcuprate
-
Propyllithium Formation: To a flame-dried, nitrogen-purged flask containing lithium metal (2.2 eq) in anhydrous diethyl ether, add a solution of 1-bromopropane (1.0 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour until the lithium is consumed. The concentration of the resulting propyllithium solution can be determined by titration.
-
Gilman Reagent Formation: In a separate flame-dried flask under nitrogen, create a suspension of copper(I) iodide (0.5 eq) in anhydrous diethyl ether. Cool this suspension to -78 °C (dry ice/acetone bath). Slowly add the previously prepared propyllithium solution (1.0 eq) via cannula. The reaction mixture will change color, typically to a dark-colored solution, indicating the formation of the Gilman reagent. The reagent is used immediately in the next step.
Part 3: The Corey-House Coupling Reaction
This is the final C-C bond-forming step, where the prepared Gilman reagent is reacted with the electrophilic partner, 2-bromopropane.[9]
-
Reaction: (CH₃CH₂CH₂)₂CuLi + CH₃CH(Br)CH₃ → CH₃CH₂CH₂(CH(CH₃)CH₃) + CH₃CH₂CH₂Cu + LiBr
-
Causality: The reaction proceeds via a mechanism akin to an Sₙ2 displacement.[10] One of the propyl groups from the cuprate attacks the carbon bearing the bromine on 2-bromopropane, displacing the bromide and forming the new carbon-carbon bond. The reaction is highly efficient for coupling with primary and secondary alkyl halides.[6]
Protocol 3: Synthesis of this compound
-
Coupling: To the freshly prepared lithium dipropylcuprate solution at -78 °C, add the 2-bromopropane (0.95 eq) synthesized in Part 1, dissolved in a small amount of anhydrous ether, dropwise. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will decompose any remaining organometallic species. Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic fractions, wash with brine, and dry over anhydrous MgSO₄. Filter the solution. This compound is a volatile alkane, so careful removal of the ether solvent is required. The final product can be purified by fractional distillation.
Overall Synthesis and Alternative Pathway
The complete, validated pathway is summarized below.
Caption: Convergent synthesis of this compound via Corey-House reaction.
Alternative Pathway: Grignard Reagent Addition to a Carbonyl
An alternative, albeit more circuitous, route involves a Grignard reagent.[8][11]
-
Prepare Propylmagnesium Bromide: React 1-bromopropane with magnesium metal in dry ether.[5]
-
Prepare Acetone: Convert 1-bromopropane to propene, then hydrate to 2-propanol (acid-catalyzed), and finally oxidize 2-propanol to acetone (e.g., using PCC).
-
Grignard Reaction: React propylmagnesium bromide with acetone to form the tertiary alcohol, 2-methyl-2-pentanol, after an acidic workup.[12]
-
Dehydration: Dehydrate the alcohol using a strong acid (e.g., H₂SO₄, heat) to form a mixture of alkenes (2-methyl-1-pentene and 2-methyl-2-pentene).
-
Hydrogenation: Reduce the alkene mixture with H₂ over a palladium catalyst to yield this compound.[13]
While viable, this pathway involves more steps and less atom economy compared to the directness of the Corey-House synthesis.
Data Summary
The physical properties of the key compounds in this synthesis are summarized below for reference during experimental work, particularly for purification by distillation.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromopropane | C₃H₇Br | 123.00 | 71 | 1.35 |
| Propene | C₃H₆ | 42.08 | -47.6 | 0.514 (liq.) |
| 2-Bromopropane | C₃H₇Br | 123.00 | 59-60 | 1.31 |
| 1-Bromopropane | C₃H₇Br | 123.00 | 71 | 1.35 |
| This compound | C₆H₁₄ | 86.18 | 60.3 | 0.653 |
Conclusion
The synthesis of this compound from 1-bromopropane is most effectively and elegantly achieved through the Corey-House reaction. This technical guide outlines a robust, convergent strategy that leverages the unique reactivity of organocuprate reagents to achieve a selective and high-yield cross-coupling. By first preparing 2-bromopropane and lithium dipropylcuprate from the common starting material, this pathway provides a clear and validated protocol for constructing the target unsymmetrical alkane. The causality-driven explanations and detailed procedures herein are designed to provide researchers and drug development professionals with a reliable framework for executing this and similar challenging synthetic transformations.
References
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- 2. collegedunia.com [collegedunia.com]
- 3. Corey-House_synthesis [chemeurope.com]
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- 7. brainly.com [brainly.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
Natural occurrence and sources of 2-methylpentane
An In-Depth Technical Guide to the Natural Occurrence and Sources of 2-Methylpentane
Abstract
This compound, also known as isohexane, is a branched-chain alkane with the chemical formula C₆H₁₄. It is a volatile, colorless liquid with a characteristic gasoline-like odor.[1] This guide provides a comprehensive overview of the natural and anthropogenic sources of this compound, tailored for researchers, scientists, and drug development professionals. The document explores its geological origins in petroleum and natural gas, its biogenic production by plants, and its widespread presence as a result of human activities, including industrial processes and fuel combustion. Furthermore, this guide delves into the biosynthesis of branched-chain alkanes, details its applications in the pharmaceutical industry, and provides established analytical protocols for its detection and quantification in various environmental matrices.
Introduction to this compound
This compound is a structural isomer of hexane and is commonly found in technical mixtures used for research and industrial purposes.[1][2] Its physical and chemical properties, such as its low boiling point and high volatility, make it a useful solvent in a variety of applications.[3] However, these same properties also contribute to its release and distribution in the environment. Understanding the diverse sources of this compound is crucial for assessing environmental exposure, developing analytical methods, and for its controlled use in industrial settings, including pharmaceutical manufacturing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆H₁₄ |
| Molar Mass | 86.18 g/mol |
| Appearance | Colorless liquid[2] |
| Odor | Gasoline-like[1] |
| Boiling Point | 60 to 62 °C[4] |
| Melting Point | -154 °C[4] |
| Flash Point | -20°F (-29°C)[5] |
| Vapor Pressure | 310.2 mmHg at 68°F (20°C)[5] |
| Solubility in Water | Immiscible[4] |
Natural Occurrence of this compound
This compound is a naturally occurring compound, primarily found in geological formations and emitted by some plant species.
Geological Sources
The most significant natural reservoirs of this compound are crude oil and natural gas deposits. It is a constituent of the light hydrocarbon fraction of petroleum.
-
Crude Oil: this compound is a component of crude petroleum. For instance, a study of a mid-continent petroleum source in the United States estimated the concentration of this compound to be approximately 0.25% of the crude oil. The exact concentration can vary depending on the origin and composition of the crude oil.
-
Natural Gas: this compound is also found in natural gas liquids (NGLs), which are hydrocarbons that are gaseous at reservoir temperatures and pressures but become liquid at the surface.[6] The composition of NGLs is highly variable, but they can contain a significant fraction of C5+ hydrocarbons, including this compound. The liquids content of "wet" natural gas can range from 2.5 to over 12 gallons per thousand cubic feet, with pentanes and heavier hydrocarbons being part of this fraction.[7]
Biogenic Sources: Plant Volatiles
This compound is also released into the atmosphere by vegetation as a biogenic volatile organic compound (BVOC). While the emission rates are generally lower than those of other BVOCs like isoprene and monoterpenes, they contribute to the overall atmospheric hydrocarbon load.
-
Emission from Pine Species: The combustion of pine wood has been shown to release this compound, with an emission rate of 8.6 mg/kg of burned pine.[4] Studies on the volatile emissions from the phloem of various Pinus species have primarily focused on monoterpenes as key semiochemicals, but a wide range of volatile organic compounds are emitted.[8][9]
-
Emissions from Oak Species: Research on the volatile emissions from Quercus ilex (holm oak) has identified a range of emitted compounds, with a focus on monoterpenes and other oxygenated VOCs.[10][11] While specific quantification of this compound is not always highlighted, alkanes are known components of the complex blend of volatiles that plants release in response to environmental stress.[11]
The biosynthesis of branched-chain alkanes in plants is a complex process. It is understood to be related to the fatty acid synthesis (FAS) system, with the introduction of branches occurring through the use of specific initiator and lengthener molecules.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound | 107-83-5 [chemicalbook.com]
- 5. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 6. congress.gov [congress.gov]
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- 8. Characterization of the volatile fraction emitted by phloems of four pinus species by solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. VOLATILE ORGANIC COMPOUND EMISSIONS FROM QUERCUS GENUS UNDER ABIOTIC STRESSES [landreclamationjournal.usamv.ro]
An In-Depth Technical Guide to the Safe Handling of 2-Methylpentane in a Laboratory Setting
Introduction: Understanding 2-Methylpentane in the Research Context
This compound, also known as isohexane, is a colorless, volatile liquid with a faint, gasoline-like odor.[1][2][3] As a branched-chain aliphatic hydrocarbon, it is frequently employed in research and development laboratories as a nonpolar solvent, a component in reaction media, and in various organic synthesis processes.[1] However, its utility is matched by a significant hazard profile that demands a comprehensive and proactive approach to safety. This guide provides an in-depth analysis of the health and safety considerations for this compound, moving beyond mere procedural lists to explain the fundamental principles and causality behind safe laboratory practices. For professionals in drug development and scientific research, a thorough understanding of these principles is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety.
Section 1: Core Hazard Profile and Risk Assessment
A rigorous risk assessment begins with a complete understanding of the inherent chemical and physical hazards of a substance. This compound's primary dangers stem from its high flammability, potential for serious health effects upon exposure, and its ecotoxicity.
Physical and Chemical Hazards
The most immediate and severe risk associated with this compound is fire and explosion.[4] It is classified as a highly flammable liquid, a designation supported by its physical properties.[1][5] The vapor of this compound is heavier than air, allowing it to accumulate at low levels and travel considerable distances along the ground to a source of ignition, leading to a "flashback" event.[6][7] Furthermore, the flow or agitation of the liquid can generate electrostatic charges, which may discharge as a spark and ignite the vapors.[6][7][8]
| Property | Value | Source(s) |
| Synonyms | Isohexane, Diethylmethylmethane | [3][9][10] |
| Molecular Formula | C₆H₁₄ | [11] |
| Molecular Weight | 86.18 g/mol | [11] |
| Flash Point | < -23 °C (-9 °F) | [1] |
| Autoignition Temp. | 306 °C (583 °F) | [12] |
| Boiling Point | 60.3 °C (140.5 °F) | [2] |
| Lower Explosive Limit (LEL) | 1.2% | [2] |
| Upper Explosive Limit (UEL) | 7.7% | [2] |
| Vapor Pressure | 226 mmHg @ 25 °C | [2] |
| Vapor Density | ~3.0 (Air = 1) | [2] |
| Appearance | Colorless liquid | [1][6] |
Health Hazards and Routes of Exposure
Exposure to this compound can occur via inhalation, skin contact, eye contact, and ingestion.[3] Each route presents distinct health risks.
-
Inhalation: This is the most common route of occupational exposure. Inhaling vapors can irritate the respiratory tract and cause central nervous system (CNS) depression, with symptoms including headache, dizziness, drowsiness, nausea, and unconsciousness.[1][6][9][13] A harmful concentration of vapor can be reached quickly at room temperature due to the substance's volatility.[6][8][10]
-
Skin Contact: Causes skin irritation and redness.[5][6][13] Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[6][9]
-
Eye Contact: Vapors and liquid are mildly irritating to the eyes, causing redness and pain.[6]
-
Ingestion: This is a particularly dangerous route of exposure due to a severe aspiration hazard.[1][6] If this compound is swallowed, it can easily enter the lungs, causing chemical pneumonitis, pulmonary edema, and may be fatal.[1][8][13] For this reason, vomiting should never be induced after ingestion. [6][8][13]
GHS Classification and NFPA 704 Rating
The Globally Harmonized System (GHS) provides a standardized classification of this compound's hazards.
| GHS Classification | Hazard Statement | Source(s) |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| STOT - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
The NFPA 704 diamond, often seen on containers and in storage areas, provides a quick visual summary of hazards for emergency responders.
References
- 1. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexane isomers (excluding n-Hexane) [cdc.gov]
- 4. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound [training.itcilo.org]
- 11. fishersci.se [fishersci.se]
- 12. This compound | 107-83-5 [chemicalbook.com]
- 13. fr.cpachem.com [fr.cpachem.com]
An In-depth Technical Guide on the Environmental Impact of 2-Methylpentane as a Volatile Organic Compound (VOC)
Abstract
2-Methylpentane, also known as isohexane, is a significant volatile organic compound (VOC) with widespread industrial applications and notable presence as a component of gasoline.[1] Its volatility and chemical structure dictate a distinct environmental profile, primarily characterized by its role in tropospheric chemistry. This guide provides a comprehensive technical analysis of this compound's environmental impact, intended for researchers, environmental scientists, and drug development professionals who may utilize this compound as a solvent. We delve into its atmospheric photooxidation, its contribution to the formation of ground-level ozone and secondary organic aerosols (SOA), its ecotoxicity, and its biodegradability. By synthesizing current scientific understanding with detailed experimental protocols, this document serves as an authoritative resource on the core environmental considerations of this compound.
Introduction to this compound as a VOC
This compound (C₆H₁₄) is a branched-chain alkane, a structural isomer of hexane, that exists as a colorless, highly flammable liquid with a characteristic gasoline-like odor.[2][3] Its physical and chemical properties, particularly its high vapor pressure and low boiling point, facilitate its emission and persistence as a vapor in the troposphere, classifying it as a VOC.[3]
Physicochemical Properties
A thorough understanding of this compound's environmental behavior begins with its fundamental physicochemical properties, which govern its partitioning between air, water, and soil.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ | |
| Molecular Weight | 86.18 g/mol | [1] |
| Boiling Point | 62 °C (140.5 °F) | [1] |
| Melting Point | -154 °C (-244.6 °F) | [1] |
| Vapor Pressure | 211 mmHg at 25 °C | [3] |
| Density | 0.653 g/mL at 25 °C | |
| Water Solubility | 14.2 mg/L | [3] |
| Henry's Law Constant | 1.7 atm·m³/mol (estimated) | [3] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.2 (estimated) | [3] |
Anthropogenic and Biogenic Sources
The primary route of this compound into the environment is through anthropogenic activities. It is a substantial component of gasoline and is released via vehicle emissions and fuel evaporation during storage and refueling.[2] Industrial uses as a solvent for extracting vegetable oils, as a cleaning agent, and in the manufacturing of glues and other products also contribute significantly to its release.[1] Natural sources are less significant but include emissions from petroleum seepages and release as a plant volatile.[2][3]
Atmospheric Chemistry and Environmental Fate
Once released into the atmosphere, this compound becomes an active participant in tropospheric photochemistry. Its impact is threefold: direct degradation via oxidation, contribution to photochemical smog (ground-level ozone), and formation of secondary organic aerosols (SOA).
Tropospheric Degradation: Reaction with Hydroxyl Radicals
The dominant degradation pathway for this compound in the atmosphere is its reaction with photochemically-produced hydroxyl radicals (•OH).[3] This reaction initiates a complex oxidation cascade. The rate constant for this reaction is a critical parameter for determining its atmospheric lifetime.
-
Reaction Rate Constant (k_OH_): 5.57 x 10⁻¹² cm³/molecule·s at 25 °C.[3]
-
Atmospheric Half-Life: Based on this rate constant, the atmospheric half-life of this compound is estimated to be approximately 2.9 days, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals/cm³.[3]
The initiation step involves the abstraction of a hydrogen atom by the •OH radical, forming water and a hexyl radical. Due to the branched structure of this compound, hydrogen abstraction can occur at primary, secondary, or tertiary carbon atoms, leading to different radical isomers and, subsequently, a diverse range of oxidation products.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Methylpentane in Grignard Reactions
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] Traditionally, the reaction is conducted in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are crucial for stabilizing the organomagnesium halide intermediate.[4][5][6] This application note explores the unconventional use of 2-methylpentane, a non-polar hydrocarbon solvent, in Grignard reactions. We delve into the mechanistic challenges and strategic advantages of this approach, particularly concerning industrial safety and process scalability. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale, procedural modifications, and safety protocols required when substituting traditional ethers with a hydrocarbon-dominant solvent system.
Introduction: The Solvent's Critical Role in Grignard Chemistry
The formation of a Grignard reagent (RMgX) involves the reaction of an organic halide with magnesium metal.[7][8][9] The solvent is not merely a medium but an active participant in this process. Ethereal solvents are the standard for two primary reasons:
-
Aprotic Nature : Grignard reagents are potent bases and will be destroyed by any protic solvent, such as water or alcohols, through an acid-base reaction to form a hydrocarbon.[4][10]
-
Lewis Base Stabilization : The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent. This solvation stabilizes the reagent, keeping it in solution and moderating its reactivity.[5][6]
The use of a non-coordinating, non-polar solvent like this compound (an isomer of hexane) challenges this established paradigm. Without the stabilizing effect of an ether, Grignard reagents may fail to form, precipitate out of solution, or exhibit uncontrolled reactivity. However, certain industrial applications motivate the exploration of hydrocarbon solvents to mitigate the safety risks and costs associated with volatile, peroxide-forming ethers.[11]
This compound: Physicochemical Profile and Rationale for Use
This compound is a colorless, volatile liquid classified as a branched alkane.[12] Its utility as a potential solvent in Grignard reactions stems from a distinct set of physical and safety properties when compared to traditional ethereal solvents.
Comparative Data of Solvents
The following table summarizes key properties, providing a quantitative basis for considering this compound as an alternative.
| Property | This compound | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Formula | C₆H₁₄[12] | C₄H₁₀O | C₄H₈O |
| Boiling Point | 62 °C[13] | 34.6 °C | 66 °C |
| Flash Point | -23 °C[14] | -45 °C | -14 °C |
| Density | 0.653 g/mL at 25 °C[13] | 0.713 g/mL at 20 °C | 0.889 g/mL at 20 °C |
| Water Solubility | Immiscible[13] | 6.9 g/100 mL at 20 °C | Miscible |
| Peroxide Formation | Low risk | High risk | High risk |
Key Advantages in an Industrial Context
-
Enhanced Safety Profile : Although highly flammable, this compound has a higher boiling point and flash point than diethyl ether, making it slightly less volatile and easier to handle under controlled industrial conditions.[15][16]
-
Reduced Peroxide Hazard : Ethers are notorious for forming explosive peroxides upon exposure to air and light. Hydrocarbon solvents like this compound do not share this significant hazard, simplifying storage and handling protocols.
-
Simplified Work-up : The immiscibility of this compound with water can facilitate easier phase separation during the aqueous quench and extraction steps of the reaction work-up.[13][17]
Mechanistic Considerations and Protocol Adaptation
Executing a Grignard reaction in a predominantly hydrocarbon medium is not a direct substitution. The reaction mechanism, which initiates on the surface of the magnesium metal, must be carefully considered.[18] Success hinges on overcoming the lack of stabilization typically provided by ethers.
Overcoming Stabilization Challenges
The formation of the Grignard reagent is a radical process occurring at the solid-liquid interface on the magnesium surface.[18][19] While bulk solvent stabilization is critical for the subsequent reaction, the initial formation can sometimes be initiated in non-coordinating media. The primary strategies include:
-
Use of a Co-Solvent : The most practical approach is to use this compound as the bulk solvent while introducing a catalytic or stoichiometric amount of an ether (like THF or Et₂O) to facilitate reagent formation and solubility. This creates a "hydrocarbon-dominant" system that balances safety with chemical necessity.
-
High Reactant Concentration : In some patented industrial processes, an excess of the organic halide itself can serve as the initial reaction medium, minimizing the need for a coordinating solvent.[20]
The logical relationship for choosing a solvent system is outlined below.
References
- 1. w-f-l.de [w-f-l.de]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. homework.study.com [homework.study.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. leah4sci.com [leah4sci.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 107-83-5 [chemicalbook.com]
- 14. 2-methyl pentane, 107-83-5 [thegoodscentscompany.com]
- 15. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 16. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 17. scribd.com [scribd.com]
- 18. web.alfredstate.edu [web.alfredstate.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US3140321A - Preparation of grignard reagents in predominantly hydrocarbon media - Google Patents [patents.google.com]
Technical Guide: The Role of 2-Methylpentane in Modern Gas Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-methylpentane (isohexane) and its applications within the field of gas chromatography (GC). While the fundamental principles of GC dictate a gaseous mobile phase, this document clarifies the critical and scientifically accurate roles of this compound as a high-purity solvent and analytical standard. We will explore the physicochemical properties that underpin its utility, present detailed protocols for its use in sample preparation for the analysis of volatile organic compounds (VOCs), and discuss the causality behind its selection over other hydrocarbon solvents. This guide is intended for researchers and drug development professionals seeking to develop robust, accurate, and reproducible chromatographic methods.
Introduction: Deconstructing the Role of the "Mobile Phase" in GC
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition.[1] The process fundamentally relies on a gaseous mobile phase, known as the carrier gas (typically inert gases like helium, nitrogen, or hydrogen), to transport the vaporized sample through a stationary phase within a column.[1][2][3] The separation occurs as different analyte components partition between the stationary phase and the mobile phase at different rates. Elution order is generally governed by the analytes' boiling points and their specific interactions with the stationary phase.[2][4]
A common point of confusion is the role of volatile liquids in this process. A liquid, such as this compound, cannot function as the primary mobile phase in conventional GC because the separation mechanism is predicated on the analytes being in the vapor state, carried by an inert gas. However, this compound's unique properties make it an indispensable tool in the GC workflow, primarily as a high-purity solvent for sample preparation and as a reference standard.[5][6] This application note will elucidate these correct applications, providing both the theoretical basis and practical protocols for its effective use.
Physicochemical Properties and Rationale for Use
This compound, an isomer of hexane, is a colorless, volatile liquid with a characteristic gasoline-like odor.[5][6] Its selection as a preferred solvent in many GC applications is not arbitrary; it is a direct result of its specific physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in GC Applications |
| Molecular Formula | C₆H₁₄ | Low molecular weight contributes to high volatility.[7][8] |
| Molecular Weight | 86.18 g/mol | Affects vapor pressure and elution characteristics.[7][8] |
| Boiling Point | 60-62 °C (140-143 °F) | Low boiling point ensures rapid vaporization in the GC inlet and prevents interference with less volatile analytes.[6][7] |
| Density | 0.653 g/mL at 25 °C | Important for sample preparation calculations and solvent extraction efficiency.[6] |
| Vapor Pressure | 6.77 psi (46.7 kPa) at 37.7 °C | High vapor pressure indicates high volatility, which is essential for a GC solvent.[5][6] |
| Polarity (log P) | 3.608 | Highly non-polar, making it an excellent solvent for other non-polar compounds like hydrocarbons, oils, and many organic pollutants.[7] |
| Water Solubility | Immiscible | Ideal for liquid-liquid extraction of non-polar analytes from aqueous samples.[6] |
| Purity (GC Grade) | ≥99.5% | High purity is critical to prevent the introduction of extraneous peaks into the chromatogram.[9] |
The primary rationale for using this compound is its high volatility and non-polar nature. It readily dissolves a wide range of organic analytes and, upon injection, is quickly vaporized. Its own peak will typically elute very early in the chromatogram, minimizing the chance of co-elution with the compounds of interest.
Core Application: this compound as a Solvent for GC Sample Preparation
The most vital role of this compound in gas chromatography is as a solvent for dissolving, extracting, and diluting samples prior to analysis. This is particularly true for the analysis of volatile and semi-volatile organic compounds.
Causality of Solvent Selection: Why this compound?
-
Analyte Compatibility: Its non-polar character makes it an ideal solvent for hydrocarbons, mineral oils, pesticides, and other non-polar compounds, ensuring complete dissolution.
-
Detector Compatibility: When using a Flame Ionization Detector (FID), which is sensitive to carbon-containing compounds, the solvent peak is sharp, well-defined, and elutes early.[1] This creates a clean baseline for the analytes that follow.
-
Extraction Efficiency: Due to its immiscibility with water, this compound is highly effective for liquid-liquid extractions of organic pollutants from environmental water samples.[10]
-
Purity and Inertness: Commercially available GC-grade this compound has extremely high purity, ensuring that contaminants in the solvent do not interfere with the analysis.[9] It is also chemically inert and will not react with the analytes.
Workflow for Sample Analysis using this compound Solvent
The following diagram illustrates a typical workflow where this compound is used as an extraction and dilution solvent for the GC analysis of an aqueous sample.
Caption: GC analysis workflow using this compound as an extraction solvent.
Protocol: Analysis of BTEX Compounds in Water using GC-FID
This protocol provides a validated method for determining the concentration of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in a water sample using this compound for extraction.
Materials and Reagents
-
Solvent: GC Grade this compound (≥99.5% purity).
-
Standards: Certified BTEX calibration mixture.
-
Apparatus: 40 mL vials, volumetric flasks, micropipettes, vortex mixer, gas chromatograph with FID.
Preparation of Standards
-
Stock Standard (1000 µg/mL): Prepare by diluting the certified BTEX mixture in this compound in a 10 mL volumetric flask.
-
Working Standards: Create a calibration curve by performing serial dilutions of the stock standard with this compound to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL. Store in sealed vials.
Sample Preparation (Liquid-Liquid Extraction)
-
Collect 20 mL of the water sample in a 40 mL vial.
-
Add 5 mL of this compound to the vial.
-
Seal the vial and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Allow the vial to stand for 5 minutes for the layers to fully separate. The upper layer is the this compound containing the extracted BTEX analytes.
-
Carefully transfer 1 mL of the upper organic layer into a 2 mL autosampler vial for analysis.
GC Instrumentation and Parameters
Table 2: GC-FID Operating Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | FID provides excellent sensitivity for hydrocarbons. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar stationary phase is ideal for separating non-polar BTEX compounds.[4] |
| Carrier Gas | Helium | Inert and provides good separation efficiency.[4] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for balancing resolution and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the solvent and analytes. |
| Injection Volume | 1 µL (Split mode, 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 40 °C (hold 2 min), then ramp 10 °C/min to 120 °C (hold 1 min) | Temperature program separates the highly volatile solvent from the BTEX analytes based on boiling points. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidizer for the FID flame. |
| Makeup Gas (N₂) Flow | 25 mL/min | Improves peak shape and detector response. |
Data Analysis
-
Run the prepared standards to generate a calibration curve (Concentration vs. Peak Area).
-
Inject the sample extract.
-
Identify the BTEX peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the concentration of each BTEX compound in the extract using the calibration curve.
-
Calculate the original concentration in the water sample, accounting for the extraction volume ratio (20 mL water : 5 mL solvent).
Conclusion: A Matter of Correct Application
While this compound is not a mobile phase in gas chromatography, its role is no less critical. As a high-purity solvent, it is fundamental to sample preparation, enabling the extraction and introduction of analytes into the GC system. Its high volatility, low boiling point, and non-polar nature make it an exemplary choice for the analysis of a wide array of organic compounds. Understanding this distinction is key to developing robust, reliable, and scientifically sound chromatographic methods. The protocols and principles outlined in this guide provide a framework for leveraging the advantageous properties of this compound to achieve high-quality analytical results.
Visualizing the Fundamental Principles of Gas Chromatography
To further clarify the roles of different components, the following diagram illustrates the core relationships within a GC column during separation.
Caption: Roles of components inside a GC column during analysis.
References
- 1. Gas chromatography - Wikipedia [en.wikipedia.org]
- 2. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 107-83-5 [chemicalbook.com]
- 7. ez.restek.com [ez.restek.com]
- 8. 2-甲基戊烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 10. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
Applications of 2-methylpentane in liquid-liquid extraction
An Application Guide to 2-Methylpentane in Liquid-Liquid Extraction
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (isohexane) in liquid-liquid extraction (LLE). It moves beyond simple procedural lists to provide in-depth scientific rationale, comparative data, and actionable protocols grounded in established laboratory practices.
Introduction: The Strategic Role of this compound in Modern Extraction
This compound, a branched-chain isomer of hexane, has emerged as a crucial solvent in separation science.[1] Its adoption is driven by a need for solvents that offer high efficiency for non-polar compounds while presenting a more favorable safety profile compared to traditional solvents like n-hexane.[2] In liquid-liquid extraction, this compound excels due to its excellent solvency, low boiling point, and high volatility, making it an attractive choice for isolating organic substances from complex mixtures.[1]
This guide will explore the physicochemical basis for its utility, detail its primary applications across various industries, and provide robust protocols for its effective implementation in a laboratory setting. Its use spans the pharmaceutical sector for purifying active pharmaceutical ingredients (APIs), the food industry for developing flavors and fragrances, and analytical chemistry for preparing samples for chromatography.[1][3]
Physicochemical Properties: The "Why" Behind the Solvent Choice
The effectiveness of any solvent in LLE is dictated by its physical and chemical properties. This compound's characteristics make it highly suitable for the selective extraction of non-polar compounds from aqueous phases.
Causality Behind the Properties:
-
Immiscibility in Water : As a non-polar hydrocarbon, this compound is immiscible with polar solvents like water, a fundamental requirement for forming distinct layers in LLE.[4][5]
-
Density : With a density significantly lower than water (~0.653 g/mL), it consistently forms the upper organic layer, simplifying procedural planning and execution during phase separation.[2][4]
-
Low Boiling Point & High Volatility : The low boiling point (approx. 60-62°C) allows for gentle and rapid removal of the solvent via evaporation (e.g., using a rotary evaporator) after extraction.[1][2][4] This is critical for preserving the integrity of thermally sensitive compounds, such as complex natural products or APIs.
-
Solvency : Governed by the "like dissolves like" principle, its non-polar nature makes it an excellent solvent for extracting lipophilic (fat-soluble) molecules, oils, waxes, and other non-polar to moderately polar organic compounds from aqueous matrices.[6][7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in LLE |
| Molecular Formula | C₆H₁₄ | Defines its hydrocarbon, non-polar nature.[1] |
| Molecular Weight | 86.18 g/mol | Influences volatility and vapor density.[8] |
| Boiling Point | 60-62 °C (140-144 °F) | Allows for easy solvent removal post-extraction.[2][4][8] |
| Density | ~0.653 g/mL at 20°C | Ensures it forms the top layer when mixed with water.[2][4] |
| Water Solubility | ~14 mg/L (Immiscible) | Essential for phase separation.[9] |
| Flash Point | ~ -23 °C (-9 °F) | Indicates high flammability, requiring strict safety controls.[10] |
Core Industrial and Research Applications
This compound's favorable properties have led to its widespread use in several high-stakes fields.
-
Pharmaceutical and Drug Development : It is instrumental in the extraction of APIs from natural product slurries and the purification of synthetic compounds.[1][11] Its ability to selectively dissolve target organic molecules while leaving behind polar impurities makes it invaluable for isolating specific compounds from complex biological or reaction matrices.[1][12]
-
Food, Flavor, and Fragrance : The food industry utilizes this compound for extracting essential oils, flavors, and fragrances from plant materials.[1][2] Its relatively low toxicity compared to other hydrocarbon solvents makes it a preferred choice where residual solvent levels are a critical concern.[1] It is also used as a substitute for n-hexane in some edible oil extraction processes, such as for corn oil.[2]
-
Analytical Chemistry : In analytical labs, this compound is frequently used for sample preparation. It serves as an effective extraction solvent for isolating volatile organic compounds (VOCs) and other analytes from environmental (water, soil) and biological samples before analysis by techniques like gas chromatography (GC).[3]
-
Natural Product Chemistry : Researchers rely on this compound to extract lipophilic components from various plant and microbial sources.[1] Its effectiveness in this area has contributed to the discovery and isolation of novel bioactive compounds.
Experimental Protocols and Application Notes
The following protocols are designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the process.
Protocol 1: General Purpose Liquid-Liquid Extraction of a Neutral Compound
Objective: To isolate a neutral, non-polar organic compound from an aqueous solution. This protocol forms the foundation for most LLE procedures.
Materials:
-
Separatory funnel (appropriate size for the total volume)
-
Ring stand with a ring clamp
-
This compound (analytical or HPLC grade)
-
Aqueous solution containing the compound of interest
-
Erlenmeyer flasks for collecting layers
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Glass funnel and filter paper
-
Rotary evaporator or a heating mantle with a distillation setup
Step-by-Step Methodology:
-
Setup: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed and functioning correctly. Place a collection flask below the funnel.[13]
-
Loading: Using a powder funnel, pour the aqueous solution containing the target compound into the separatory funnel.
-
Solvent Addition: Add a predetermined volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic), but this can be optimized.
-
Mixing and Venting: Stopper the funnel. Invert it carefully while holding the stopper firmly in place. Shake gently for 10-20 seconds to facilitate solute transfer between phases.[14] Crucially, pressure will build up from the solvent's vapor pressure.[13] Periodically and immediately after the first shake, invert the funnel and slowly open the stopcock (pointing away from yourself and others into a fume hood) to vent this pressure.[13][15] Repeat the shaking and venting process 3-4 times.
-
Phase Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. The less dense this compound will form the top layer, and the aqueous solution will be the bottom layer.
-
Draining: Slowly open the stopcock to drain the lower aqueous layer into a labeled Erlenmeyer flask. Stop just as the interface between the layers reaches the stopcock.[13]
-
Collecting Organic Layer: Pour the upper organic layer (containing the extracted compound) out through the top opening of the funnel into a separate, clean, and labeled flask. This prevents re-contamination from any residual aqueous phase in the stopcock.
-
Drying: Add a small amount of a drying agent like anhydrous sodium sulfate to the collected organic layer. Swirl the flask. If the agent clumps together, add more until some particles remain free-flowing, indicating all residual water has been absorbed.
-
Filtration: Gravity filter the dried organic solution through a filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Evaporate the this compound using a rotary evaporator under reduced pressure to yield the purified, solvent-free compound.[13]
Diagram 1: General LLE Workflow
Caption: Workflow for a general liquid-liquid extraction.
Application Note 2: Isolation of Lipophilic Compounds from a Crude Plant Tincture
Objective: To partition and isolate a class of non-polar bioactive compounds from an initial aqueous-ethanolic plant extract.
Scientific Rationale: Plant tinctures are often made with ethanol-water mixtures, which extract a broad range of compounds. To isolate the desired lipophilic (non-polar) compounds, we must first dilute the tincture with water to reduce the miscibility of this compound with the aqueous phase. A subsequent brine wash helps to break any emulsions that may form and further removes dissolved water from the organic phase.
Methodology:
-
Preparation: Take 50 mL of the crude plant tincture. Dilute it with 150 mL of deionized water in a beaker. This reduces the ethanol concentration, ensuring a clean phase separation with the non-polar solvent.
-
First Extraction: Transfer the diluted tincture to a 500 mL separatory funnel. Add 100 mL of this compound.
-
Mixing & Separation: Perform the shake-and-vent procedure as described in Protocol 1. Allow the layers to separate and collect the upper organic layer. Retain the lower aqueous layer in the funnel.
-
Repeat Extractions: To maximize recovery, repeat the extraction on the aqueous layer two more times using fresh 100 mL portions of this compound each time.[14][15] Combine all three organic extracts into a single flask.
-
Brine Wash: Return the combined organic extracts to the separatory funnel. Add 50 mL of a saturated sodium chloride solution (brine). Shake gently and allow the layers to separate. Drain and discard the lower brine layer.
-
Expert Insight: The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer ("salting out") and helps to break emulsions by changing the density and surface tension of the aqueous phase.
-
-
Drying and Evaporation: Dry the washed organic layer with anhydrous sodium sulfate, filter, and evaporate the this compound as described in Protocol 1 to obtain the crude lipophilic extract for further analysis or purification.
References
- 1. This compound Utilization in Solvent Extraction Techniques [eureka.patsnap.com]
- 2. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
- 4. This compound | 107-83-5 [chemicalbook.com]
- 5. This compound CAS#: 107-83-5 [m.chemicalbook.com]
- 6. This compound's Influence on Liquid Membrane Extraction Efficiency [eureka.patsnap.com]
- 7. Comparative Solubility of this compound in Alcohols [eureka.patsnap.com]
- 8. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 9. scent.vn [scent.vn]
- 10. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 12. Use of this compound in Sterile Pharmaceutical Manufacturing [eureka.patsnap.com]
- 13. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: The Utility of 2-Methylpentane as a Reference Standard in Modern Analytical Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of analytical chemistry, the integrity of quantitative and qualitative measurements is fundamentally reliant on the quality of reference standards. These standards serve as the bedrock for method validation, instrument calibration, and ensuring the accuracy and reproducibility of results. This guide provides an in-depth exploration of 2-methylpentane (isohexane), a branched-chain alkane, as a versatile and crucial reference standard. We will delve into its intrinsic physicochemical properties, outline the rigorous process of its qualification, and provide detailed protocols for its application in key analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers, quality control scientists, and drug development professionals with the technical knowledge and practical insights required to effectively leverage this compound in their analytical workflows.
The Foundational Role of a Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base.[1] Its purpose is to ensure the accuracy, precision, and traceability of analytical data, forming a cornerstone of regulatory compliance and scientific validity.[2] Primary reference standards are distinguished by their high purity (typically ≥99.5%) and comprehensive characterization using orthogonal analytical methods, establishing their structure and purity without comparison to another standard.[3][4]
This compound emerges as a valuable reference standard due to several key attributes:
-
Chemical Inertness and Stability: As a saturated alkane, it is relatively unreactive, ensuring stability under typical storage and analytical conditions.[5]
-
Well-Defined Physical Properties: Its boiling point, density, and refractive index are thoroughly documented by authoritative bodies like the National Institute of Standards and Technology (NIST).[6][7]
-
Characteristic Spectral Signature: It produces distinct and reproducible spectra in Mass Spectrometry (MS) and NMR, allowing for unambiguous identification.[7][8][9]
-
Commercial Availability at High Purity: It is readily available from suppliers in grades certified for analytical standard use, often with purity exceeding 99.5%.[10][11]
-
Industrial Relevance: It is a natural component of gasoline and petroleum distillates, making it an essential standard for the petrochemical industry and for environmental monitoring of volatile organic compounds (VOCs).[5][12][13]
Physicochemical Profile and Purity Specifications
The suitability of this compound as a reference standard is grounded in its well-defined and verifiable properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₄ | [5][12] |
| Molar Mass | 86.18 g·mol⁻¹ | [12] |
| Appearance | Colorless liquid with a gasoline-like odor | [5][14] |
| Boiling Point | 60 to 62 °C (140 to 143 °F) | [12] |
| Melting Point | -154 °C | [10] |
| Density | 0.653 g/mL at 25 °C | [10][11] |
| Refractive Index (n²⁰/D) | 1.371 | [10] |
| Vapor Pressure | 46.7 kPa (at 37.7 °C) | [12] |
| Research Octane Number (RON) | 75 |[12] |
Table 2: Typical Purity Specifications for Analytical Reference Standard Grade this compound
| Parameter | Specification | Method | Rationale |
|---|---|---|---|
| Purity | ≥99.5% | Gas Chromatography (GC) | Ensures minimal interference from impurities in quantitative assays, a guiding principle for reference materials.[2] |
| Identity | Conforms to structure | NMR, GC-MS | Confirms the molecular structure and distinguishes it from its isomers (e.g., n-hexane, 3-methylpentane).[8][15] |
| Water Content | Report Value (typically <0.05%) | Karl Fischer Titration | Water can affect the true concentration of the standard and is considered a process-related impurity.[3] |
Workflow for Qualification as a Primary Reference Standard
Establishing a batch of this compound as a primary reference standard is a self-validating process that ensures its identity, purity, and fitness for purpose. This workflow is critical for in-house preparation of standards or for verifying a commercial supplier's claims.[4]
Caption: Workflow for the certification of a chemical reference standard.
The causality behind this workflow rests on the principle of using orthogonal (different and independent) analytical techniques. Identity is confirmed by methods that probe the molecular structure (NMR, MS), while purity is assessed by separating and quantifying impurities (GC) and specific contaminants like water.[3] This multi-faceted approach ensures a robust and trustworthy characterization.
Core Applications & Experimental Protocols
Application 1: Gas Chromatography Reference
This compound is a cornerstone reference material in gas chromatography, particularly for the analysis of volatile and semi-volatile hydrocarbons.[16]
Causality of Use in GC:
-
System Suitability: Its defined peak shape and retention time are excellent for verifying that the GC system is performing correctly before running a sequence of samples.
-
Retention Index Marker: In complex hydrocarbon mixtures, identification based solely on retention time can be unreliable. Co-injecting the sample with a series of n-alkanes allows for the calculation of Kovats Retention Indices (RI), a more robust identification parameter.[15] As a branched alkane, this compound itself can serve as a non-n-alkane reference point to validate separation of isomeric compounds.[17][18]
-
Quantitative Standard: When used as an internal or external standard, its high purity ensures accurate quantification of other analytes.[11] This is common in environmental analysis for VOCs and in the petroleum industry for fuel characterization.[19][20]
Protocol 1: Determination of Retention Indices for Volatile Compounds using this compound and an n-Alkane Series
This protocol details a GC-MS method for identifying unknown volatile compounds by comparing their retention indices to known values, using this compound as a quality control check for branched isomer separation.
1. Preparation of Standards and Samples a. n-Alkane Standard (e.g., C7-C40): Prepare a 100 µg/mL solution of the n-alkane standard mix in hexane.[21] b. This compound QC Standard: Prepare a separate 100 µg/mL solution of this compound (≥99.5% purity) in hexane. c. Sample Preparation: Dilute the sample containing unknown volatile compounds in hexane to an appropriate concentration (e.g., ~50 mg/L).[21] For solid or aqueous matrices, use a validated extraction technique like headspace solid-phase microextraction (HS-SPME).[11]
2. Instrumentation: GC-MS a. GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating hydrocarbons based on boiling point and structure.[22] b. Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. Oven Program: 40 °C hold for 3 min, then ramp at 12.5 °C/min to 290 °C, hold for 4 min. This program effectively separates a wide range of volatile hydrocarbons.[19][23] d. Inlet: 280 °C, Split ratio 50:1 (adjust based on concentration to avoid column overload).[19][23] e. MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
3. Analytical Procedure a. System Suitability: Inject the this compound QC Standard. Verify the peak shape (symmetry >0.9) and retention time reproducibility (<0.5% RSD over multiple injections). b. Calibration: Inject the n-alkane standard to determine the retention times for each n-alkane. c. Sample Analysis: Inject the prepared sample. d. Data Analysis: i. Identify the retention times (t_R) of the two n-alkanes that bracket the unknown analyte (t_R(x)). ii. Calculate the Kovats Retention Index (RI) using the following formula: RI = 100n + 100(N-n) * [log(t_R(x)) - log(t_R(n))] / [log(t_R(N)) - log(t_R(n))] Where 'n' is the carbon number of the preceding n-alkane and 'N' is the carbon number of the following n-alkane. iii. Compare the calculated RI and the mass spectrum of the unknown to library databases for positive identification.
Caption: Protocol for Retention Index determination using GC-MS.
Application 2: NMR Spectroscopy Reference
While tetramethylsilane (TMS) is the universal chemical shift reference (0.0 ppm) in NMR, high-purity compounds like this compound serve a different but complementary role.[8][9]
Causality of Use in NMR:
-
Instrument Performance Qualification (PQ): The well-resolved and distinct peaks in the ¹H and ¹³C NMR spectra of this compound can be used to test an NMR spectrometer's resolution and lineshape performance.[8][9]
-
Quantitative NMR (qNMR): For samples soluble in non-polar deuterated solvents (e.g., CDCl₃), this compound can act as an internal standard for quantification. The integral of its signals, when compared to the analyte signals, allows for precise concentration determination, provided the mass of the this compound standard is known with high accuracy.[24]
¹H NMR Spectrum of this compound: The spectrum shows five distinct proton environments, with signals typically appearing in the alkyl region between 0.9–1.4 ppm. The integrated proton ratio of 6:1:2:2:3 corresponds directly to the number of protons in each unique chemical environment, confirming its structure.[8]
¹³C NMR Spectrum of this compound: The spectrum shows five distinct signals, confirming the five unique carbon environments in the molecule. The two methyl groups attached to the second carbon are chemically equivalent due to molecular symmetry and thus produce a single signal.[9]
Conclusion
This compound is a robust and versatile reference standard with critical applications in analytical laboratories. Its well-characterized properties, chemical stability, and industrial relevance make it indispensable for ensuring the quality and integrity of data in gas chromatography and, to a lesser extent, NMR spectroscopy. The protocols and workflows described herein underscore the necessity of a systematic approach to the qualification and use of reference standards, a practice that forms the bedrock of sound scientific measurement. By understanding the causality behind its application, researchers can confidently integrate this compound into their methodologies to achieve accurate, reproducible, and defensible analytical results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. who.int [who.int]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. eag.com [eag.com]
- 5. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentane, 2-methyl- [webbook.nist.gov]
- 7. Pentane, 2-methyl- [webbook.nist.gov]
- 8. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. thomassci.com [thomassci.com]
- 11. ≥99.5% (GC), analytical standard, suitable for gas chromatography (GC) and HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | Rupa Health [rupahealth.com]
- 14. This compound | Occupational Safety and Health Administration [osha.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydrocarbon standards for GC analysis Reference Materials | LGC Standards [lgcstandards.com]
- 17. How this compound Alters Gas Chromatography Separation Techniques [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Gasoline – SPL [spllabs.com]
- 21. shimadzu.co.uk [shimadzu.co.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of 2-Methylpentane Oxidation
Audience: Researchers, scientists, and chemical engineering professionals.
Abstract: The oxidation of 2-methylpentane, a branched-chain alkane, is of fundamental importance in combustion chemistry, serving as a key component in surrogate models for gasoline and diesel fuels. Its structural features introduce complexities in reaction pathways, particularly at low to intermediate temperatures, influencing ignition delay, flame propagation, and pollutant formation. This document provides a detailed guide to the principles, experimental methodologies, and data analysis techniques used to investigate the reaction kinetics of this compound oxidation. We offer field-proven insights into experimental design, present step-by-step protocols for jet-stirred reactor studies, and summarize key kinetic data to support the development and validation of robust chemical kinetic models.
Branched-chain alkanes like this compound are primary components of commercial fuels. Understanding their oxidation kinetics is crucial for designing more efficient and cleaner internal combustion engines. The presence of a tertiary carbon-hydrogen bond in this compound significantly influences its reactivity compared to straight-chain alkanes like n-hexane.[1][2] The study of its oxidation reveals fundamental aspects of low-temperature combustion chemistry, including the formation of cool flames and the negative temperature coefficient (NTC) phenomenon, where the rate of reaction decreases with increasing temperature over a specific range.[3][4]
This guide synthesizes established methodologies to provide a comprehensive framework for investigating the complex reaction network of this compound oxidation.
Fundamental Chemical Mechanisms
The oxidation of this compound proceeds via a complex radical chain mechanism, the dominant pathways of which are highly dependent on temperature and pressure.
Low-Temperature Oxidation (Approx. 550 K - 800 K)
At low temperatures, the reaction is characterized by a series of O₂ additions and subsequent isomerizations, leading to chain-branching and autoignition.[2][5]
-
Initiation: The reaction begins with the abstraction of a hydrogen atom from the this compound (RH) molecule by a radical species (e.g., OH), forming an alkyl radical (R•). The tertiary C-H bond is weaker and thus more susceptible to abstraction.
-
First O₂ Addition: The alkyl radical (R•) rapidly adds to an oxygen molecule to form an alkylperoxy radical (RO₂•).
-
Isomerization: The RO₂• radical can undergo internal hydrogen abstraction, forming a hydroperoxyalkyl radical (•QOOH). The ring strain of the transition state favors the formation of 5- and 6-membered rings.
-
Second O₂ Addition: The •QOOH radical adds another O₂ molecule, forming a hydroperoxyalkylperoxy radical (•OOQOOH).
-
Second Isomerization & Decomposition: This radical can then isomerize and decompose to form highly reactive OH radicals, leading to chain branching. Key products in this regime include cyclic ethers, ketones, and aldehydes.[1][2][6] The formation of ketohydroperoxides is a critical step in low-temperature branching pathways.[2]
Below is a generalized schematic of the core low-temperature oxidation pathway.
Caption: Simplified reaction pathway for low-temperature alkane oxidation.
High-Temperature Oxidation (Approx. > 800 K)
Above 800 K, the alkylperoxy (RO₂•) radicals become thermally unstable and tend to decompose back to the alkyl radical (R•) and O₂. The dominant reaction pathways shift towards smaller, unsaturated species.[2]
-
H-Abstraction and β-Scission: The primary reactions involve the decomposition of alkyl radicals via β-scission (cleavage of a C-C bond beta to the radical center) to form smaller alkenes and radicals.
-
Formation of Soot Precursors: This regime can lead to a higher concentration of unsaturated species like allene and propyne, which are known precursors to soot formation.[2]
Experimental Methodologies
Studying the complex kinetics of this compound oxidation requires sophisticated experimental setups that allow for precise control of temperature, pressure, and composition, coupled with sensitive analytical techniques.
-
Jet-Stirred Reactor (JSR): A JSR is an ideal system for studying gas-phase kinetics at low to intermediate temperatures.[6] Reactants are continuously fed into a heated vessel through nozzles that create vigorous mixing, ensuring a uniform temperature and concentration throughout the reactor volume.[6] This allows for the study of species evolution as a function of temperature at a constant residence time.
-
Shock Tubes (ST): These devices are used to study high-temperature kinetics. A high-pressure gas is used to rupture a diaphragm, generating a shock wave that travels down a tube, rapidly heating and compressing the reactant gas mixture.[7][8] This method is ideal for measuring ignition delay times at combustion-relevant temperatures.[9]
-
Rapid Compression Machines (RCM): RCMs simulate a single compression stroke of an engine, allowing for the study of autoignition phenomena under conditions relevant to internal combustion engines, particularly in the low-temperature and NTC regimes.[5][7]
Application Protocol: this compound Oxidation in a Jet-Stirred Reactor
This protocol provides a step-by-step methodology for investigating the oxidation of this compound in a JSR at atmospheric pressure. The objective is to quantify the mole fractions of reactants, stable intermediates, and final products as a function of temperature.
General Experimental Workflow
The following diagram illustrates the typical workflow for a JSR experiment.
Caption: General experimental workflow for hydrocarbon oxidation studies.
Materials and Reagents
-
This compound: High purity (≥99.5%).
-
Oxygen (O₂): High purity (≥99.99%).
-
Nitrogen (N₂) or Argon (Ar): High purity (≥99.999%), used as a diluent and bath gas.
-
Calibration Gas Standards: Certified mixtures of expected products (e.g., CO, CO₂, formaldehyde, acetaldehyde, acetone, various alkenes) for analytical quantification.
Protocol Steps
Step 1: Gas Mixture Preparation
-
Prepare the reactant gas mixture in a high-pressure cylinder using partial pressures. A typical mixture for stoichiometric conditions (equivalence ratio, φ = 1.0) would be 1% this compound, 9.5% O₂, and 89.5% N₂.
-
Causality: Using a large amount of inert diluent gas helps to minimize temperature gradients within the reactor, ensuring the reaction occurs under nearly isothermal conditions.[6]
-
Step 2: Experimental Setup & Leak Check
-
Assemble the JSR system. The reactor itself is typically a spherical vessel made of fused silica to minimize catalytic wall reactions.[6]
-
Heat all gas lines to prevent condensation of the fuel or less volatile products.
-
Perform a thorough leak check of the entire system by pressurizing with the inert gas and monitoring for any pressure drop over time.
-
Trustworthiness: A leak-free system is critical for accurate flow control and to prevent atmospheric contamination, which would compromise the integrity of the results.
-
Step 3: Experimental Procedure
-
Set the reactor furnace to the desired initial temperature (e.g., 550 K).
-
Establish a continuous flow of the reactant gas mixture through the reactor using calibrated mass flow controllers. The total flow rate determines the residence time (τ) within the reactor.
-
Allow the system to reach a steady state, which typically takes at least 10 times the residence time.
-
Once stable, extract a sample of the reacting gas mixture through a heated sampling probe for analysis.[6]
-
Increment the reactor temperature by a set amount (e.g., 25 K) and repeat steps 3 and 4. Continue this process through the entire desired temperature range (e.g., 550 K to 1100 K).
Step 4: Product Analysis (Gas Chromatography)
-
Analyze the sampled gas using an online gas chromatograph (GC) equipped with appropriate detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD) and a Mass Spectrometer (MS).
-
Use a suitable capillary column (e.g., HP-PLOT/Q) for separating a wide range of hydrocarbons and oxygenated species.[6]
-
Employ a temperature program for the GC oven, starting at a low temperature (e.g., 40°C) and ramping to a higher temperature (e.g., 250°C) to elute compounds with varying volatilities.[6]
-
Expertise: The combination of GC for separation and MS for identification based on mass fragmentation patterns is essential for unambiguously identifying the numerous isomers and oxygenated intermediates produced during oxidation.[10]
-
Step 5: Data Quantification
-
Identify species from the GC-MS analysis by comparing their retention times and mass spectra to those of known standards and literature data.
-
Quantify the mole fraction of each species by integrating the corresponding peak area from the GC chromatogram and comparing it against a calibration curve generated from the certified gas standards.
Key Experimental Data and Observations
Studies comparing the oxidation of hexane isomers in JSRs provide valuable insights into the effect of molecular structure on reactivity.
| Parameter | This compound | n-Hexane | 2,3-Dimethylbutane | Reference |
| Structure | Singly Branched | Linear | Doubly Branched | |
| Reactivity (below 800 K) | Less reactive than n-hexane | Most reactive hexane isomer | Least reactive hexane isomer | [2] |
| Approx. Temp. for Max Reactivity | ~600 K | < 600 K | ~625 K | [6] |
| Major Oxygenated Products | Cyclic ethers, Ketones, Aldehydes | Cyclic ethers, Aldehydes | Cyclic ethers, Ketones | [2][6] |
| High Temp. (>800 K) Reactivity | Similar to other isomers | Similar to other isomers | Similar to other isomers | [2] |
These data show that at low temperatures, the linear alkane is the most reactive. The reactivity of this compound is intermediate, while the more highly branched 2,3-dimethylbutane is the least reactive among these isomers.[2] This trend is consistent with their respective research octane numbers.
Conclusion
The study of this compound oxidation kinetics is a cornerstone of combustion research. Its complex, temperature-dependent reaction pathways, particularly the low-temperature chain-branching mechanisms, dictate critical combustion properties like ignition. Methodologies employing jet-stirred reactors, shock tubes, and rapid compression machines, coupled with advanced analytical techniques like GC-MS, provide the necessary data to develop and validate detailed chemical kinetic models. The protocols and data presented herein offer a robust framework for researchers to conduct high-quality kinetic studies, contributing to the broader goal of developing next-generation fuels and more efficient combustion technologies.
References
- 1. The slow oxidation of 2-methyl pentane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Experimental investigation of the low temperature oxidation of the five isomers of hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-isothermal oxidation of this compound I. The properties of cool flames | Semantic Scholar [semanticscholar.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Combustion Characteristics of 2-Methylpentane as a Fuel Additive
Introduction: The Role of Branched-Chain Alkanes in Modern Fuel Formulations
In the continuous pursuit of enhancing internal combustion engine efficiency and mitigating harmful emissions, the molecular architecture of fuel components has become a paramount focus. Branched-chain alkanes, such as 2-methylpentane (isohexane), represent a critical class of compounds in gasoline formulations.[1][2][3] Their inherent structural characteristics impart superior anti-knock qualities compared to their straight-chain counterparts, allowing for the design of more advanced, higher-compression engines.[1] This document serves as a comprehensive technical guide for researchers and fuel scientists, detailing the combustion characteristics of this compound and providing robust protocols for its evaluation as a fuel additive.
This compound (C6H14) is a structural isomer of hexane, prevalent in refined petroleum products and utilized to enhance the octane rating of gasoline.[2][4][5] Understanding its fundamental combustion behavior, both in isolation and as a blend component, is crucial for optimizing fuel formulations for performance and environmental compliance.
Core Combustion Properties of this compound
The efficacy of this compound as a fuel additive is rooted in its fundamental combustion properties. The branched structure, featuring a methyl group on the second carbon of the pentane chain, is key to its resistance to autoignition, a phenomenon commonly known as engine knock.[1]
| Property | Value | Significance in Combustion |
| Research Octane Number (RON) | 75 | Indicates anti-knock performance under low-speed, mild engine conditions.[4][5] |
| Motor Octane Number (MON) | 77 | Measures anti-knock performance under high-speed, severe engine conditions.[4][5] |
| Molecular Formula | C6H14 | Defines its elemental composition and energy content.[4] |
| Appearance | Colorless Liquid | Basic physical state at standard conditions.[6] |
| Heat of Combustion | ~3245 kJ/mol (liquid) | Represents the energy released upon complete combustion.[6] |
Table 1: Key physical and combustion properties of this compound.
The relatively higher MON compared to its RON suggests that this compound maintains its anti-knock quality well under more demanding engine operations. This is a desirable characteristic for modern, high-output engines.
Causality of Anti-Knock Behavior: A Structural Perspective
The superior anti-knock properties of branched alkanes like this compound can be attributed to their oxidation chemistry. The presence of tertiary carbon-hydrogen bonds influences the radical chain reactions that govern autoignition. During the low-temperature oxidation process, the formation of more stable tertiary radicals, as opposed to primary or secondary radicals in linear alkanes, alters the reaction pathways, leading to a higher resistance to premature ignition.[7]
Figure 1: Simplified relationship between alkane structure and knock tendency.
Experimental Evaluation Protocols
To rigorously characterize the combustion performance of this compound as a fuel additive, a multi-tiered experimental approach is necessary. This typically involves standardized engine tests for octane rating and more fundamental investigations using constant volume combustion chambers.
Protocol 1: Determination of Research (RON) and Motor (MON) Octane Numbers
The definitive measure of a fuel's anti-knock quality is its octane number, determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[8][9]
Objective: To determine the RON and MON of a gasoline blend containing a known concentration of this compound.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Primary reference fuels (iso-octane and n-heptane)
-
Fuel blending equipment
-
Knock meter
Methodology:
-
Engine Calibration:
-
Warm up the CFR engine to the specified operating conditions for either RON (ASTM D2699) or MON (ASTM D2700) testing.[8] These conditions differ in engine speed, mixture temperature, and spark timing.
-
Calibrate the knock meter using primary reference fuels of known octane numbers to establish a knock intensity reference.
-
-
Fuel Preparation:
-
Prepare a base gasoline blend (without this compound) with a known octane number.
-
Create a test blend by adding a precise volume percentage of this compound to the base gasoline.
-
-
Knock Intensity Measurement:
-
Introduce the test fuel blend into the CFR engine.
-
Adjust the compression ratio of the engine until a standard knock intensity is observed on the knock meter.
-
Bracket the knock intensity of the test fuel with two primary reference fuel blends that have octane numbers slightly above and below that of the test fuel.
-
-
Octane Number Calculation:
-
The octane number of the test fuel is determined by interpolation between the octane numbers of the two bracketing primary reference fuels.[10]
-
Figure 2: Workflow for Octane Number Determination.
Protocol 2: Constant Volume Combustion Chamber (CVCC) Analysis
A constant volume combustion chamber (CVCC) provides a controlled environment to study fundamental combustion phenomena, such as ignition delay and flame propagation, independent of complex engine fluid dynamics.[11][12][13]
Objective: To investigate the effect of this compound addition on the ignition delay and pressure rise characteristics of a base fuel.
Apparatus:
-
High-pressure, high-temperature constant volume combustion chamber
-
Fuel injection system
-
Ignition system (e.g., spark plug)
-
High-speed pressure transducer
-
Data acquisition system
-
Schlieren or direct photography imaging system (optional)[11]
Methodology:
-
Chamber Preparation:
-
Evacuate the CVCC to remove residual gases.
-
Pre-heat the chamber walls to a specified temperature to simulate engine-relevant conditions.
-
Introduce a precise mixture of oxidizer (e.g., synthetic air) into the chamber to a target pressure.
-
-
Fuel Injection and Ignition:
-
Inject a precise mass of the test fuel blend (containing this compound) into the chamber.
-
Allow for a specified mixing duration.
-
Initiate combustion using the ignition system.
-
-
Data Acquisition:
-
Record the pressure inside the chamber at a high sampling rate using the pressure transducer, starting from before ignition and continuing through the combustion event.
-
If available, capture high-speed images of the flame propagation.
-
-
Data Analysis:
-
Ignition Delay: Determine the time interval between the spark ignition and the onset of rapid pressure rise.
-
Rate of Pressure Rise: Calculate the derivative of the pressure-time data to analyze the combustion rate.
-
Compare the ignition delay and pressure profiles of the base fuel with those of the this compound blend to quantify its impact on combustion reactivity.
-
Emissions Profile Considerations
The addition of this compound to gasoline can also influence the emissions profile of an engine. As a volatile organic compound (VOC), unburned this compound can contribute to the formation of ground-level ozone.[1] However, its impact on regulated emissions such as hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx) is complex and depends on the engine operating conditions and the overall fuel formulation.
A comprehensive evaluation should include emissions testing using a chassis dynamometer and a vehicle equipped with a representative engine, following standardized driving cycles such as the Federal Test Procedure (FTP).[14]
Conclusion and Future Outlook
This compound is a valuable component in gasoline blending for enhancing anti-knock characteristics. Its branched molecular structure fundamentally alters the oxidation process, leading to a more controlled combustion and enabling the use of higher efficiency engines. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's combustion properties and its performance as a fuel additive.
Future research should focus on the synergistic and antagonistic blending effects of this compound with other octane boosters and emerging biofuel components.[15][16][17] A deeper understanding of its low-temperature oxidation kinetics through detailed chemical modeling will further aid in the predictive design of next-generation fuel formulations.
References
- 1. fiveable.me [fiveable.me]
- 2. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 3. This compound | 107-83-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The slow oxidation of 2-methyl pentane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 10. Octane Number Determination Methods [sh-sinpar.com]
- 11. icders.org [icders.org]
- 12. sae.org [sae.org]
- 13. researchgate.net [researchgate.net]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
- 17. Item - Renewable Oxygenate Blending Effects on Gasoline Properties - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for the Use of 2-Methylpentane in Polymer Production
Introduction: The Role of 2-Methylpentane in Advanced Polymer Synthesis
This compound, also known as isohexane, is a branched-chain alkane that serves as a crucial solvent in the production of a variety of polymers.[1] Its chemical inertness, appropriate boiling point for thermal management, and favorable solvency for monomers and catalysts make it a valuable medium for coordination polymerization, particularly in Ziegler-Natta and metallocene-catalyzed reactions.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound in polymer synthesis.
The branched structure of this compound can influence the polymer morphology and properties. While direct comparative studies are limited, the choice of an inert hydrocarbon solvent is known to affect catalyst activity and the resulting polymer's molecular weight and microstructure.[4][5] These application notes will delve into the practical aspects of utilizing this compound, from solvent purification to specific polymerization procedures and polymer work-up.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in polymerization.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄ | [6] |
| Molar Mass | 86.18 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 60-62 °C | [6] |
| Density | 0.653 g/mL | [6] |
| Solubility in Water | Insoluble | [6] |
Safety and Handling Precautions
This compound is a highly flammable liquid and vapor.[6] It is crucial to handle this solvent in a well-ventilated area, preferably within a fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn at all times. All equipment should be properly grounded to prevent static discharge.[6]
Solvent Purification Protocol
For polymerization reactions, particularly those sensitive to impurities, the purification of this compound is a critical first step. Commercially available grades may contain olefins, water, and other polar impurities that can deactivate the catalyst.
Objective: To obtain high-purity, anhydrous this compound suitable for coordination polymerization.
Materials:
-
This compound (reagent grade)
-
Activated alumina
-
Molecular sieves (3Å or 4Å)
-
Inert gas (Nitrogen or Argon)
-
Glass columns for chromatography
-
Schlenk flasks or other suitable storage vessels
Procedure:
-
Initial Drying: Pre-dry the this compound by passing it through a column packed with activated alumina. This will remove the bulk of water and other polar impurities.
-
Final Drying: Further dry the solvent by passing it through a column packed with freshly activated molecular sieves.
-
Degassing: Degas the purified solvent by sparging with a steady stream of inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Storage: Store the purified and degassed this compound in a sealed Schlenk flask under an inert atmosphere.
Caption: Workflow for the purification of this compound.
Application in Ziegler-Natta Polymerization of Ethylene
Ziegler-Natta catalysts are heterogeneous systems widely used for the production of polyolefins like high-density polyethylene (HDPE).[2][7] this compound serves as an excellent inert solvent for slurry polymerization, where the polymer forms as solid particles suspended in the liquid medium.
Protocol 1: Slurry Polymerization of Ethylene using a TiCl₄/MgCl₂ Catalyst
Objective: To synthesize high-density polyethylene (HDPE) via slurry polymerization in this compound using a supported Ziegler-Natta catalyst.
Materials:
-
Purified, anhydrous this compound
-
High-purity ethylene gas
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
Methanol
-
Hydrochloric acid (HCl)
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
Jacketed glass reactor or stainless steel autoclave equipped with a mechanical stirrer, temperature probe, gas inlet, and pressure gauge.
-
Schlenk line for inert atmosphere operations.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and purge with high-purity nitrogen or argon to remove air and moisture.
-
Solvent and Cocatalyst Addition: Under an inert atmosphere, charge the reactor with purified this compound. Add the required amount of TEAL solution (as a scavenger and cocatalyst) and stir. The amount of TEAL will depend on the catalyst system and desired Al/Ti molar ratio, typically ranging from 50 to 200.[8]
-
Catalyst Slurry Preparation: In a separate Schlenk flask, prepare a slurry of the Ziegler-Natta catalyst in a small amount of purified this compound.
-
Catalyst Injection: Inject the catalyst slurry into the reactor.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 bar). Maintain a constant temperature (e.g., 70-85 °C) and vigorous stirring. The polymerization is highly exothermic and requires efficient cooling. Ethylene consumption can be monitored to follow the reaction progress.[9]
-
Termination: After the desired reaction time, vent the excess ethylene and terminate the polymerization by injecting a small amount of methanol.
-
Polymer Work-up:
-
Transfer the polymer slurry to a beaker.
-
Add a solution of 5% HCl in methanol to deactivate and remove catalyst residues. Stir for 1-2 hours.
-
Filter the polymer and wash extensively with methanol.
-
Add a small amount of antioxidant solution to the wet polymer.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.[9]
-
Caption: Generalized workflow for Ziegler-Natta polymerization of ethylene in this compound.
Application in Metallocene-Catalyzed Polymerization of Propylene
Metallocene catalysts are homogeneous, single-site catalysts that offer excellent control over polymer microstructure, leading to polymers with narrow molecular weight distributions and specific tacticities.[3][10] this compound is a suitable solvent for these systems, particularly in solution or slurry polymerization processes.
Protocol 2: Solution Polymerization of Propylene using a Zirconocene/MAO System
Objective: To synthesize polypropylene with a controlled microstructure via solution polymerization in this compound using a metallocene catalyst.
Materials:
-
Purified, anhydrous this compound
-
High-purity propylene gas
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst (Methylaluminoxane - MAO solution in toluene)
-
Acidified methanol or ethanol for termination
-
Antioxidant
Equipment:
-
High-pressure stainless steel reactor with a stirrer, temperature and pressure controls, and injection ports.
-
Schlenk line and glovebox for handling air-sensitive reagents.
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and purged with an inert gas.
-
Solvent and Monomer Addition: Charge the reactor with purified this compound. Introduce liquid propylene to the desired concentration.
-
Cocatalyst Addition: Inject the MAO solution into the reactor. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 5000.[3][9]
-
Catalyst Activation and Injection: In a glovebox, dissolve the metallocene catalyst in a small amount of toluene. This pre-activated catalyst solution is then injected into the reactor to initiate polymerization.
-
Polymerization: Maintain the desired temperature (e.g., 50-70 °C) and pressure. The reaction is typically run for a set period, and the progress can be monitored by propylene consumption.[9]
-
Termination: After the reaction is complete, vent the unreacted propylene and inject acidified methanol or ethanol to terminate the polymerization and precipitate the polymer.
-
Polymer Isolation and Purification:
-
Filter the precipitated polymer.
-
Wash the polymer thoroughly with methanol to remove residual catalyst and cocatalyst.
-
Add an antioxidant to the polymer.
-
Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Influence of this compound on Polymer Properties
The choice of solvent can have a subtle but significant impact on the polymerization process and the final polymer properties. As a branched alkane, this compound has a different solvent environment compared to its linear isomer, n-hexane. This can potentially influence:
-
Catalyst Solubility and Activity: The solubility of the catalyst and cocatalyst in this compound can affect the concentration of active sites and, consequently, the polymerization kinetics.[11]
-
Polymer Morphology: The solvent can influence the swelling of the growing polymer particles, which in turn can affect the particle morphology and diffusion of monomer to the active sites.[12]
-
Chain Transfer Reactions: The nature of the solvent can influence the rate of chain transfer reactions, which affects the molecular weight of the resulting polymer.
Further research is needed to fully elucidate the specific effects of this compound in comparison to other aliphatic hydrocarbon solvents in various polymerization systems.
Conclusion
This compound is a versatile and effective solvent for the production of polymers using Ziegler-Natta and metallocene catalysts. Its properties allow for good control over reaction conditions and facilitate the synthesis of polymers with desired characteristics. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and effectively utilize this compound in their polymer synthesis endeavors. The provided workflows and explanations offer a solid foundation for both routine polymer production and the development of novel polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functional ‘polyolefins’: state of the art and remaining challenges - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60032G [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pslc.ws [pslc.ws]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Note: 2-Methylpentane as a High-Efficacy Solvent for Oils and Greases
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-methylpentane (isohexane) as a solvent for oils, greases, and other lipids. It explores the physicochemical properties that make this compound an effective and often superior alternative to other nonpolar solvents like n-hexane. This guide includes a comprehensive overview of its applications, a detailed protocol for lipid extraction, safety and handling procedures, and visual workflows to ensure reproducible and reliable results.
Introduction: The Rationale for this compound in Lipid Applications
This compound, a branched-chain isomer of hexane, is a colorless, volatile liquid hydrocarbon with a characteristic mild odor.[1][2] Its non-polar nature makes it an excellent solvent for non-polar compounds, adhering to the principle of "like dissolves like."[3] Consequently, it is highly effective at dissolving a wide range of lipids, including vegetable oils, animal fats, waxes, and industrial greases.[4][5]
Historically, commercial or technical-grade hexane—a mixture of isomers—has been the solvent of choice for oil extraction in the food industry and for degreasing in industrial settings.[6] However, growing concerns over the neurotoxicity of one of its common components, n-hexane, have driven the search for safer alternatives. This compound has emerged as a leading candidate, offering comparable solvency with a more favorable safety profile.[1][7] Its applications are diverse, spanning the extraction of edible oils from seeds, the purification of active pharmaceutical ingredients (APIs), industrial cleaning, and as a component in adhesives and coatings.[5][8][9]
This application note is designed to provide both the foundational knowledge and the practical steps required to effectively utilize this compound in a laboratory setting.
Physicochemical Properties of this compound
The efficacy and safety of a solvent are dictated by its physical and chemical properties. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 107-83-5 | [4] |
| Molecular Formula | C₆H₁₄ | [3][8] |
| Appearance | Colorless liquid with a mild, gasoline-like odor | [1][2][5] |
| Boiling Point | 60.2°C to 62°C | [5][7][10] |
| Melting Point | -154 °C | [5][7] |
| Density | ~0.653 g/mL at 25°C | [5][7] |
| Flash Point | -23.3°C to -10°C | [7][11] |
| Vapor Pressure | ~213-237 mmHg at 25°C | [4][11] |
| Solubility in Water | 14 mg/L at 25°C (Immiscible) | [4][5] |
| Solubility in Organics | Miscible with ethanol, ether, acetone, chloroform | [3][4][5] |
Mechanism of Action and Key Applications
Principle of Solvency
This compound's effectiveness stems from its non-polar molecular structure. Oils and greases are primarily composed of long-chain fatty acids and triglycerides, which are also non-polar. When this compound is introduced to a lipid-containing matrix, the weak van der Waals forces between the solvent and lipid molecules are strong enough to overcome the intermolecular forces holding the lipids together and to the matrix, thus drawing them into solution.
Comparative Advantage over n-Hexane
While chemically similar to n-hexane, this compound's branched structure offers distinct advantages. It is less neurotoxic than its straight-chain counterpart, making it a safer choice for laboratory and industrial use.[1] Its boiling point is slightly lower than n-hexane (68.7°C), which can be advantageous for energy-efficient solvent recovery after extraction.[10] Studies have shown that isohexane (a common commercial name for this compound) can extract oils from sources like cottonseed with high efficiency, making it a viable replacement for commercial hexane.[7]
Core Applications
-
Food & Beverage: Used extensively for the extraction of edible oils from seeds like corn and cottonseed.[7] Its low toxicity makes it a preferred choice where residual solvent levels are a concern.[8]
-
Pharmaceuticals: Employed in the extraction and purification of APIs from natural sources or complex synthetic mixtures.[8][12]
-
Industrial Cleaning: Acts as a powerful degreasing agent for machinery and metal surfaces.[13][14]
-
Analytical Chemistry: Utilized as a solvent in chromatographic techniques such as TLC and GC for sample preparation due to its inertness and moderate volatility.[4]
Protocol: Extraction of Lipids from a Solid Matrix
This protocol provides a validated, step-by-step methodology for the efficient extraction of oils and greases from a solid sample (e.g., oilseeds, processed food, or contaminated soil) using this compound.
Objective
To isolate and quantify the total lipid content from a solid matrix through solid-liquid extraction with this compound.
Materials and Equipment
-
Solvent: High-purity this compound (≥98%)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Apparatus:
-
Mortar and pestle or mechanical grinder
-
Analytical balance (± 0.1 mg)
-
Glass homogenization tubes or Erlenmeyer flasks with stoppers
-
Sonicator bath or mechanical shaker
-
Centrifuge with appropriate glass tubes
-
Pasteur pipettes (glass)
-
Rotary evaporator with a water bath
-
Pre-weighed round-bottom flasks
-
Source of dry nitrogen gas
-
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, lab coat.
Experimental Workflow Diagram
Caption: Workflow for lipid extraction using this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Grind the solid sample to a fine, homogenous powder using a mortar and pestle or a mechanical grinder. This increases the surface area, maximizing solvent contact and extraction efficiency.
-
Accurately weigh approximately 1.0 g of the homogenized sample into a glass centrifuge tube. Record the exact mass.
-
-
Extraction:
-
Add 10 mL of this compound to the tube containing the sample.
-
Seal the tube and place it in a sonicator bath for 30 minutes, or agitate on a mechanical shaker. This step uses physical energy to facilitate the transfer of lipids from the solid matrix into the solvent.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the solid residue.
-
-
Collection and Purification:
-
Carefully transfer the supernatant (the liquid extract) into a clean glass flask using a Pasteur pipette. Be cautious not to disturb the solid pellet.
-
To ensure complete extraction, add another 5 mL of this compound to the pellet, vortex briefly, centrifuge again, and pool the second supernatant with the first.
-
Add a small amount (~0.5 g) of anhydrous sodium sulfate to the pooled extract and swirl gently. Let it sit for 5-10 minutes. This removes trace amounts of water, which is crucial as water is immiscible with this compound and can interfere with gravimetric analysis.[3]
-
-
Solvent Removal and Quantification:
-
Transfer the dried extract into a pre-weighed, clean, dry round-bottom flask.
-
Remove the this compound using a rotary evaporator with the water bath set to 30-35°C. The low boiling point of this compound allows for rapid evaporation under mild vacuum without degrading the extracted lipids.
-
Once the bulk solvent is removed, place the flask under a gentle stream of dry nitrogen gas to remove any final traces of solvent.
-
Weigh the flask containing the dried lipid residue. The difference between this final mass and the initial mass of the empty flask is the total mass of the extracted lipids.
-
Self-Validating System & Quality Control
To ensure the trustworthiness of the results, the protocol must include self-validating checks:
-
Solvent Blank: Run the entire protocol using no sample (solvent only) to ensure no residues are introduced from the solvent or glassware. The final weight should be negligible.
-
Spike and Recovery: Analyze a sample of known lipid concentration or a blank sample spiked with a known amount of a lipid standard (e.g., tripalmitin). The recovery percentage should be calculated to validate the efficiency of the extraction method. A recovery of 95-105% is generally considered acceptable.
Safety and Handling (EHS Considerations)
This compound is a hazardous chemical and requires strict adherence to safety protocols.
-
Hazards:
-
Flammability: Highly flammable liquid and vapor (H225).[15][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[15][18]
-
Health Hazards: Causes skin irritation (H315).[15][16] May be fatal if swallowed and enters airways due to aspiration risk (H304).[15][16][17] May cause drowsiness or dizziness (H336).[15][17]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects (H411).[15][16][17] Avoid release to the environment.[15][18]
-
-
Handling Precautions:
-
Always work in a well-ventilated area, preferably inside a chemical fume hood.[15][18]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][18]
-
Use non-sparking tools and explosion-proof electrical equipment.[15][18]
-
Ground and bond containers during transfer to prevent the buildup of electrostatic charges.[15][18]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[15][17]
-
Eye Contact: Rinse cautiously with water for several minutes.[19]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[17]
-
Conclusion
This compound is a highly effective, versatile, and safer solvent for the extraction and dissolution of oils, greases, and other lipids. Its favorable physicochemical properties, combined with a lower toxicity profile compared to n-hexane, make it an excellent choice for a wide range of applications in research and industry. By following the detailed protocols and safety guidelines presented in this document, scientists can achieve reliable, reproducible, and safe results.
References
- 1. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scent.vn [scent.vn]
- 5. This compound | 107-83-5 [chemicalbook.com]
- 6. Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 8. This compound Utilization in Solvent Extraction Techniques [eureka.patsnap.com]
- 9. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 10. Hexane Solvents: A New Choice for Edible Oil Extraction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 11. 2-methyl pentane, 107-83-5 [thegoodscentscompany.com]
- 12. This compound's Influence on Liquid Membrane Extraction Efficiency [eureka.patsnap.com]
- 13. This compound's Involvement in Biodegradable Engine Oils [eureka.patsnap.com]
- 14. samreal.com [samreal.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. fr.cpachem.com [fr.cpachem.com]
- 18. echemi.com [echemi.com]
- 19. chemos.de [chemos.de]
Application Notes and Protocols: The Role of 2-Methylpentane in the Synthesis of Fine Chemicals
Introduction: Re-evaluating Alkanes in Modern Synthesis
In the landscape of fine chemical and pharmaceutical synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. While often overshadowed by more functionalized solvents, simple alkanes play an indispensable role, particularly when non-polar, inert reaction media are required. 2-Methylpentane (commonly known as isohexane), a branched-chain isomer of hexane, has emerged as a versatile and advantageous solvent.[1][2] Derived from the fractional distillation of petroleum, it serves not only as a solvent but also as a raw material and intermediate in various organic syntheses.[3][4][5]
This guide provides an in-depth exploration of this compound's applications, moving beyond a simple recitation of properties to explain the causal relationships between its molecular structure and its utility in the laboratory and in industrial processes. We will delve into its physicochemical characteristics, present detailed protocols for its use, and offer a comparative analysis against other common non-polar solvents, grounded in principles of safety and environmental stewardship.
Section 1: Physicochemical Profile of this compound
The utility of this compound in chemical synthesis is a direct consequence of its physical and chemical properties. As a branched-chain alkane, its structure differs significantly from its linear isomer, n-hexane, leading to distinct characteristics.[6][7] The methyl branch disrupts the close packing of molecules, which lowers its melting point and affects intermolecular forces.[6] It is a colorless, highly volatile liquid with a characteristic petroleum-like odor.[1][8]
Its non-polar nature makes it an excellent solvent for other non-polar and weakly polar compounds, such as oils, fats, and other hydrocarbons, while being virtually insoluble in water.[1][9] This immiscibility is fundamental to its application in extraction and workup procedures.[9]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Name | Isohexane | [1][2] |
| CAS Number | 107-83-5 | [8] |
| Molecular Formula | C₆H₁₄ | [1] |
| Molecular Weight | 86.18 g/mol | [1] |
| Boiling Point | 60.3 °C (140.5 °F) | [1][2] |
| Melting Point | -153.7 °C (-244.6 °F) | [1][2] |
| Density | 0.653 g/cm³ at 20 °C | [1] |
| Flash Point | < -29 °C (< -20 °F) | [1][2] |
| Water Solubility | ~0.0014 g/100 mL (14 mg/L) at 25 °C | [1][8] |
| Solubility in Organics | Miscible with alcohol, ether, acetone, chloroform | [3][4] |
| Vapor Pressure | ~213 mmHg at 25 °C | [1] |
Section 2: Core Applications in Fine Chemical Synthesis
This compound's profile makes it suitable for a range of applications where control over polarity, temperature, and side reactions is paramount.
As a Non-Polar Reaction Medium
Saturated alkanes are largely unreactive, making them ideal solvents for reactions involving highly reactive reagents that would otherwise interact with the solvent itself.[4] this compound is particularly useful in:
-
Organometallic Reactions: It serves as an inert medium for reactions involving Grignard reagents, organolithiums, or transition metal catalysts, where protic or coordinating solvents are undesirable.
-
Polymerization: In the production of certain polymers, such as elastomers, this compound is used as a solvent to dissolve monomers and facilitate the polymerization process without interfering in the reaction.[10]
-
C-H Functionalization Studies: Research into the selective functionalization of aliphatic C-H bonds often employs inert solvents like this compound to ensure that the catalyst or reagent targets the substrate rather than the solvent.[3]
Workflow for a Generic Synthesis Using this compound
Caption: General experimental workflow for a chemical synthesis using this compound.
Protocol 1: Solid-Liquid Extraction of a Natural Product
The use of isohexane for extracting edible oils is well-documented, often as a less toxic alternative to n-hexane.[5][11] This protocol outlines a lab-scale extraction.
Objective: To extract a non-polar compound (e.g., a lipid or essential oil) from a solid plant matrix.
Rationale for Solvent Choice: this compound is chosen for its excellent ability to dissolve non-polar organic compounds, its low boiling point for easy removal, and its reduced toxicity compared to n-hexane.
Materials:
-
Dried and ground plant material (e.g., seeds, leaves)
-
This compound, reagent grade
-
Soxhlet extractor apparatus
-
Heating mantle
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble the Soxhlet apparatus with a round-bottom flask, extractor, and condenser. Ensure all joints are properly sealed.
-
Loading: Place 20 g of the dried, ground plant material into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Add 250 mL of this compound to the round-bottom flask.
-
Extraction: Heat the flask using a heating mantle to gently reflux the solvent. The solvent vapor will travel to the condenser, drip into the extractor, and slowly fill the chamber containing the thimble.
-
Cycling: Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extracted compounds will be siphoned back into the boiling flask. Allow this process to cycle for 4-6 hours.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Dismantle the setup and transfer the this compound solution (miscella) to a clean round-bottom flask.
-
Solvent Removal: Remove the this compound using a rotary evaporator. The low boiling point (60.3 °C) allows for efficient removal without excessive heat.
-
Drying: Dissolve the crude extract in a minimal amount of fresh this compound, add anhydrous sodium sulfate to remove any residual water, filter, and re-evaporate the solvent to yield the final product.
Protocol 2: Recrystallization of a Non-Polar Synthetic Intermediate
Objective: To purify a solid, non-polar organic compound by recrystallization.
Rationale for Solvent Choice: An ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures. This compound is suitable for many non-polar compounds. Its high volatility also aids in drying the purified crystals.[1]
Materials:
-
Crude solid compound (e.g., a synthesized hydrocarbon or ester)
-
This compound, reagent grade
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place 5 g of the crude solid in a 100 mL Erlenmeyer flask. Add 20 mL of this compound.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more this compound in small portions until the solid completely dissolves. Caution: this compound is highly flammable; use no open flames and ensure good ventilation.[12][13]
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold this compound to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
Section 3: Safety, Handling, and Environmental Profile
The responsible use of this compound requires a thorough understanding of its associated hazards.
Table 2: Hazard Information for this compound
| Hazard Type | GHS Pictogram | Hazard Statement(s) | Precautionary Measures | Source(s) |
| Physical | 🔥 | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames. P240: Ground/bond container and receiving equipment. | [14][15] |
| Health | ❗, ⚕️ | H315: Causes skin irritation. H336: May cause drowsiness or dizziness. H304: May be fatal if swallowed and enters airways. | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. P331: Do NOT induce vomiting. | [14][15][16] |
| Environmental | ambiental | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [14][16] |
Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[12][13]
-
Ignition Sources: Eliminate all potential ignition sources. Use explosion-proof electrical equipment and non-sparking tools.[12][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][16]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidants. Containers should be tightly closed.[12][15]
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste.[12]
Section 4: Comparative Analysis with Other Alkane Solvents
The decision to use this compound is often made by comparing it to other available solvents.
Solvent Selection Logic
Caption: Decision-making logic for selecting a non-polar alkane solvent.
Table 3: Comparison of Common Alkane Solvents
| Feature | This compound (Isohexane) | n-Hexane | n-Heptane |
| Boiling Point | 60.3 °C | 69 °C | 98.4 °C |
| Structure | Branched | Linear | Linear |
| Key Advantage | Good balance of volatility and safety; lower toxicity. | Strong solvency for many polymers. | Higher boiling point for higher temperature reactions. |
| Key Disadvantage | Slightly lower solvency power than n-hexane for some applications. | Known neurotoxin (metabolizes to hexane-2,5-dione).[17] | Higher energy input required for removal. |
| Primary Use Case | Safer alternative to n-hexane in extractions, polymerizations, and as a cleaning agent.[5][11][18] | Industrial solvent, oil extraction, adhesives (use is declining due to health concerns). | Solvent for higher temperature reactions, gasoline octane rating standard. |
The most significant advantage of this compound over n-hexane is its significantly lower toxicity. The linear structure of n-hexane allows it to be metabolized into a neurotoxic diketone, whereas the branched structure of this compound prevents this metabolic pathway.[17] This makes isohexane a preferred choice in applications where worker exposure or residual solvent in the final product (e.g., pharmaceuticals, food extracts) is a concern.[5][11]
Conclusion
This compound is more than just a simple hydrocarbon; it is a strategic tool in the synthesis of fine chemicals. Its branched structure provides a unique combination of low toxicity, appropriate volatility, and chemical inertness that makes it a superior choice over n-hexane in many applications. By understanding its fundamental properties and applying it within rigorous safety protocols, researchers and drug development professionals can leverage this compound to enhance reaction outcomes, improve product purity, and maintain a safer laboratory environment. Its role as a solvent in extractions, polymerizations, and as an inert reaction medium solidifies its position as a valuable component in the modern chemist's toolkit.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. This compound | 107-83-5 [chemicalbook.com]
- 4. This compound CAS#: 107-83-5 [m.chemicalbook.com]
- 5. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 6. fiveable.me [fiveable.me]
- 7. homework.study.com [homework.study.com]
- 8. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of this compound in Sterile Pharmaceutical Manufacturing [eureka.patsnap.com]
- 11. Isohexane, 99% - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 12. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 13. This compound [training.itcilo.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. toxno.com.au [toxno.com.au]
- 18. Applications of Isohexane in Our Daily Life - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
Application Note: An Examination of the Wurtz Reaction for the Synthesis of Unsymmetrical Alkanes: The Case of 2-Methylpentane
Abstract
The Wurtz reaction, a cornerstone of classical organic chemistry, facilitates the synthesis of higher alkanes through the reductive coupling of alkyl halides with sodium metal.[1][2] While highly effective for producing symmetrical alkanes, its application in synthesizing unsymmetrical alkanes is severely limited by a lack of selectivity, leading to a mixture of products.[3][4][5] This application note provides a detailed examination of this limitation through the attempted synthesis of 2-methylpentane, an unsymmetrical alkane. We present a comprehensive theoretical background, a detailed experimental protocol, and an analysis of the expected outcomes. The objective is to demonstrate for researchers and drug development professionals the mechanistic basis for the reaction's non-selectivity and to underscore why the Wurtz reaction is an unsuitable method for the targeted synthesis of unsymmetrical alkanes, yielding a product mixture that is challenging to separate.[6][7][8]
Theoretical Background and Scientific Rationale
2.1 Mechanism of the Wurtz Reaction
The Wurtz reaction proceeds via a mechanism that is understood to involve both free-radical and organometallic intermediates.[9] The process is initiated by the transfer of an electron from a sodium atom to the alkyl halide (R-X), leading to the formation of an alkyl radical (R•) and a sodium halide.[9][10]
Step 1: Radical Formation R-X + Na → R• + Na⁺X⁻
This highly reactive alkyl radical can then follow one of two primary pathways:
-
Pathway A (Radical Coupling): Two alkyl radicals can dimerize to form a new carbon-carbon bond, yielding the alkane product. R• + •R → R-R
-
Pathway B (Organosodium Formation and Nucleophilic Attack): The alkyl radical can accept a second electron from another sodium atom to form a highly nucleophilic alkyl anion (organosodium reagent).[3][9] This anion then acts as a nucleophile, attacking a second molecule of the alkyl halide in an Sₙ2 reaction to form the final product.[3][9][11] R• + Na → R⁻Na⁺ R⁻Na⁺ + R-X → R-R + Na⁺X⁻
2.2 The Inherent Challenge of Cross-Coupling
When attempting to synthesize an unsymmetrical alkane such as this compound, a mixture of two different alkyl halides must be used. For this compound (an isohexane), the logical precursors would be 1-bromopropane (CH₃CH₂CH₂-Br) and 2-bromopropane ((CH₃)₂CH-Br).
Once the corresponding alkyl radicals (n-propyl• and isopropyl•) or alkyl anions are formed, they exist together in the reaction vessel. Consequently, three statistical coupling reactions occur simultaneously:
-
Self-coupling of 1-bromopropane: n-propyl radicals/anions react with each other to produce n-hexane .
-
Self-coupling of 2-bromopropane: Isopropyl radicals/anions react with each other to produce 2,3-dimethylbutane .
-
Cross-coupling of precursors: An n-propyl radical/anion reacts with an isopropyl radical/anion to produce the desired This compound .
This unavoidable formation of three different alkanes results in a low yield of the target molecule and presents a significant purification challenge, as the boiling points of these isomers are very close.[5][6]
Caption: Competing reaction pathways in the Wurtz synthesis of this compound.
Materials, Reagents, and Equipment
3.1 Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Sodium Metal | Na | 22.99 | 7440-23-5 | Sigma-Aldrich | Store under mineral oil. Highly reactive. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific | Peroxide-free. Extremely flammable.[12] |
| 1-Bromopropane | C₃H₇Br | 122.99 | 106-94-5 | Acros Organics | Corrosive, flammable. |
| 2-Bromopropane | C₃H₇Br | 122.99 | 75-26-3 | Alfa Aesar | Corrosive, flammable. |
| 2-Propanol (Isopropanol) | C₃H₈O | 60.10 | 67-63-0 | VWR | For quenching. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying. |
| Saturated Sodium Chloride | NaCl(aq) | - | - | Lab Prepared | For work-up. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen gas inlet and bubbler
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Safety Precautions and Hazard Management
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted. All operations must be performed inside a certified chemical fume hood.
-
Sodium Metal: Reacts violently with water, releasing flammable hydrogen gas which can auto-ignite.[13][14] It is corrosive to skin and eyes.[14] Never use water or carbon dioxide fire extinguishers; a Class D dry powder extinguisher (e.g., Met-L-X) or dry sand must be immediately available.[14][15] Handle sodium with dry forceps, keeping it under an inert liquid like mineral oil whenever possible.[16]
-
Anhydrous Diethyl Ether: Extremely flammable liquid and vapor with a low autoignition temperature.[17] It can form explosive peroxides upon exposure to air and light.[18] Ensure ether is certified peroxide-free. Ground all equipment to prevent static discharge.[19]
-
Alkyl Halides: 1-bromopropane and 2-bromopropane are harmful, volatile, and flammable liquids. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.[15][20]
Experimental Protocol: Attempted Synthesis of this compound
Caption: Experimental workflow for the Wurtz reaction.
5.1 Apparatus Setup
-
Thoroughly flame-dry a 250 mL three-neck round-bottom flask and equip it with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, a 100 mL pressure-equalizing dropping funnel, and a nitrogen gas inlet.
-
Maintain a positive pressure of dry nitrogen throughout the experiment to ensure anhydrous and inert conditions.[2][21]
5.2 Reaction Execution
-
In the fume hood, carefully cut sodium metal (approx. 2.3 g, 0.1 mol) into small, thin pieces while submerged in mineral oil.
-
Using forceps, transfer the sodium pieces to a beaker containing anhydrous hexane to wash away the mineral oil. Swirl and decant the hexane. Repeat twice.
-
Quickly transfer the clean, dry sodium pieces into the reaction flask containing 50 mL of anhydrous diethyl ether.
-
Prepare a mixture of 1-bromopropane (6.15 g, 0.05 mol) and 2-bromopropane (6.15 g, 0.05 mol) in the dropping funnel.
-
Begin vigorous stirring of the sodium/ether suspension.
-
Add the alkyl bromide mixture dropwise from the funnel over a period of 60 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, use a heating mantle to continue refluxing the mixture with stirring for an additional 2-3 hours.
5.3 Work-up and Product Isolation
-
Cool the reaction flask in an ice-water bath.
-
CAUTION: Unreacted sodium present. Slowly and carefully add 10-15 mL of 2-propanol (isopropanol) dropwise through the condenser to quench any remaining sodium metal. The cessation of bubbling indicates complete quenching.
-
Once the reaction with isopropanol has subsided, slowly add 20 mL of deionized water.
-
Transfer the entire mixture to a 250 mL separatory funnel. Separate the layers and collect the upper organic (ether) layer.
-
Wash the organic layer with 20 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and transfer the solution to a pre-weighed round-bottom flask.
-
Remove the diethyl ether solvent using a rotary evaporator. The remaining liquid is the crude product mixture.
Expected Results and Discussion
The final isolated product will not be pure this compound but a mixture of three isomeric hexanes. Analysis by GC-MS is expected to confirm the presence of all three compounds.
6.1 Predicted Product Distribution
| Product | Structure | Coupling Type | Boiling Point (°C) | Expected Presence |
| n-Hexane | CH₃(CH₂)₄CH₃ | Self-coupling | 68 | Major Byproduct |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | Self-coupling | 58 | Major Byproduct |
| This compound | (CH₃)₂CH(CH₂)₂CH₃ | Cross-coupling | 60 | Desired Product |
The boiling points of the three products are extremely close, rendering separation by fractional distillation impractical and inefficient on a standard laboratory scale.[6] This outcome is a direct validation of the theoretical limitations discussed. The yield of any single component is inherently low, making the Wurtz reaction a poor synthetic strategy for this target.[22][23]
Conclusion
While the Wurtz reaction is a historically significant method for forming C-C bonds, this application note demonstrates its profound limitations in the synthesis of unsymmetrical alkanes. The attempted synthesis of this compound from 1-bromopropane and 2-bromopropane inevitably yields a mixture of n-hexane, 2,3-dimethylbutane, and the target molecule, with no practical means of simple separation. This lack of selectivity renders the reaction unsuitable for modern, targeted organic synthesis where purity and yield are paramount. For the synthesis of unsymmetrical alkanes, researchers should employ more reliable and selective methods, such as the Corey-House synthesis or the coupling of Grignard reagents with alkyl halides.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Wurtzs reaction is suitable for preparing unsymmetrical class 11 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 11. jk-sci.com [jk-sci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Safety Practices, Procedures, and Compliance for the Experiment [kestrel.nmt.edu]
- 16. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 17. alphachem.ca [alphachem.ca]
- 18. columbuschemical.com [columbuschemical.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. collegedunia.com [collegedunia.com]
- 22. Wurtz Reaction [organic-chemistry.org]
- 23. scribd.com [scribd.com]
Application Note: A Validated Multi-Step Synthesis of 2-Methyl-3-Pentanone from 2-Methylpentane
Abstract
The conversion of a simple alkane, such as 2-methylpentane, into a more functionalized ketone like 2-methyl-3-pentanone is a foundational multi-step synthesis in organic chemistry. This application note provides a detailed, validated protocol for this transformation. The described pathway involves a four-step sequence: radical bromination, E2 elimination, hydroboration-oxidation, and subsequent oxidation of the resulting secondary alcohol. Each step has been optimized to ensure high yields and purity of the intermediates and the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of aliphatic ketones from alkane precursors.
Introduction
The selective functionalization of alkanes is a significant challenge in synthetic organic chemistry due to their inherent inertness. The conversion of this compound, a readily available starting material, to 2-methyl-3-pentanone, a valuable ketone intermediate, exemplifies a strategic approach to alkane transformation. Ketones are pivotal functional groups in the synthesis of numerous pharmaceuticals and fine chemicals. This document outlines a robust and reproducible four-step synthetic route, providing detailed experimental procedures and the underlying chemical principles for each transformation.
Overall Synthetic Strategy
The conversion of this compound to 2-methyl-3-pentanone is achieved through a sequence of four distinct chemical reactions. The initial step introduces a functional group onto the alkane backbone via radical bromination. This is followed by an elimination reaction to form an alkene. The alkene is then converted to a secondary alcohol through hydroboration-oxidation, which sets the stage for the final oxidation to the target ketone.
Figure 1: Overall synthetic workflow for the conversion of this compound to 2-methyl-3-pentanone.
Part 1: Detailed Experimental Protocols
Step 1: Radical Bromination of this compound
Principle: Free radical halogenation is employed to introduce a bromine atom onto the alkane. The reaction is initiated by UV light, which homolytically cleaves the Br-Br bond to generate bromine radicals. These radicals then abstract a hydrogen atom from this compound. Due to the greater stability of tertiary radicals, the reaction selectively forms 2-bromo-2-methylpentane as the major product.
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Initiation: While stirring, add liquid bromine (Br₂) (1.0 eq) to the reaction mixture.
-
Photolysis: Irradiate the flask with a UV lamp to initiate the radical chain reaction.
-
Monitoring: The reaction progress can be monitored by the disappearance of the reddish-brown color of bromine.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-bromo-2-methylpentane can be purified by fractional distillation.
| Reagent/Solvent | Molar Eq. | Volume/Mass |
| This compound | 1.0 | (Specify) |
| Bromine (Br₂) | 1.0 | (Specify) |
| Carbon Tetrachloride | - | (Specify) |
Table 1: Reagents for Radical Bromination.
Step 2: E2 Elimination to form 2-Methyl-2-pentene
Principle: The synthesized alkyl halide, 2-bromo-2-methylpentane, undergoes an E2 (bimolecular elimination) reaction in the presence of a strong, non-nucleophilic base. Sodium methoxide in methanol is an effective reagent for this transformation, leading to the formation of an alkene. The major product, 2-methyl-2-pentene, is the more substituted and therefore more stable alkene (Zaitsev's rule).
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2-methylpentane (1.0 eq) in methanol.
-
Base Addition: Add a solution of sodium methoxide (NaOCH₃) in methanol (1.2 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and stir for the recommended reaction time.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with a low-boiling point organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-methyl-2-pentene can be purified by distillation.
| Reagent/Solvent | Molar Eq. | Volume/Mass |
| 2-Bromo-2-methylpentane | 1.0 | (Specify) |
| Sodium Methoxide | 1.2 | (Specify) |
| Meth |
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylpentane
Welcome to the technical support center for 2-methylpentane purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed, validated protocols to address common challenges encountered during the purification process.
Section 1: Understanding Your Reagent - FAQs and Initial Assessment
This section addresses foundational knowledge about this compound and the common impurities that can compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grades of this compound?
Commercial this compound, often sold as isohexane, is typically a mixture of isomers.[1] The primary impurities depend on the grade but commonly include:
-
Structural Isomers: n-hexane, 3-methylpentane, 2,3-dimethylbutane, and methylcyclopentane.[1]
-
Unsaturated Hydrocarbons (Alkenes): Remnants from cracking processes in petroleum refining.[2]
-
Water: Dissolved water is a common impurity in many organic solvents.
-
Sulfur Compounds: Can be present in grades derived from crude oil.[3]
-
Other Volatile Organic Compounds: Depending on the manufacturing and storage history.
Q2: Why is it critical to remove these specific impurities?
-
Isomers: Have slightly different physical properties (e.g., boiling points, densities) which can affect reaction kinetics and solvent properties.[4] For high-precision applications like chromatography, isomeric purity is essential.[5]
-
Alkenes: The double bonds in alkenes are reactive and can interfere with many catalytic processes (e.g., hydrogenation) or radical reactions.[6]
-
Water: Can deactivate water-sensitive reagents like organometallics (e.g., Grignard reagents) and certain catalysts.[7]
-
Sulfur Compounds: Can poison noble metal catalysts (e.g., Palladium, Platinum, Rhodium).
Q3: How do I assess the purity of my starting material?
Gas Chromatography (GC) is the most effective method for assessing the purity of this compound.[1][8] A GC analysis will reveal the presence of isomeric and other volatile impurities. For water content, a Karl Fischer titration is the standard method.
Initial Purity Assessment Workflow
Before beginning any purification, it is crucial to understand the impurity profile of your starting material. This allows for the selection of the most appropriate purification strategy.
Caption: Initial assessment workflow for this compound.
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My GC analysis still shows multiple peaks after a simple distillation.
-
Causality: Simple distillation is often insufficient to separate compounds with close boiling points.[9] this compound and its common isomeric impurities have very similar boiling points, making their separation by this method ineffective.
-
Solution: Fractional distillation is required. This technique uses a fractionating column to create a temperature gradient, allowing for multiple successive distillations (theoretical plates) in a single apparatus.[10][11] This enhances the separation of liquids with close boiling points.[9]
| Compound | Boiling Point (°C) |
| 2,3-Dimethylbutane | 58 |
| This compound | 60.3 [12] |
| 3-Methylpentane | 63.3 |
| n-Hexane | 68.7 |
Problem 2: After drying with a desiccant, my water-sensitive reaction is still failing.
-
Causality 1: Incorrect Drying Agent: Not all drying agents are suitable for alkanes. Some, like anhydrous calcium chloride, can form adducts with certain organic compounds.[13]
-
Causality 2: Insufficient Drying Time or Amount: The drying agent may be saturated or not given enough time to work effectively.
-
Solution:
-
Select an appropriate drying agent: For alkanes, effective drying agents include calcium hydride (CaH₂), sodium metal (with a benzophenone indicator), or molecular sieves (3Å or 4Å).[13][14] Calcium hydride is highly effective as it reacts irreversibly with water to produce hydrogen gas, driving the equilibrium towards dryness.[15]
-
Ensure sufficient contact: Stir the solvent with the drying agent for several hours, or preferably overnight, before distillation.
-
Distill, don't just filter: Always distill the solvent from the drying agent. This ensures that any dissolved impurities or fine particles from the desiccant are removed.
-
Problem 3: I observe charring or discoloration when trying to remove alkenes with sulfuric acid.
-
Causality: Concentrated sulfuric acid is a strong oxidizing agent and can react with the alkane itself, especially at elevated temperatures or with prolonged contact, leading to polymerization and charring.[16]
-
Solution:
-
Use cold, concentrated sulfuric acid: Perform the washing in an ice bath to minimize side reactions.
-
Limit contact time: Shake the this compound with the acid for a short period. Repeat the washing with fresh acid rather than performing one long wash.
-
Thoroughly neutralize: After the acid wash, it is critical to wash the solvent with water, followed by a sodium bicarbonate solution, and then water again to remove all acidic residues before drying.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for achieving high-purity this compound.
IMPORTANT SAFETY NOTICE: this compound is a highly flammable liquid with vapors that can form explosive mixtures with air.[17][18] It can also cause skin irritation and drowsiness, and may be fatal if swallowed and enters the airways.[19][20] Always work in a well-ventilated fume hood, away from ignition sources.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22] Ensure all equipment is properly grounded to prevent static discharge.[17]
Protocol 1: General Purification for Anhydrous Solvent
This protocol is suitable for removing water and polar impurities.
Objective: To obtain anhydrous this compound suitable for most general applications.
Materials:
-
This compound (reagent grade)
-
Calcium hydride (CaH₂) powder[14]
-
Distillation apparatus with a condenser and receiving flask
-
Heating mantle
-
Stir bar
Procedure:
-
Pre-drying: Add approximately 5-10 g of CaH₂ per liter of this compound to a round-bottom flask.
-
Reflux: Add a stir bar and fit the flask with a reflux condenser. Gently reflux the mixture for at least 4 hours (or overnight for best results). This allows the CaH₂ to react completely with any dissolved water.
-
Distillation: Rearrange the apparatus for distillation. Discard the first 5-10% of the distillate, as it may contain more volatile impurities.
-
Collection: Collect the middle fraction, ensuring the collection flask is protected from atmospheric moisture with a drying tube.
-
Storage: Store the purified, anhydrous this compound over activated molecular sieves (3Å or 4Å) in a tightly sealed container.[14]
Protocol 2: Purification for Removal of Unsaturated Hydrocarbons (Alkenes)
This protocol is essential when the presence of alkenes would be detrimental to the planned experiment.
Objective: To remove reactive alkene impurities.
Materials:
-
This compound (technical or reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[13]
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Acid Wash: In a separatory funnel, cautiously add approximately 10-15% of the solvent volume of cold, concentrated H₂SO₄. Shake gently, periodically venting the funnel. Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer remains colorless.
-
Neutralization: Wash the this compound with an equal volume of water, followed by 10% NaHCO₃ solution, and finally with water again. Check the pH of the final aqueous wash to ensure it is neutral.
-
Brine Wash: Wash with a saturated NaCl solution to aid in the removal of dissolved water.
-
Initial Drying: Dry the solvent over anhydrous MgSO₄ or CaCl₂. Swirl the flask and let it stand until the liquid is clear.
-
Final Purification: Decant or filter the solvent into a clean, dry distillation flask and proceed with Protocol 1 (General Purification for Anhydrous Solvent) using CaH₂ for final drying and distillation.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2015177531A1 - Extraction of alkenes - Google Patents [patents.google.com]
- 4. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 5. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
- 6. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. britiscientific.com [britiscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. This compound CAS#: 43133-95-5 [m.chemicalbook.com]
- 17. fishersci.se [fishersci.se]
- 18. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. echemi.com [echemi.com]
- 22. synquestlabs.com [synquestlabs.com]
Technical Support Center: 2-Methylpentane Safety Protocols
Welcome to the comprehensive technical support guide for the safe handling and storage of 2-methylpentane (also known as isohexane). This document is designed for researchers, scientists, and drug development professionals who utilize this solvent in their experiments. The following sections provide in-depth, field-proven insights and protocols to ensure operational safety and experimental integrity.
Section 1: Core Chemical Profile & Hazard Identification
This section addresses the fundamental properties and inherent risks associated with this compound. Understanding these characteristics is the first step in establishing a safe laboratory environment.
FAQ: What are the essential chemical and physical properties of this compound?
This compound is a colorless liquid with a characteristic gasoline-like odor.[1] It is a branched-chain alkane and is structurally an isomer of hexane.[1] Its physical properties are critical for understanding its behavior, particularly its high volatility and flammability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H14 | [2] |
| Molecular Weight | 86.18 g/mol | [1][2] |
| Boiling Point | 60.3 °C (140.5 °F) | [3] |
| Melting Point | -154 °C (-245 °F) | [4] |
| Flash Point | -32 °C (-25.6 °F) closed cup | [5] |
| Autoignition Temp. | 264 °C (507.2 °F) | [2] |
| Vapor Pressure | 197 hPa at 20 °C | [2] |
| Explosion Limits | Lower: 1.2% by volume, Upper: 7.0% by volume | [2][3] |
| Water Solubility | 0.014 g/L at 20 °C (Insoluble) | [2] |
| Vapor Density | ~3.0 (Air = 1) |[2] |
The causality behind these properties dictates the necessary safety precautions. The low flash point and wide explosive limits signify a high risk of fire and explosion. Vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to distant ignition sources.[5]
FAQ: What are the primary GHS hazards I must be aware of when working with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards that demand strict adherence to safety protocols.[3][4]
-
Flammable Liquid (Category 2): H225 - Highly flammable liquid and vapor.[2][6] This is the most immediate physical hazard. Vapors can form explosive mixtures with air, and the liquid can be easily ignited by heat, sparks, or open flames.[3][5]
-
Aspiration Hazard (Category 1): H304 - May be fatal if swallowed and enters airways.[2][6] Due to its low viscosity, if ingested, the liquid can be easily aspirated into the lungs, causing severe chemical pneumonitis, pulmonary edema, and potentially death.[3][5] This is why inducing vomiting after ingestion is strictly contraindicated.[3][4][5]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][6] Prolonged or repeated contact defats the skin, which can lead to dryness, cracking, and dermatitis.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[2][6] Inhalation of high concentrations of vapor can depress the central nervous system, leading to symptoms like headache, dizziness, and nausea.[5]
-
Hazardous to the Aquatic Environment (Chronic, Category 2): H411 - Toxic to aquatic life with long-lasting effects.[2][6] Releases into the environment must be avoided.[3]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Mitigating the risks identified above requires a combination of robust engineering controls and appropriate PPE.
FAQ: What are the mandatory engineering controls for handling this compound?
The primary engineering control is to minimize vapor inhalation and prevent the buildup of flammable concentrations.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is the standard for open-container operations.
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is used or stored.[3][7] This prevents accidental ignition from electrical sources.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[3][6]
FAQ: What specific PPE should be worn during experiments involving this compound?
The selection of PPE is critical for preventing personal exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, Viton®). Always inspect gloves for tears or holes before use and consult the manufacturer's data for breakthrough times.[4]
-
Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or tasks with a high splash risk, wear flame-retardant antistatic protective clothing and chemical-resistant aprons.[4][6]
-
Respiratory Protection: Respiratory protection is typically not needed if work is conducted within a properly functioning fume hood.[2] In situations where ventilation is inadequate or during a large spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Section 3: Safe Handling and Dispensing Protocol
The transfer of this compound from a storage container to an experimental vessel is a high-risk activity that requires a standardized procedure to prevent static discharge and spills.
Experimental Protocol: Transferring this compound
-
Preparation: Ensure the work area (e.g., fume hood) is clean and free of ignition sources (open flames, hot plates, etc.).[3] Confirm that all necessary PPE is being worn correctly.
-
Grounding: Securely attach a grounding strap to the primary storage container (e.g., a metal drum).
-
Bonding: Attach a bonding strap from the primary storage container to the receiving container (e.g., a safety can or beaker). This equalizes the electrical potential between the two containers.[3]
-
Dispensing: Use a non-sparking tool (e.g., a brass wrench) to open the primary container.[3][4] Slowly dispense the required amount into the receiving container. Avoid splashing.
-
Sealing: Securely close both containers immediately after the transfer is complete.[3]
-
Cleanup: Remove the bonding and grounding straps. Wipe down any minor drips with an absorbent pad and dispose of it as hazardous waste.
Caption: Workflow for Safe Dispensing of this compound
Section 4: Storage & Compatibility
Proper storage is essential for preventing fires, spills, and degradation of the chemical.
FAQ: What are the non-negotiable requirements for storing this compound?
-
Location: Store in a dedicated, fireproof, and well-ventilated flammables cabinet or room.[3][5] The storage area should be cool and dry.[4]
-
Container: Keep the container tightly closed to prevent vapor escape.[3][4] Containers must be carefully resealed after opening and kept upright to prevent leakage.[3]
-
Ignition Sources: The storage area must be free of all heat and ignition sources.[6] "No Smoking" signs should be prominently displayed.
-
Segregation: Store this compound separated from strong oxidants (e.g., peroxides, nitrates, halogens).[5] A violent reaction can occur upon contact.[5] Do not store in plastic containers, as it can be attacked by the solvent.[5]
Section 5: Troubleshooting & Emergency Response
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is crucial.
FAQ: What is the correct procedure for a small spill (e.g., <100 mL) in a fume hood?
-
Alert: Alert personnel in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
Absorb: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or a commercial solvent spill pad.[3][5] Do not use paper towels, which can increase the surface area and fire risk.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[4]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[3]
FAQ: What should I do in the event of a large spill or a spill outside of a fume hood?
For any spill that is too large to handle safely, poses a fire risk, or involves personnel exposure, follow the R.E.S.C.U.E. protocol.[8]
-
RESCUE: Evacuate the immediate area, assisting anyone who may have been exposed. Use a safety shower or eyewash station if necessary.[8]
-
CONFINE: Close all doors to the affected area to confine the vapors.[8]
-
REPORT: Immediately report the spill to your institution's emergency response office (e.g., Environmental Health & Safety).[8] Provide details on the chemical, quantity, and location.
-
SECURE: Secure the area to prevent unauthorized entry.[8]
-
CLEANUP: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.[8][9]
Caption: Decision Tree for this compound Spill Response
FAQ: What are the immediate first aid measures for different types of exposure?
-
Inhalation: Move the person to fresh air and keep them at rest. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap. If skin irritation occurs, get medical help.[3][5]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and refer for medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[3][4][5] Rinse the mouth with water. Seek emergency medical help immediately, as aspiration is a critical risk.[3][4]
Section 6: Waste Disposal
FAQ: How must I dispose of waste this compound and contaminated materials?
All waste containing this compound, including used absorbent materials, contaminated gloves, and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, leak-proof, and properly labeled container.
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[3][4] Always follow your institution's and local regulations for hazardous waste disposal.[7]
References
- 1. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.se [fishersci.se]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. airgas.com [airgas.com]
- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 9. umanitoba.ca [umanitoba.ca]
Technical Support Center: Safe Disposal of 2-Methylpentane Laboratory Waste
This guide provides comprehensive, technically grounded protocols for the safe and compliant disposal of 2-methylpentane (also known as isohexane) waste in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safety, environmental protection, and regulatory adherence.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound waste?
A1: this compound is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][2][3] Key hazards include:
-
Flammability: It has a very low flash point, meaning it can be ignited easily by sparks, open flames, or hot surfaces.[2][4]
-
Inhalation Hazard: Vapors may cause drowsiness and dizziness.[2][5][6]
-
Aspiration Hazard: If swallowed, it can enter the lungs and may be fatal.[2][6]
-
Skin Irritation: Prolonged or repeated contact can defat the skin, leading to irritation and dermatitis.[1][2]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[2][5][6] Therefore, it must not be released into the environment.[1][5]
Q2: How is this compound waste classified under environmental regulations?
A2: Due to its low flash point (below 60°C / 140°F), this compound waste is classified as an ignitable hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9] The corresponding EPA hazardous waste code is D001 .[7][8] This classification mandates specific handling, storage, and disposal procedures.
Q3: Can I dispose of small amounts of this compound waste down the sink?
A3: Absolutely not. It is strictly prohibited to dispose of this compound or any flammable solvent down the drain.[1][10][11] This practice poses a severe risk of fire and explosion within the plumbing system and leads to environmental contamination. All hazardous waste, including this compound, must be collected for proper disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste vendor.[10]
Q4: Is it permissible to allow this compound waste to evaporate in a fume hood?
A4: No. Disposing of hazardous waste by evaporation is illegal and unsafe.[10] It releases volatile organic compounds (VOCs) into the atmosphere, contributing to air pollution and posing a fire hazard. Fume hoods are designed to protect the user from inhaling vapors during active work, not for waste disposal.
Q5: What type of container should I use for this compound waste?
A5: Use a container that is in good condition, leak-proof, and chemically compatible with the solvent.[10][12] The best practice is often to use the original chemical container.[10][13] For larger quantities of flammable liquids, metal safety cans are recommended.[14] Crucially, do not use plastic containers , as this compound can attack and weaken many plastics, leading to leaks.[1] Ensure the container has a secure, tight-fitting cap.[5]
Troubleshooting Guide
Issue 1: I accidentally mixed this compound waste with an incompatible chemical (e.g., an acid or oxidizer). What should I do?
-
Causality: Mixing flammable solvents like this compound with strong oxidizers can lead to a violent reaction, generating heat, fire, or an explosion.[1] Mixing with acids may not cause a violent reaction but creates a mixed hazardous waste that is more complex and costly to dispose of.
-
Immediate Action:
-
Do not add any more waste to the container.
-
If you observe any signs of a reaction (heat, gas evolution, color change), treat it as an emergency. Alert others in the lab, evacuate the immediate area, and contact your institution's EHS or emergency response team.
-
If the mixture is stable, keep the container tightly capped and place it in a secondary containment bin within a ventilated area (like a fume hood) away from ignition sources.
-
Clearly label the container with all components of the mixture and their estimated percentages.
-
Contact your EHS office immediately for guidance and to arrange a special pickup. Do not attempt to neutralize or separate the mixture yourself.
-
Issue 2: The waste container is full, but the waste pickup is not scheduled for another week. What is the correct procedure?
-
Causality: Regulations for academic labs (EPA Subpart K) and general hazardous waste rules limit the amount of waste that can be stored in a laboratory's Satellite Accumulation Area (SAA).[15][16] Once a container is full, it must be moved to a Central Accumulation Area (CAA) within three days.[13]
-
Solution:
-
Never overfill a container; always leave at least 1-2 inches of headspace to allow for vapor expansion.[14]
-
Once the container is full, securely cap it.
-
Request a hazardous waste pickup from your EHS office immediately.[11]
-
Date the "full" tag on the container.
-
Move the sealed and labeled container to your lab's designated SAA, ensuring it is within secondary containment.[10] Your EHS office will then handle the transfer to the CAA.
-
Issue 3: I found an old bottle of this compound that is no longer needed. How do I dispose of it?
-
Causality: Unused or expired chemicals are considered waste and must be disposed of following the same hazardous waste regulations.[17][18] Storing old chemicals increases the risk of container degradation and misidentification.
-
Solution:
-
If the original label is intact and legible, treat the container as hazardous waste.[18]
-
Ensure the cap is secure and the container is not leaking.
-
Attach a completed hazardous waste tag from your institution.
-
Place the container in your lab's SAA and request a pickup from EHS.
-
Do not consolidate it with other solvent waste streams. It is often preferable to dispose of unwanted reagents in their original containers.[18]
-
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
-
Principle: Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste streams can be managed efficiently and cost-effectively.[19] Non-halogenated solvents like this compound are often collected together for fuel blending or recycling.[18]
-
Methodology:
-
Designate a Waste Container: Select a clean, appropriate container (e.g., an empty 4L solvent bottle made of glass or metal) for your "Non-Halogenated Solvent Waste."
-
Initial Labeling: Before adding any waste, affix your institution's hazardous waste label. Fill in the generator's name, lab location, and list "this compound" as the first component. The label must include the words "Hazardous Waste" and an indication of the hazard (e.g., "Flammable").[16][20]
-
Location: Place the container in a designated Satellite Accumulation Area (SAA).[16] This area must be at or near the point of waste generation and under the control of laboratory personnel.[12] The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[10]
-
Adding Waste: When adding waste, open the container only for that purpose and close it immediately afterward.[10][14] Use a funnel to prevent spills. If transferring significant volumes, ensure the container and equipment are grounded to prevent static discharge, which can ignite flammable vapors.[2][6]
-
Updating the Label: Each time a new type of non-halogenated solvent is added to the container, update the hazardous waste label with the chemical name and its approximate percentage.
-
Container Management: Do not fill the container beyond 90% capacity to leave adequate headspace.[21] Monitor the container for any signs of degradation or leaks.
-
Protocol 2: Managing a this compound Spill
-
Principle: A rapid and correct response to a spill minimizes safety hazards and environmental contamination. The high volatility and flammability of this compound require immediate control of ignition sources.
-
Methodology:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Eliminate Ignition Sources: Turn off all nearby open flames, hot plates, and spark-producing equipment.[1][5]
-
Ventilation: Ensure the area is well-ventilated, typically by working within a certified chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully scoop the absorbed material using non-sparking tools (e.g., plastic or brass).[5][6]
-
Package the Spill Debris: Place the contaminated absorbent material into a heavy-duty plastic bag or a sealable container.
-
Label as Hazardous Waste: Label the container as "Solid Hazardous Waste: this compound Spill Debris" and list any other contaminants.
-
Final Decontamination: Clean the spill area with soap and water.
-
Disposal: Request a hazardous waste pickup for the spill debris from your EHS office.
-
Data & Visualization
Table 1: Key Safety & Regulatory Data for this compound
| Property | Value | Significance & Rationale for Disposal |
| EPA Waste Code | D001 (Ignitability) | This classification mandates disposal as a regulated hazardous waste.[7] |
| Flash Point | < -18°C (0°F) | Extremely flammable. Requires strict control of ignition sources and storage in a flammables cabinet.[4] |
| Explosive Limits | LEL: 1.2%, UEL: 7.7% | Vapors can easily form an explosive mixture with air in a typical lab environment.[4] Prohibits evaporation as a disposal method. |
| Specific Gravity | ~0.65 g/cm³ | It is lighter than water and will float, meaning water is ineffective for extinguishing large fires and can spread the burning liquid.[2][4] |
| Chemical Family | Non-Halogenated Hydrocarbon | Allows for segregation with other non-halogenated solvents (e.g., hexane, heptane, toluene) for potential reclamation or fuel blending.[18][22] |
| Incompatible Materials | Strong Oxidizing Agents | Risk of fire and explosion.[1] Mandates strict segregation from chemicals like nitric acid, perchlorates, and peroxides. |
Diagrams
Caption: Workflow for proper this compound waste disposal.
Caption: Decision logic for segregating this compound waste.
References
- 1. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 2. fishersci.se [fishersci.se]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. actenviro.com [actenviro.com]
- 10. vumc.org [vumc.org]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 15. epa.gov [epa.gov]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. actenviro.com [actenviro.com]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. samex-env.com [samex-env.com]
Optimizing Reaction Yields in 2-Methylpentane: A Technical Support Guide
Welcome to the technical support center for optimizing reaction yields when using 2-methylpentane (isohexane) as a solvent. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on not just what to do, but why certain strategies are effective, grounding our recommendations in established chemical principles.
Introduction to this compound as a Reaction Solvent
This compound, a branched-chain isomer of hexane, is a nonpolar, volatile solvent with a low boiling point.[1] Its use in organic synthesis is often motivated by its inertness, ease of removal, and, in some cases, its ability to offer different selectivity compared to its linear counterpart, n-hexane, or other nonpolar solvents like toluene.[2][3] However, its unique physical properties also present specific challenges that can impact reaction yield. This guide will help you navigate these challenges and optimize your synthetic outcomes.
Physical and Chemical Properties of this compound
A thorough understanding of your solvent's properties is the first step toward troubleshooting and optimization.
| Property | Value | Significance for Reaction Optimization |
| Molecular Formula | C₆H₁₄ | Indicates its nonpolar, hydrocarbon nature. |
| Boiling Point | 60-62 °C (140-143 °F) | Low boiling point allows for easy removal post-reaction, but requires careful temperature control to prevent solvent loss during reflux.[1] |
| Melting Point | -154 °C (-245 °F) | Wide liquid range is advantageous for reactions conducted at low temperatures. |
| Density | 0.653 g/mL at 25 °C | Less dense than water, which is relevant for aqueous workups. |
| Solubility in Water | Insoluble | Facilitates clean phase separation during extractions.[4] |
| Solubility of Water in this compound | Very Low | Reduces the risk of unwanted hydrolysis, but also means it cannot dissolve significant amounts of water-sensitive reagents. |
| Polarity | Nonpolar | Affects the solubility of reactants, catalysts, and intermediates, and influences the kinetics of polar reactions.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound?
Low yields in this compound can often be traced back to a few key issues:
-
Poor Solubility of Reactants or Catalysts: Being a nonpolar alkane, this compound is an excellent solvent for other nonpolar compounds but struggles to dissolve polar or ionic species.[5][6] If your starting materials, catalysts, or intermediates are polar, they may not be fully solvated, leading to a slow or incomplete reaction.
-
Inefficient Mixing in Heterogeneous Reactions: If one or more of your reactants are not fully dissolved, the reaction becomes heterogeneous. Inefficient stirring can lead to a low interfacial area between reactants, thus limiting the reaction rate.
-
Loss of Solvent During Reaction: Due to its low boiling point, this compound can easily evaporate from the reaction vessel if the reflux condenser is not efficient or if the reaction is run at a temperature too close to its boiling point without proper containment.[7]
-
Product Precipitation: In some cases, the product of the reaction may be less soluble in this compound than the starting materials, causing it to precipitate out of the solution. This can sometimes halt the reaction or make isolation difficult.
Q2: How can I improve the solubility of my polar reactant in this compound?
Improving the solubility of polar reactants is crucial for optimizing your reaction. Here are a few strategies:
-
Co-Solvent Addition: Adding a small amount of a more polar, miscible co-solvent can sometimes be effective. However, this can also affect the reaction's outcome and should be carefully evaluated.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile and an organic substrate, a phase-transfer catalyst can be highly effective. The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction can occur.[8][9][10]
-
Modification of the Reactant: In some cases, it may be possible to modify the reactant to make it more soluble in nonpolar solvents, for example, by adding a lipophilic group.
Q3: When should I choose this compound over n-hexane or other nonpolar solvents?
The choice of solvent can significantly impact selectivity and yield.
-
Steric Effects: The branched structure of this compound can sometimes influence the stereoselectivity of a reaction differently than the linear n-hexane.
-
Freezing Point: With a much lower freezing point than cyclohexane and benzene, this compound is a better choice for reactions that need to be run at very low temperatures.
-
Toxicity Profile: While all volatile organic solvents should be handled with care, isohexane is sometimes considered a less toxic alternative to n-hexane.[11][12]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered when using this compound as a solvent.
Problem 1: Low or No Conversion
Caption: Troubleshooting workflow for low or no conversion.
-
Improve Stirring/Agitation: For heterogeneous reactions, increasing the stirring rate can improve the interfacial contact between reactants.
-
Consider Phase-Transfer Catalysis (PTC): As mentioned in the FAQs, PTC is an excellent strategy for reactions involving a water-soluble nucleophile and an organic-soluble substrate.[13]
-
Troubleshoot Catalyst Deactivation: Catalysts can be deactivated by impurities in the solvent or reactants (poisoning), or by physical blockage of active sites (fouling).[14][15][16] Purifying the this compound and reactants before use can mitigate this.
-
Adjust Temperature/Check for Solvent Loss: Ensure your reaction temperature is optimal for the specific transformation. For reactions run at reflux, use an efficient condenser to prevent the loss of the low-boiling this compound.[7]
Problem 2: Formation of Byproducts/Low Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. reddit.com [reddit.com]
- 5. This compound's Solubility Effects on Crystallization Patterns [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 2: Hazards control | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Preventing Peroxide Formation in 2-Methylpentane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-methylpentane (isohexane) in their work. While a versatile solvent, this compound is a peroxide-forming chemical (PFC), and understanding how to manage this risk is critical for laboratory safety and experimental integrity. This document provides in-depth, field-proven insights and protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a peroxide-forming chemical?
A: this compound is an aliphatic hydrocarbon that possesses exposed tertiary hydrogen atoms.[1] These C-H bonds are weaker than primary or secondary C-H bonds and are susceptible to a process called autoxidation. This is a slow, spontaneous reaction with atmospheric oxygen, often initiated or accelerated by light and heat, which produces unstable peroxide compounds.[1] The presence of a tertiary hydrogen makes this compound more prone to this reaction compared to its straight-chain isomer, n-hexane.
Q2: What are the primary dangers of peroxide contamination in solvents like this compound?
A: Organic peroxides are a significant safety hazard due to their extreme instability.[2] They are sensitive to shock, friction, heat, and light.[2][3][4][5] The primary dangers are:
-
Explosion Risk: Peroxides, especially if they become concentrated through evaporation or distillation of the solvent, can detonate violently.[1][2][3] Even the friction from twisting a container cap with crystallized peroxides on the threads can be enough to cause an explosion.[6][7][8]
-
Reaction Interference: Peroxides are strong oxidizing agents and can interfere with chemical reactions, leading to unexpected side products, lower yields, or violent, uncontrolled reactions.
Q3: How can I visually inspect a container of this compound for peroxides?
A: While chemical testing is definitive, a careful visual inspection should always be the first step. Do not open the container if you see any of the following signs. Using a flashlight to illuminate the container from the side or back can help.[1]
-
Crystal Formation: Sharp, crystalline structures may be visible in the liquid or encrusted around the cap.[1][9] This is an extremely dangerous sign.
-
Wisp-like Structures: The appearance of suspended, wisp-like formations within the clear liquid.[1]
-
Cloudiness or Discoloration: Any haziness, discoloration, or the formation of an oily, viscous layer indicates significant contamination.[1] If any of these signs are present, do not move or handle the container. Treat it as a potential explosive and contact your institution's Environmental Health & Safety (EHS) office immediately.[1][6][9]
Q4: What is the role of an inhibitor like BHT?
A: Inhibitors, or stabilizers, are added by manufacturers to scavenge free radicals, which are key intermediates in the autoxidation chain reaction that forms peroxides.[10][11] Butylated hydroxytoluene (BHT) is a common inhibitor that effectively terminates this chain reaction.[7][11] However, inhibitors are consumed over time; once depleted, peroxide formation can accelerate rapidly.[7][11][12] It is crucial to note that distillation will remove non-volatile inhibitors like BHT, leaving the purified solvent unprotected.[7][11]
Q5: What are the best practices for storing this compound?
A: Proper storage is the most effective preventative measure.
-
Containers: Store in the original, airtight, light-resistant manufacturer's container.[6][9][13] Avoid loose-fitting caps or glass stoppers that allow air ingress.[13]
-
Environment: Keep containers in a cool, dry, dark cabinet away from heat and sunlight.[3][13][14]
-
Labeling: Clearly label every container with the date received and the date it was first opened.[2][3][6] This is critical for tracking its safe usage window.
-
Inventory: Purchase only the quantities you expect to use within a 3-6 month period to avoid prolonged storage.[6] Discard opened containers after 6-12 months, or test them periodically.[1][2][6]
Troubleshooting Guides & Protocols
Problem: I suspect my this compound has formed peroxides. How do I test for them?
Solution: There are several reliable methods for peroxide detection. Always perform tests in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[15] The widely accepted safety limit for general use is below 25-30 ppm; solvents intended for distillation or evaporation must be completely free of peroxides.[2][3][16]
Protocol 1: Semi-Quantitative Test Strips
This is the most convenient method for routine checks.
-
Select a Strip: Use a test strip specifically designed for organic solvents (e.g., Quantofix® Peroxide Test Strips).[1]
-
Perform Test: Dip the test strip into the this compound for the time specified by the manufacturer.
-
Evaporate Solvent: Allow the solvent to evaporate from the strip.
-
Add Water: Moisten the test pad with a single drop of deionized water.[17]
-
Read Result: Compare the color of the test pad to the color scale provided with the kit. The appearance of a blue color indicates the presence of peroxides.
Protocol 2: Potassium Iodide (KI) Colorimetric Test
This classic wet chemistry test provides a clear qualitative or semi-quantitative result.
-
Prepare Solution: In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[1][17][18]
-
Add Iodide: Add approximately 0.1 g of potassium iodide (or sodium iodide) crystals and shake the mixture.[1][17][18]
-
Observe Color:
-
(Optional) Increase Sensitivity: For detecting very low concentrations, add one drop of a saturated starch solution after adding the KI. A dark blue or purple color indicates the presence of peroxides.[17]
Problem: My this compound tested positive for peroxides. How do I safely remove them?
Solution: If peroxides are detected at an unsafe level (>30 ppm), the solvent must be decontaminated before use or properly disposed of.[3][16] The following protocol uses a common reducing agent to neutralize the peroxides. This procedure must be performed by trained personnel in a chemical fume hood.[15]
Protocol 3: Decontamination with Ferrous Sulfate
This method is effective for water-insoluble solvents like this compound.
-
Prepare Reducing Solution: Freshly prepare a solution containing 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 0.6 mL of concentrated sulfuric acid, and 11 mL of deionized water.[15][19]
-
Combine and Stir: In a separatory funnel, combine 1 L of the peroxide-containing this compound with the freshly prepared ferrous sulfate solution.
-
Shake Vigorously: Stopper the funnel and shake vigorously for several minutes, periodically venting to release any pressure.
-
Separate Layers: Allow the layers to separate and discard the lower aqueous layer.
-
Wash: Wash the this compound layer with water to remove any residual acid or iron salts.
-
Dry: Dry the decontaminated this compound with a suitable drying agent, such as anhydrous magnesium sulfate.
-
CRITICAL VALIDATION STEP: Re-test the treated this compound using one of the methods in Protocol 1 or 2 to confirm that the peroxide concentration is now at a safe level (ideally 0 ppm).[15][19] If peroxides are still detected, repeat the treatment.
-
Add Inhibitor: If the solvent is to be stored, add a radical inhibitor like BHT (typically 50-100 ppm) to prevent future peroxide formation.
Visual Guides
Workflow for Peroxide Management
Caption: Workflow for safe handling, testing, and decontamination of this compound.
Mechanism of Autoxidation and Inhibition
Caption: Simplified mechanism of radical-mediated autoxidation and its termination by an inhibitor.
Data Summary
Table 1: Common Peroxide Test Results and Recommended Actions
| Peroxide Concentration (ppm) | Visual Indicator (KI Test) | Hazard Level | Recommended Action |
| < 25 | Colorless to faint yellow[2][18] | Safe for General Use | Proceed with work. Re-test per schedule. |
| 25 - 100 | Yellow to brownish-yellow[2][18] | Moderate Hazard | Do not distill or evaporate.[2] Decontaminate before use or dispose. |
| > 100 | Dark brown / Dark blue (with starch)[17] | Serious Hazard | Avoid handling. Contact EHS for disposal.[2] |
| Crystals Visible | N/A | Extreme Explosion Hazard | DO NOT TOUCH/OPEN. Evacuate area. Contact EHS immediately.[6][9] |
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. wcu.edu [wcu.edu]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. in.nau.edu [in.nau.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. louisville.edu [louisville.edu]
- 8. ehs.tcu.edu [ehs.tcu.edu]
- 9. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 10. youtube.com [youtube.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. Peroxide-forming Chemical Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. gettysburg.edu [gettysburg.edu]
- 15. ehs.wwu.edu [ehs.wwu.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. dess.uccs.edu [dess.uccs.edu]
- 19. my.alfred.edu [my.alfred.edu]
Technical Support Center: Fire and Explosion Hazards of 2-Methylpentane
Welcome to the Technical Support Center for 2-Methylpentane. This guide is designed for our valued community of researchers, scientists, and drug development professionals. In our field, understanding the inherent risks of the chemicals we work with is paramount to ensuring a safe and productive experimental environment. This compound, also known as isohexane, is a highly versatile solvent, but its flammability and potential for explosive vapor-air mixtures demand rigorous safety protocols. This document provides in-depth, field-proven insights into the fire and explosion hazards associated with this compound, presented in a practical, question-and-answer format to address the specific challenges you may encounter.
Section 1: Fundamental Hazards at a Glance
Before delving into troubleshooting and FAQs, it is crucial to have the core safety data readily available. The following table summarizes the key fire and explosion-related properties of this compound.
| Property | Value | Significance in the Lab |
| Flash Point | -23°C / -9.4°F[1] | Vapors can ignite at or above this temperature from a spark or flame. This is well below typical room temperature, indicating a high fire hazard. |
| Autoignition Temperature | 265°C / 509°F[1] | The temperature at which the substance will ignite without an external ignition source. Hot plates and other heated equipment can be ignition sources. |
| Flammability Limits in Air | Lower (LEL): 1.2% / Upper (UEL): 7.0% by volume[2] | The concentration range in air that will support combustion. Even small amounts of vapor in a poorly ventilated area can fall within this range. |
| Vapor Density | 3.0 (Air = 1)[2] | Vapors are heavier than air and can accumulate in low-lying areas, traveling to distant ignition sources.[3][4][5] |
| NFPA 704 Rating | Health: 1, Flammability: 3 , Instability: 0[2][6] | A "3" in the red diamond indicates that this compound is a highly flammable liquid that can be ignited under almost all ambient temperature conditions.[2] |
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses common questions and troubleshooting scenarios encountered during experiments involving this compound.
Q1: We had a small flash fire in the lab, even though there were no open flames. What could have been the ignition source?
A1: This is a critical issue that highlights the insidious nature of flammable liquid hazards. Given the low flash point of this compound, several non-obvious ignition sources could be the culprit:
-
Static Electricity: The flow or agitation of this compound can generate static electricity.[3][4][5] If the container and receiving vessel are not properly grounded and bonded, a static discharge can easily ignite the vapors.[3][7]
-
Hot Surfaces: The autoignition temperature is 265°C.[1] A hot plate, heating mantle, or even a hot motor housing can reach this temperature and ignite the vapors without a visible spark.
-
Electrical Equipment: Standard electrical equipment (stir plates, outlets, light switches) can create small, internal sparks during normal operation.[3][4][5] Only use explosion-proof electrical equipment in areas where this compound vapors may be present.[3][7]
Troubleshooting Tip: Always ensure proper grounding and bonding of all containers and equipment during transfer.[3][7] Conduct a survey of your workspace to identify and shield or replace any potential ignition sources.
Q2: What is the appropriate type of fire extinguisher for a this compound fire? Can I use water?
A2: Using the wrong type of fire extinguisher can dangerously exacerbate the situation.
-
Recommended Extinguishers: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][7][8]
-
Water Ineffectiveness: Do NOT use a solid stream of water. This compound is insoluble in water and has a lower density, meaning it will float on top of the water.[1][2] A solid water stream can scatter the burning liquid, spreading the fire.[1] Water mist may be used to cool nearby containers to prevent them from rupturing.[1]
Field Insight: In our experience, a CO2 extinguisher is often preferred for small lab fires as it does not leave a residue that could contaminate sensitive equipment. However, in a larger fire, a dry chemical extinguisher provides a more rapid knockdown of the flames.
Q3: We are scaling up a reaction involving this compound. What are the key safety considerations regarding explosion hazards?
A3: Scaling up introduces new risks due to the larger volumes of flammable liquid.
-
Ventilation is Key: Ensure the work is performed in a well-ventilated area, preferably a chemical fume hood, to keep the vapor concentration well below the Lower Explosive Limit (LEL) of 1.2%.[2][7]
-
Container Integrity: Larger volumes mean more potential energy. Ensure your reaction vessel and any storage containers are rated for the quantities you are using and are in good condition. Vapors from heated containers can cause them to explode.[1]
-
Emergency Planning: Have a clear, well-rehearsed emergency plan. This includes knowing the location and proper use of safety showers, eyewash stations, and fire extinguishers.
Experimental Protocol Consideration: When designing your scaled-up experiment, consider process safety management principles. Could a less hazardous solvent be substituted? Can the reaction be run at a lower temperature to reduce the vapor pressure of the this compound?
Section 3: Preventative Measures and Emergency Protocols
Proactive safety is the best defense against fire and explosion hazards.
Safe Handling and Storage Protocol
-
Grounding and Bonding: Before transferring this compound, ensure all metal containers and equipment are electrically bonded and grounded to prevent static discharge.[3][7]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze) when working with or near this compound containers.[3][4][7]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to prevent the accumulation of flammable vapors.[4][7]
-
Ignition Source Control: Prohibit all open flames, smoking, and spark-producing devices in the vicinity of this compound use and storage.[3][4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][7] The storage area should be fireproof.[3][4]
Emergency Spill Response
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your institution's emergency response team.
-
Remove Ignition Sources: If it can be done safely, remove all potential ignition sources from the spill area.[4]
-
Ventilate: Increase ventilation to the area to disperse vapors.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for proper disposal.
Section 4: Visualizing the Hazard
To better understand the components of a this compound fire, we can use the "Fire Tetrahedron" model. A fire requires four elements to sustain itself: fuel, oxygen, heat, and a chain reaction. Removing any one of these elements will extinguish the fire.
Caption: The Fire Tetrahedron illustrates the four elements necessary for a this compound fire.
References
- 1. fishersci.se [fishersci.se]
- 2. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 5. This compound [training.itcilo.org]
- 6. This compound | Occupational Safety and Health Administration [osha.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.p212121.com [store.p212121.com]
Grounding and bonding requirements for 2-methylpentane transfer
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the critical grounding and bonding requirements for the safe transfer of 2-methylpentane. Adherence to these protocols is essential for preventing static discharge, which can lead to fires or explosions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the transfer of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Suspected Ineffective Grounding/Bonding Connection | 1. Poor metal-to-metal contact due to paint, rust, or debris.[1][2][3]2. Loose or damaged clamps or cables.3. Connection to a non-grounded object (e.g., painted conduit, fire sprinkler line).[1]4. Grounding rod resistance is too high. | 1. Scrape connection points to expose bare metal.[1][2]2. Inspect cables and clamps for integrity before each use. Replace if worn.3. Connect only to a verified earth ground, such as a copper water pipe or a dedicated grounding rod.[1]4. Annually, have an electrician verify that the grounding system resistance is low (ideally less than 5 ohms).[4] |
| Static Discharge (Spark) Observed During Transfer | 1. Interruption in the bonding or grounding pathway.2. Personnel not properly discharged before handling equipment.3. Splashing or turbulent flow generating a significant static charge.[5]4. Use of non-conductive materials in the transfer path. | 1. Immediately stop the transfer. Re-verify all bonding and grounding connections from the dispensing container to the receiving container and to the earth ground.[2]2. Before starting, and periodically during the transfer, touch a grounded object to dissipate personal static charge.[5]3. Dispense liquids slowly to minimize splashing.[5] If possible, use a fill tube that reaches the bottom of the receiving container.4. Ensure all components (containers, pumps, funnels) are conductive and properly integrated into the bonded and grounded system.[3][4] |
| Transferring to a Non-Conductive (Plastic or Glass) Container | 1. Non-conductive containers cannot dissipate a static charge on their own, creating a significant ignition risk.[4][6][7] | 1. For containers larger than 1 gallon (4L), avoid using non-conductive materials for flammable liquids.[1][8]2. If unavoidable, a conductive dip tube or grounding rod must be inserted into the receiving container.[1][4][5][6] This rod must then be bonded to the dispensing container and the grounding system.[1][4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are grounding and bonding so critical when transferring this compound?
A1: this compound is a highly flammable liquid with a very low flash point of approximately -18°C (0°F).[9] The act of pouring or pumping this liquid can generate a significant amount of static electricity.[3][10][11] Without a proper pathway to dissipate this charge, a static spark can occur, which has more than enough energy to ignite the flammable vapors of this compound, leading to a fire or explosion.[2] Grounding and bonding provide this necessary pathway, ensuring that all components in the transfer system are at the same electrical potential as the earth.[5][12]
Q2: What is the difference between grounding and bonding?
A2: Bonding is the process of connecting two or more conductive objects, such as a dispensing drum and a receiving container, with a conductor. This equalizes the static charge between them, preventing a spark from jumping from one object to another.[1][3][12][13] Grounding is the process of connecting one or more of these objects to the earth. This dissipates the static charge from the entire system to the ground, bringing its electrical potential to zero.[3][5][13] For a complete and safe setup, both bonding and grounding are required.[2][7]
Q3: What are the key properties of this compound I should be aware of for safe handling?
A3: Understanding the physicochemical properties of this compound is crucial for a comprehensive risk assessment.
| Property | Value | Significance |
| Flash Point | ~ -18°C (0°F) | Flammable vapors can ignite at very low temperatures.[9] |
| Vapor Density | ~ 3.0 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, posing a distant ignition risk.[14][10] |
| Flammability Limits in Air | 1.2% - 7.0% by volume | A wide range of vapor concentrations can form an explosive mixture with air.[10] |
| Autoignition Temperature | ~ 264°C (507°F) | The temperature at which the substance will ignite without an external spark.[15][16] |
Q4: Are there specific standards I should follow?
A4: Yes, several regulatory and advisory bodies provide guidelines. Key standards include NFPA 77: Recommended Practice on Static Electricity and OSHA 29 CFR 1910.106 , which outlines requirements for handling flammable liquids.[2][7][17][18] These standards form the basis for most institutional safety protocols.
Q5: What Personal Protective Equipment (PPE) is required?
A5: When transferring this compound, appropriate PPE is mandatory. This includes:
-
Flame-resistant lab coat (e.g., Nomex).[1]
-
Chemical splash goggles and a face shield.[1]
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Closed-toe shoes, preferably made of static-dissipating material.[1]
-
Avoid synthetic clothing (like polyester), which can generate static electricity.[1]
Section 3: Experimental Protocol for Safe Transfer
This section provides a step-by-step methodology for the safe transfer of this compound between two conductive containers.
Objective: To safely transfer this compound by eliminating the risk of static discharge through proper grounding and bonding.
Materials:
-
Grounding and bonding cables with clamps (e.g., braided copper wires with alligator clips).[1]
-
Verified earth ground connection point.
-
Appropriate PPE.
Procedure:
-
Area Preparation: Ensure the transfer area is well-ventilated, such as inside a certified chemical fume hood, and free of any ignition sources (e.g., open flames, hot plates, sparks).[1][10]
-
Inspect Equipment: Before proceeding, visually inspect all grounding and bonding cables and clamps for damage or corrosion.
-
Ground the Dispensing Container: Attach a grounding cable from a verified earth ground to the dispensing container (e.g., a metal drum). Ensure a clean, metal-to-metal connection.[1][2]
-
Bond the Containers: Attach a bonding cable between the dispensing container and the receiving container. Again, ensure a clean, metal-to-metal connection.[1][2]
-
Personnel Grounding: Before starting the transfer, discharge any personal static buildup by touching a grounded object, like the dispensing container.[5]
-
Initiate Transfer: Proceed with the transfer slowly and carefully to minimize splashing.[5]
-
Completion and Disconnection: Once the transfer is complete, securely close both containers. Disconnect the cables in the reverse order of connection: first the bonding cable, then the grounding cable.
Section 4: Visualization of the Grounding and Bonding Setup
The following diagram illustrates the correct electrical connections for a safe transfer.
Caption: Correct grounding and bonding setup for flammable liquid transfer.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Bonding and Grounding | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Bonding and Grounding During Flammable Liquid Transfer | EMC [emcinsurance.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Transferring Flammable Liquids: Bonding & Grounding – College of Engineering Safety – UW–Madison [safety.engr.wisc.edu]
- 6. americantrainingresources.com [americantrainingresources.com]
- 7. OSHA Bonding & Grounding Rules for Flammable Liquid Dispensing [jjkellersafety.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 10. echemi.com [echemi.com]
- 11. This compound [training.itcilo.org]
- 12. Safe Transfer of Flammable Liquids: Grounding and Bonding [research.wayne.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 15. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem-casts.com [chem-casts.com]
- 17. atapars.com [atapars.com]
- 18. isosolutions.net [isosolutions.net]
Technical Support Center: Mitigation of 2-Methylpentane Vapor Release
Welcome to the Technical Support Center for the safe handling and mitigation of 2-methylpentane (isohexane) vapors. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during experimental work. Our focus is on ensuring scientific integrity, operational safety, and environmental responsibility.
Understanding the Challenge: The Properties of this compound
This compound is a colorless, volatile, and highly flammable liquid with a characteristic gasoline-like odor.[1][2] Its high vapor pressure and low flash point mean that it readily forms flammable and potentially explosive mixtures with air, even at low temperatures.[3] Understanding its physical and chemical properties is fundamental to mitigating the risks associated with its use.
| Property | Value | Source |
| Molecular Formula | C6H14 | [3] |
| Boiling Point | 62 °C (143.6 °F) | [2] |
| Flash Point | -18 °C ( -0.4 °F) | [3] |
| Vapor Pressure | 211 mm Hg at 25 °C | [1] |
| Vapor Density | 3.0 (Air = 1) | [1] |
| Lower Explosive Limit (LEL) | 1.2% | [4] |
| Upper Explosive Limit (UEL) | 7.7% | [4] |
The high vapor pressure indicates a rapid evaporation rate, and the vapor density, being heavier than air, means that vapors can accumulate in low-lying areas and travel along the ground to distant ignition sources.[1][5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of this compound.
Q1: What are the primary hazards associated with this compound vapors?
A1: The primary hazards are:
-
Fire and Explosion: Due to its high flammability and the formation of explosive vapor-air mixtures.[3]
-
Health Effects: Inhalation of vapors can cause respiratory irritation, dizziness, headache, and in high concentrations, central nervous system depression.[3][5] Prolonged or repeated skin contact can cause dermatitis due to its defatting properties.[5]
-
Environmental Impact: this compound is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone (smog).[3] It is also toxic to aquatic organisms.[1][5]
Q2: What are the permissible exposure limits for this compound?
A2: Various regulatory bodies have established occupational exposure limits (OELs). It's crucial to consult your local regulations, but here are some common standards for hexane isomers (excluding n-hexane):
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA | 500 ppm | 1000 ppm |
| NIOSH | 100 ppm | 510 ppm (Ceiling) |
| ACGIH | 500 ppm | 1000 ppm |
(Source: OSHA[4], NIOSH[1], ACGIH[6])
Q3: How can I detect the presence of this compound vapors in my lab?
A3: While this compound has a characteristic odor, relying on smell is not a reliable method for determining safe concentration levels, as olfactory fatigue can occur.[2] The odor threshold is reported to be around 8.9 ppmv.[2] For accurate and safe monitoring, it is recommended to use:
-
Handheld Photoionization Detectors (PIDs): These instruments can provide real-time measurements of total VOC concentrations.
-
Fixed Gas Detection Systems: For laboratories with frequent or high-volume usage, a fixed system with alarms can provide continuous monitoring.
-
Detector Tubes: These can be used for spot checks and provide a colorimetric indication of the concentration.
Troubleshooting Guide: Addressing Specific Issues
This section provides step-by-step guidance for troubleshooting common problems related to this compound vapor release.
Scenario 1: I can smell a faint odor of this compound during my experiment.
-
Immediate Action: Assess the Situation
-
Do not panic. A faint odor does not necessarily indicate a dangerous concentration, but it does warrant immediate attention.
-
Ensure Personal Safety: Verify you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves (e.g., nitrile).[7]
-
Check for Obvious Sources: Visually inspect your experimental setup for any loose fittings, unsealed containers, or small drips.
-
-
Troubleshooting Steps:
-
Improve Local Ventilation: Ensure your experiment is being conducted within a certified chemical fume hood with the sash at the appropriate height.[8] If not, immediately move the experiment into a fume hood.
-
Seal Potential Leak Points: Tighten all connections, caps, and septa. Use parafilm or appropriate sealing tape as a temporary measure if a proper seal cannot be immediately achieved.
-
Review Your Procedure: Are there steps in your protocol that involve open transfers of this compound? If so, revise the procedure to minimize these steps. Use a closed system for transfers whenever possible.
-
-
Preventative Measures:
-
Always work with this compound in a well-ventilated area, preferably a chemical fume hood.[9]
-
Regularly inspect all equipment for wear and tear.
-
Develop and strictly follow a standard operating procedure (SOP) that minimizes the potential for vapor release.
-
Scenario 2: A small spill of this compound (<100 mL) has occurred inside the chemical fume hood.
-
Immediate Action: Containment and Cleanup
-
Alert Nearby Personnel: Inform others in the immediate vicinity of the spill.
-
Keep the Fume Hood On: The ventilation will help to contain and exhaust the vapors.
-
Gather Spill Kit Materials: You will need absorbent materials (e.g., spill pads, sand, or vermiculite), a sealable, non-plastic container for waste, and appropriate PPE.[5]
-
-
Cleanup Protocol:
-
Don Additional PPE: If not already wearing them, put on chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Contain the Spill: Use absorbent materials to surround the spill and prevent it from spreading.
-
Absorb the Liquid: Apply absorbent material directly to the spill, working from the outside in.[5]
-
Collect the Waste: Carefully scoop the saturated absorbent material into the designated waste container.[9]
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste Properly: Seal the waste container, label it as hazardous waste containing this compound, and follow your institution's hazardous waste disposal procedures.[10]
-
Scenario 3: A larger spill of this compound (>100 mL) has occurred outside of a fume hood.
-
Immediate Action: Evacuate and Alert
-
EVACUATE THE AREA IMMEDIATELY. [11]
-
Alert Others: Verbally warn everyone in the laboratory to evacuate.
-
Activate the Fire Alarm if the spill is significant or if there is a risk of fire.
-
Isolate the Area: Close the doors to the laboratory as you leave to contain the vapors.
-
Call Emergency Services: From a safe location, contact your institution's emergency response team or the local fire department. Provide them with the chemical name, approximate quantity spilled, and the location.[12]
-
-
DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL YOURSELF UNLESS YOU ARE TRAINED AND EQUIPPED TO DO SO. [12]
Engineering Controls and Best Practices
Proactive measures are the most effective way to mitigate the release of this compound vapors.
-
Ventilation:
-
Chemical Fume Hoods: The primary engineering control for handling volatile chemicals.[8] Ensure they are certified annually and used correctly.
-
Local Exhaust Ventilation (LEV): Snorkel exhausts can be effective for smaller, targeted operations.
-
General Laboratory Ventilation: Maintain a high rate of air exchange in the laboratory.
-
-
Process Modifications:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to prevent vapor escape.
-
Temperature Control: Keep this compound cool to reduce its vapor pressure.[10] Store in a cool, well-ventilated, fireproof area.[5]
-
Substitution: If scientifically viable, consider using a less volatile and less hazardous solvent.
-
-
Proper Storage and Handling:
-
Store in tightly sealed, properly labeled containers made of appropriate materials (avoid plastics, which can be attacked by this compound).[5][10][13]
-
Ground and bond containers during transfers to prevent static discharge, which can be an ignition source.[9][10]
-
Use non-sparking tools when working with or near this compound.[9]
-
Visualizing Safety Protocols
Diagram 1: Decision-Making Flowchart for a this compound Spill
Caption: A flowchart outlining the initial steps for responding to a this compound spill.
Diagram 2: Hierarchy of Controls for Vapor Mitigation
References
- 1. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 107-83-5 [chemicalbook.com]
- 3. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. umanitoba.ca [umanitoba.ca]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. medbox.iiab.me [medbox.iiab.me]
Validation & Comparative
A Comparative Guide for Researchers: 2-Methylpentane vs. n-Hexane as Laboratory Solvents
In the landscape of nonpolar solvents, n-hexane has long been a laboratory staple for applications ranging from liquid chromatography to oil extraction. However, growing concerns over its neurotoxicity have catalyzed a shift towards safer alternatives. Its structural isomer, 2-methylpentane (commonly known as isohexane), has emerged as a leading candidate for this replacement. This guide provides an in-depth, objective comparison of these two C6 alkanes, grounded in their physicochemical properties, performance data, and critical safety profiles, to empower researchers in making informed solvent selection decisions.
At a Glance: Physicochemical Properties
The fundamental differences between n-hexane and its branched isomer, this compound, stem from their distinct molecular geometries. n-Hexane is a linear chain, which allows for greater intermolecular van der Waals forces compared to the more compact, branched structure of this compound. This structural variance directly influences their physical properties, as detailed below.
| Property | This compound (Isohexane) | n-Hexane | Significance for Researchers |
| Molecular Formula | C₆H₁₄ | C₆H₁₄ | Identical composition, isomers. |
| Molecular Weight | 86.18 g/mol [1] | 86.18 g/mol [2] | Identical mass. |
| Boiling Point | 60-62 °C[3][4] | ~69 °C[5][6] | n-Hexane allows for higher reaction/extraction temperatures. This compound is more volatile and easier to remove via evaporation. |
| Melting Point | -154 °C[3][7] | -95 °C[6] | Relevant for low-temperature applications; this compound has a significantly lower freezing point. |
| Density (at 20-25°C) | ~0.653 g/mL[3][7] | ~0.659 g/mL[8] | Very similar; both are less dense than water. |
| Viscosity (at 20°C) | ~0.30 cP (estimated) | 0.31 cP[8][9] | Both are low-viscosity, free-flowing liquids, beneficial for chromatography and efficient mass transfer. |
| Polarity Index (P') | ~0.1 (comparable to hexane) | 0.1[8][10] | Both are highly nonpolar, with virtually identical solvent strength for nonpolar compounds. |
| Dielectric Constant | ~1.89[4] | 1.88[8] | Confirms highly nonpolar character for both solvents. |
| Flash Point | ~-40 °C to -7 °C[11][12] | ~-22 °C[6][13] | Both are extremely flammable, but this compound can have a lower flash point, requiring stringent safety measures. |
| Vapor Pressure | ~227 hPa at 20 °C[12] | ~160 hPa at 20 °C (13 mm Hg)[6] | This compound is more volatile, leading to faster evaporation but also higher inhalation exposure risk without proper ventilation. |
Performance in Key Laboratory Applications
While their solvent power is nearly identical, the differences in volatility and boiling point can influence their suitability for specific applications.
Liquid Chromatography
In both normal-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), hexane is a widely used nonpolar solvent. Commercial "hexane" for HPLC is often a mixture of isomers, including this compound and 3-methylpentane.[5][6]
-
n-Hexane: Its higher boiling point can be a minor disadvantage when post-column solvent evaporation is required.
-
This compound: Its increased volatility is advantageous for rapid removal from samples after fractionation or analysis.
The choice between the two often comes down to the specific separation requirements and, most importantly, the safety considerations of the laboratory environment. Given their nearly identical eluotropic strength, they can often be used interchangeably in method development, with minor adjustments to gradient profiles if necessary.
Extraction Processes
Both solvents are effective for extracting nonpolar compounds like oils, fats, and lipids from natural products or solid matrices.[11]
A comparative study on cottonseed oil extraction provides key insights:
-
At 55°C, commercial hexane removed 100% of the available oil in a 10-minute single-stage extraction.[11]
-
Under its optimal conditions (45°C, which is closer to its boiling point), isohexane (this compound) extracted 93.1% of the oil.[11]
This suggests that while n-hexane may offer slightly higher extraction efficiency under identical temperature conditions due to its higher boiling point allowing for more energy input, this compound remains a highly effective and viable alternative.[11] The lower boiling point of this compound also means that the subsequent removal of the solvent from the extracted oil can be performed under milder conditions, potentially preserving sensitive components of the extract.
Chemical Reactions
As largely unreactive alkanes, both solvents are excellent media for reactions involving sensitive reagents, such as organometallics.[5] The primary deciding factor is the required reaction temperature. n-Hexane's boiling point of ~69°C provides a higher reflux temperature than this compound's ~61°C. For reactions requiring gentle heating or room temperature conditions, this compound is a suitable and safer choice.
The Decisive Factor: Health and Safety Profile
The most compelling reason to substitute n-hexane with this compound is the significant difference in their toxicological profiles.
n-Hexane is a known neurotoxin. [5] In the body, it is metabolized by the enzyme cytochrome P450 to 2,5-hexanedione. This metabolite is the causative agent of peripheral neuropathy, a condition characterized by numbness, weakness, and pain, typically in the hands and feet, from nerve damage.
This compound is not a neurotoxin. [14] Due to its branched structure, its metabolic pathway is different and it does not produce the neurotoxic 2,5-hexanedione metabolite.[14] Studies have shown that while n-hexane consistently reduces nerve conduction velocity, this compound has no such effect.[14] For this reason, regulatory bodies and safety experts strongly advocate for the replacement of n-hexane with its less toxic isomers wherever technically feasible. The ACGIH has set a Threshold Limit Value (TLV) for hexane isomers (other than n-hexane) at 500 ppm, ten times higher than the 50 ppm TLV for n-hexane, reflecting this lower toxicity.[4][14]
Both solvents are highly flammable and their vapors can form explosive mixtures with air.[3] Users must handle both with extreme care in well-ventilated areas, away from ignition sources, and within a fume hood.
Visualizing Key Differences
Metabolic Pathway to Toxicity
The following diagram illustrates the critical difference in the metabolic fate of n-hexane versus this compound, providing a clear rationale for the latter's superior safety profile.
Caption: Metabolic fate of n-hexane vs. This compound.
Solvent Selection Workflow
This decision tree provides a logical workflow for selecting the appropriate solvent based on experimental and safety requirements.
Caption: Decision tree for choosing between the two solvents.
Experimental Protocol: Representative Solid-Liquid Extraction
This protocol for a Soxhlet extraction of lipid content from crushed oilseeds highlights the practical considerations when choosing between the two solvents.
Objective: To determine the total lipid content of a solid sample.
Materials:
-
Soxhlet extractor apparatus (condenser, extraction chamber, round-bottom flask)
-
Heating mantle
-
Thimble (cellulose)
-
Crushed oilseed sample (e.g., sunflower seeds), dried
-
Solvent: this compound (preferred) or n-Hexane
-
Rotary evaporator
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 g of the dried, crushed oilseed sample and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a pre-weighed 250 mL round-bottom flask containing 150 mL of the chosen solvent (this compound or n-hexane).
-
Extraction:
-
Heat the flask using a heating mantle to a temperature that allows for a steady reflux of the solvent.
-
Causality Note: The heating temperature must be carefully controlled based on the solvent's boiling point. For This compound , a mantle setting yielding a solvent vapor temperature just above 61°C is required. For n-hexane , this will be just above 69°C.
-
Allow the extraction to proceed for 6-8 hours. The solvent will cyclically siphon through the sample, extracting the lipids.
-
-
Solvent Recovery:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask, now containing the solvent and extracted lipids (miscella).
-
Remove the bulk of the solvent using a rotary evaporator.
-
Causality Note: The lower boiling point of This compound allows for a lower water bath temperature (e.g., 35-40°C) and/or less vacuum to achieve efficient evaporation, which is gentler on thermolabile lipids compared to the slightly higher temperature required for n-hexane.
-
-
Quantification: Place the flask in a vacuum oven at 60°C for 1 hour to remove any residual solvent. Cool the flask in a desiccator and weigh it. The difference between the final and initial flask weight is the mass of the extracted lipid.
Self-Validation: The protocol is self-validating by running a blank (thimble without sample) to ensure no extractables originate from the apparatus. Consistency is checked by running replicates. The choice of the safer solvent, this compound, adds a layer of inherent safety to the protocol.
Conclusion
While n-hexane and this compound are nearly identical in their function as nonpolar solvents, they are not interchangeable from a toxicological standpoint. This compound offers a significantly safer profile by avoiding the metabolic pathway that produces the neurotoxin 2,5-hexanedione. Although n-hexane has a slightly higher boiling point and may show marginally better extraction efficiency in some specific, temperature-dependent scenarios, these minor performance benefits are overwhelmingly outweighed by the profound health risks it poses.
For the modern, safety-conscious laboratory, This compound should be considered the default choice for applications where a C6 alkane solvent is required. The substitution of n-hexane is a critical and scientifically justified step in reducing occupational hazards for researchers and technicians.
References
- 1. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 107-83-5 [chemicalbook.com]
- 4. This compound CAS#: 107-83-5 [m.chemicalbook.com]
- 5. Hexane - Wikipedia [en.wikipedia.org]
- 6. Hexane | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. Viscosity [macro.lsu.edu]
- 10. Polarity Index [macro.lsu.edu]
- 11. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 12. This compound for synthesis 107-83-5 [sigmaaldrich.cn]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Study of the Boiling Points of Hexane Isomers: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the boiling points of hexane's constitutional isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the boiling point variations among these isomers, supported by experimental data and a detailed protocol for verification. Our objective is to furnish a comprehensive resource that is both theoretically sound and practically applicable in a laboratory setting.
Introduction: Isomerism and its Impact on Physical Properties
Constitutional isomers, or structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. In the case of hexane (C₆H₁₄), five such isomers exist: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. While their chemical formulas are identical, their distinct molecular architectures give rise to notable differences in their physical properties, most prominently their boiling points.
The boiling point of a substance is a critical physical constant, reflecting the strength of the intermolecular forces that hold the molecules together in a liquid state. For non-polar alkanes like the hexane isomers, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force.[1][2] The strength of these forces is primarily influenced by the molecule's surface area and its polarizability.[3][4]
The Role of Molecular Structure in Boiling Point Variation
A guiding principle in predicting the boiling points of alkane isomers is that increased branching leads to a lower boiling point .[3][5][6] This trend is a direct consequence of the effect of branching on molecular shape and, subsequently, on the effectiveness of intermolecular attractions.
-
n-Hexane , the straight-chain isomer, possesses the largest surface area among the five isomers. Its elongated, cylindrical shape allows for maximal contact between adjacent molecules, leading to stronger London dispersion forces.[7][8] Overcoming these stronger attractions requires more thermal energy, resulting in the highest boiling point of the group.[9]
-
Branched isomers , such as this compound and 3-methylpentane, are more compact than n-hexane. The presence of methyl groups disrupts the linear chain, causing the molecules to be less able to pack closely together. This reduces the effective surface area for intermolecular contact, weakening the London dispersion forces and thus lowering the boiling point.[8][10]
-
Highly branched isomers , like 2,2-dimethylbutane and 2,3-dimethylbutane, exhibit an even more spherical or globular shape. This minimizes their surface area to the greatest extent among the isomers, resulting in the weakest London dispersion forces and, consequently, the lowest boiling points.[3][5]
The following diagram illustrates the relationship between molecular structure, surface area, and the resulting boiling point trend.
Caption: Relationship between hexane isomer structure and boiling point.
Comparative Data of Hexane Isomer Boiling Points
The experimentally determined boiling points of the five hexane isomers are summarized in the table below. The data clearly supports the theoretical principles discussed.
| Isomer | Structure | Boiling Point (°C) |
| n-Hexane | CH₃(CH₂)₄CH₃ | 69.0[11][12][13] |
| This compound | (CH₃)₂CH(CH₂)₂CH₃ | 60.3[14][15] |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3[16][17][18] |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0[19] |
| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 |
Note: Boiling points are reported at standard atmospheric pressure.
Experimental Protocol: Micro Boiling Point Determination
For the precise determination of the boiling points of small quantities of volatile organic compounds like the hexane isomers, the micro boiling point method using a Thiele tube is highly recommended. This method is efficient and requires minimal sample volume.
Materials and Apparatus
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 110 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube (e.g., 75 x 10 mm) or fusion tube
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or a suitable heat source
-
Stand and clamp
-
Samples of hexane isomers (n-hexane, this compound, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Workflow
Caption: Workflow for micro boiling point determination.
Step-by-Step Procedure
-
Apparatus Setup:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Securely clamp the Thiele tube to a stand.
-
-
Sample Preparation:
-
Add a few drops (approximately 0.5 mL) of the hexane isomer into the small test tube.
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Assembly and Heating:
-
Insert the thermometer and the attached test tube assembly into the Thiele tube, positioning the thermometer bulb and the sample near the center of the main tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame. The convection currents in the oil will ensure uniform heating of the sample.
-
-
Boiling Point Determination:
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the liquid.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance. At this point, the vapor pressure of the liquid equals the atmospheric pressure.
-
Record this temperature.
-
-
Repeat for Other Isomers:
-
Allow the apparatus to cool completely.
-
Repeat the procedure for each of the remaining hexane isomers, using a clean and dry test tube and a new capillary tube for each determination.
-
Safety Precautions
-
Flammability: Hexane isomers are highly flammable liquids and vapors.[11][15] Keep them away from open flames, sparks, and hot surfaces. Use of a heating mantle instead of a Bunsen burner is a safer alternative. All work should be conducted in a well-ventilated fume hood.
-
Inhalation: Vapors may cause drowsiness or dizziness.[16] Avoid inhaling the vapors.
-
Personal Protection: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water. If swallowed, do not induce vomiting and seek immediate medical attention, as there is an aspiration hazard.[16]
Conclusion
The boiling points of hexane isomers provide a clear and instructive example of the structure-property relationship in organic chemistry. The seemingly subtle variations in molecular architecture—specifically, the degree of branching—have a profound and predictable impact on the strength of intermolecular forces. The linear n-hexane, with its maximal surface area, exhibits the strongest London dispersion forces and the highest boiling point. As branching increases, the molecules become more compact, reducing their surface area and weakening these forces, which in turn lowers their boiling points. The experimental determination of these boiling points, through a straightforward micro-method, serves as a practical validation of these fundamental principles. For researchers and professionals, a solid understanding of these concepts is crucial for the purification, identification, and handling of volatile organic compounds.
References
- 1. ASTM D86 - eralytics [eralytics.com]
- 2. nazhco.com [nazhco.com]
- 3. chymist.com [chymist.com]
- 4. byjus.com [byjus.com]
- 5. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. geneseo.edu [geneseo.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.astm.org [store.astm.org]
- 11. media.laballey.com [media.laballey.com]
- 12. carlroth.com [carlroth.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. usalab.com [usalab.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. fluidlife.com [fluidlife.com]
- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 19. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
A Comparative Analysis of Octane Ratings in Hexane Isomers: The Case of 2-Methylpentane
Abstract
The octane rating of a fuel is a critical determinant of its performance in spark-ignition internal combustion engines, quantifying its resistance to autoignition, or "knocking." This guide provides a detailed comparative analysis of the octane ratings of 2-methylpentane and its structural isomers: n-hexane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. By examining the Research Octane Number (RON) and Motor Octane Number (MON) of these C6H14 isomers, we elucidate the profound impact of molecular structure, specifically the degree of branching, on fuel performance. This document serves as a technical resource for researchers, chemists, and professionals in the fields of fuel science and engine development, offering both comparative data and the standardized experimental methodologies for its determination.
Introduction: The Significance of Octane Rating
The efficiency and longevity of a spark-ignition engine are intrinsically linked to the quality of the fuel it combusts. Engine knock, a phenomenon caused by the premature ignition of the air-fuel mixture, can lead to significant engine damage and reduced performance. The octane rating is a standardized measure of a fuel's ability to withstand compression without detonating.[1] It is determined by comparing the fuel's knocking characteristics to those of a mixture of iso-octane (2,2,4-trimethylpentane), which has an octane rating of 100, and n-heptane, with an octane rating of 0.[2]
Two primary octane ratings are used to characterize fuel performance under different engine conditions:
-
Research Octane Number (RON): Determined under less severe conditions, simulating low-speed, city driving with frequent acceleration.[1][3]
-
Motor Octane Number (MON): Measured under more stringent conditions, representative of high-speed, highway driving under load.[4][5]
The Anti-Knock Index (AKI), which is commonly displayed at fuel pumps, is the average of the RON and MON values. This guide will focus on the distinct RON and MON values of hexane isomers to provide a comprehensive understanding of their performance characteristics.
Comparative Analysis of Hexane Isomers
The molecular formula C6H14 encompasses five structural isomers: n-hexane, this compound, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. While chemically identical in terms of their atomic composition, their differing structural arrangements lead to significant variations in their octane ratings.
Quantitative Octane Rating Data
The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for this compound and its isomers.
| Compound | IUPAC Name | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Hexane | Hexane | CH₃(CH₂)₄CH₃ | 25 | 26 |
| This compound | This compound | (CH₃)₂CH(CH₂)₂CH₃ | 73.4 | 73.5 |
| 3-Methylpentane | 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 74.5 | 74.3 |
| 2,2-Dimethylbutane | 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 91.8 | 93.4 |
| 2,3-Dimethylbutane | 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 104.3 | 94.2 |
Note: The octane ratings presented are compiled from various authoritative sources and may exhibit slight variations depending on the specific study and experimental conditions.
The Influence of Molecular Structure on Octane Rating
The data clearly demonstrates a strong correlation between the degree of branching in the alkane structure and its octane rating.
-
Linear vs. Branched Alkanes: The straight-chain isomer, n-hexane, exhibits a very low octane rating, making it a poor fuel for spark-ignition engines.[6] In contrast, all the branched isomers show significantly higher octane numbers. This is because branched alkanes are more resistant to autoignition.[7][8]
-
Degree and Position of Branching: As the degree of branching increases, the octane rating generally improves. For instance, the dimethylbutanes have considerably higher octane ratings than the methylpentanes. The position of the methyl groups also plays a role. 2,3-dimethylbutane, with its more centrally located branches, has a higher RON than 2,2-dimethylbutane.[9] The compact, highly branched structure of these molecules contributes to their stability and controlled combustion properties.[10]
The chemical explanation for this trend lies in the stability of the radical intermediates formed during combustion. Branched alkanes can form more stable tertiary carbocations upon radical abstraction of a hydrogen atom, which slows down the rate of the pre-ignition chain reactions that lead to knocking.[2]
Experimental Determination of Octane Rating
The octane ratings of this compound and its isomers are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][5]
Research Octane Number (RON) - ASTM D2699
The RON test simulates low-stress driving conditions.[11] The key operating parameters for the ASTM D2699 method are outlined below.[1][11]
Experimental Protocol: ASTM D2699 - Research Octane Number (RON)
-
Engine Preparation: The CFR engine is warmed up to a stable operating temperature.
-
Standardization: The engine is calibrated using primary reference fuels (PRF) of known octane numbers to establish a standard knock intensity.
-
Sample Introduction: The fuel sample (e.g., this compound) is introduced into the engine.
-
Compression Ratio Adjustment: The compression ratio of the engine is adjusted until the knock intensity of the sample matches the standard knock intensity established in step 2.
-
Bracketing: The sample's performance is bracketed between two PRF blends, one with a slightly higher and one with a slightly lower octane number.
-
RON Determination: The Research Octane Number of the sample is interpolated from the compression ratios and known octane numbers of the bracketing PRF blends.
Caption: Workflow for RON determination via ASTM D2699.
Motor Octane Number (MON) - ASTM D2700
The MON test evaluates fuel performance under more severe, high-load conditions.[4] The ASTM D2700 method employs a higher engine speed and intake air temperature compared to the RON test.[5][12]
Experimental Protocol: ASTM D2700 - Motor Octane Number (MON)
-
Engine Preparation: The CFR engine is brought to the higher operating temperatures and speeds specified in the ASTM D2700 standard.
-
Standardization: Similar to the RON test, the engine is calibrated with PRFs to a standard knock intensity.
-
Sample Introduction: The fuel sample is run in the engine.
-
Compression Ratio Adjustment: The compression ratio is adjusted to achieve the standard knock intensity for the sample.
-
Bracketing: The sample is bracketed with two PRF blends.
-
MON Determination: The Motor Octane Number is calculated by interpolation based on the compression ratios of the sample and the bracketing PRFs.
Caption: Workflow for MON determination via ASTM D2700.
Conclusion
The comparative analysis of this compound and its isomers unequivocally demonstrates the critical role of molecular structure in determining the octane rating of a fuel. The increased branching of the carbon chain directly correlates with a higher resistance to autoignition, resulting in superior anti-knock properties. This compound, with its moderate branching, offers a significantly improved octane rating over its linear counterpart, n-hexane. However, isomers with a greater degree of branching, such as 2,2-dimethylbutane and 2,3-dimethylbutane, exhibit even higher octane numbers, making them more desirable components for high-performance fuels. The standardized ASTM D2699 and D2700 methods provide the robust and reproducible framework necessary for the accurate determination of these crucial fuel performance metrics. This understanding of structure-property relationships is fundamental for the continued development and optimization of fuels for modern internal combustion engines.
References
- 1. ASTM D2699 - eralytics [eralytics.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 4. matestlabs.com [matestlabs.com]
- 5. ASTM D2700 - eralytics [eralytics.com]
- 6. Hexane - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 10. fiveable.me [fiveable.me]
- 11. matestlabs.com [matestlabs.com]
- 12. ASTM D2700 MON Test Method [sh-sinpar.com]
A Comparative Guide to the Relative Reactivity of Hexane Isomers in Oxidation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the oxidation reactivity of various hexane isomers. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern these differences in reactivity, grounded in authoritative experimental data. This document is designed to serve as a practical reference for professionals engaged in combustion research, atmospheric chemistry, and any field where hydrocarbon stability is a critical parameter.
The Fundamental Basis of Alkane Oxidation Reactivity
Alkanes, often considered relatively inert due to their strong, nonpolar C-C and C-H bonds, do undergo oxidation, typically through a free-radical autoxidation mechanism, especially at elevated temperatures.[1][2][3] The overall reactivity of an alkane is not uniform across its structure; it is dictated by the strength of its individual carbon-hydrogen bonds and the stability of the alkyl radical formed upon hydrogen abstraction.[4]
The Free-Radical Chain Mechanism
The oxidation of alkanes proceeds via a well-established free-radical chain reaction, which can be broken down into three primary stages: initiation, propagation, and termination.[5][6]
-
Initiation: The process begins with the formation of free radicals. This can be triggered by heat or light, leading to the homolytic cleavage of a bond to create two radicals. In autoxidation, this often involves the decomposition of trace hydroperoxides already present or interaction with an initiator.[7][8]
-
Propagation: This is a cyclic phase where a radical abstracts a hydrogen atom from a hexane molecule, forming a stable molecule (like H₂O) and a new alkyl radical (R•). This alkyl radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen from another hexane molecule, forming a hydroperoxide (ROOH) and regenerating an alkyl radical, thus continuing the chain.[7]
-
Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.
Caption: General mechanism of free-radical alkane oxidation.
The Decisive Role of C-H Bond Strength and Radical Stability
The rate-determining step in alkane oxidation is typically the initial hydrogen abstraction from the alkane molecule. The ease with which this occurs is directly related to the Bond Dissociation Energy (BDE) of the C-H bond being broken. Weaker bonds are broken more easily, leading to higher reactivity.
The BDE is, in turn, related to the stability of the resulting alkyl radical. The order of stability for alkyl radicals is:
Tertiary (3°) > Secondary (2°) > Primary (1°)
This stability trend arises from hyperconjugation, where adjacent C-H or C-C sigma bonds help to delocalize the unpaired electron of the radical center. Consequently, the C-H bonds that lead to more stable radicals are weaker and more susceptible to abstraction.[4][9]
| Bond Type | Example Location | Approximate BDE (kcal/mol) | Relative Reactivity |
| Primary (1°) C-H | End of a chain (e.g., in n-hexane) | ~99-101 | Low |
| Secondary (2°) C-H | Middle of a chain (e.g., in n-hexane) | ~96-98 | Medium |
| Tertiary (3°) C-H | Branch point (e.g., in 2-methylpentane) | ~93-95 | High |
Note: BDE values are approximate and can vary slightly depending on the specific molecular environment and calculation method.[9][10][11]
Experimental Comparison of Hexane Isomer Reactivity
The structural differences among hexane isomers—n-hexane, this compound, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane—directly translate into significant differences in their oxidation reactivity, particularly at lower temperatures.
Observed Reactivity Trends
Experimental studies using techniques like jet-stirred reactors (JSR), rapid compression machines, and shock tubes have consistently demonstrated a clear hierarchy in reactivity.[12][13][14]
-
Low-Temperature Regime (< 800 K): In this range, the reactivity is highly dependent on the molecular structure. The general order of reactivity is: n-hexane > this compound ≈ 3-methylpentane > 2,2-dimethylbutane > 2,3-dimethylbutane [15][16][17]
-
n-hexane is the most reactive isomer primarily because it possesses eight secondary C-H bonds, which are more susceptible to abstraction than the primary C-H bonds that dominate the more branched isomers.[12]
-
Methylpentanes (isohexane isomers) have intermediate reactivity. They contain a tertiary C-H bond, which is highly reactive, but also a greater number of less reactive primary C-H bonds compared to n-hexane.
-
Dimethylbutanes (neohexane isomers) are the least reactive. 2,2-dimethylbutane has only primary and one quaternary C-H bonds (the latter cannot be abstracted), making it quite stable. 2,3-dimethylbutane, despite having two tertiary C-H bonds, is the least reactive, an observation attributed to the molecular structure hindering certain intramolecular isomerization reactions of peroxy radicals that are crucial for low-temperature autoignition.[17]
-
-
High-Temperature Regime (> 800 K): Above approximately 800 K, the low-temperature reaction pathways become less significant. The chemistry simplifies, and the differences in reactivity among the isomers diminish, with all five showing very similar reactivity.[15][16]
Quantitative Reactivity Data
Ignition Delay Time (IDT) is a key measure of reactivity; a shorter IDT signifies higher reactivity. The following table summarizes experimental IDT data for hexane isomers, illustrating the trends discussed.
| Hexane Isomer | Molecular Structure | Number of 1°/2°/3° H atoms | Ignition Delay Time (ms) at 650 K, 15 atm[12] |
| n-hexane | CH₃(CH₂)₄CH₃ | 6 / 8 / 0 | ~10 |
| This compound | (CH₃)₂CH(CH₂)₂CH₃ | 9 / 4 / 1 | ~30 |
| 3-methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 9 / 4 / 1 | ~30 |
| 2,2-dimethylbutane | (CH₃)₃CCH₂CH₃ | 12 / 2 / 0 | ~100 |
| 2,3-dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 12 / 0 / 2 | >100 |
Experimental Protocols for Assessing Oxidation Reactivity
To ensure the trustworthiness and reproducibility of reactivity data, standardized experimental setups and protocols are essential. The jet-stirred reactor (JSR) is a cornerstone apparatus for studying low-to-intermediate temperature oxidation kinetics under well-controlled conditions.
Jet-Stirred Reactor (JSR) Experimental Workflow
A JSR is designed to maintain a uniform mixture of reactants and products at a constant temperature and pressure, allowing for the study of chemical kinetics at a steady state.[15][17]
References
- 1. Chapter 9: Free Radical Substitution Reaction of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 3. studymind.co.uk [studymind.co.uk]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 7. Autoxidation - Wikipedia [en.wikipedia.org]
- 8. Initiation in hydrocarbon autoxidation at elevated temperatures [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. comp.chem.umn.edu [comp.chem.umn.edu]
- 11. Multi-structural thermodynamics of C–H bond dissociation in hexane and isohexane yielding seven isomeric hexyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. ecm2015.hu [ecm2015.hu]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [researchrepository.universityofgalway.ie]
- 15. Experimental investigation of the low temperature oxidation of the five isomers of hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Experimental investigation of the low temperature oxidation of the five isomers of hexane. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Solvent Effects: 2-Methylpentane Versus Toluene in Organic Reactions
In the intricate world of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, dictating everything from reaction rates and yields to the stereochemical course of a transformation. For researchers, scientists, and drug development professionals, a deep understanding of solvent effects is paramount to achieving desired molecular targets efficiently and safely. This guide provides an in-depth comparison of two commonly employed non-polar solvents: 2-methylpentane (an aliphatic hydrocarbon, also known as isohexane) and toluene (an aromatic hydrocarbon).[1][2][3][4] While both are often categorized as "non-polar," their subtle yet significant differences in physicochemical properties can lead to divergent results in various organic reactions.
This guide will delve into the fundamental characteristics of this compound and toluene, explore their respective impacts on a range of reaction classes with supporting experimental data, and provide practical insights to inform your solvent selection process.
At a Glance: Physicochemical Properties
A foundational understanding of the intrinsic properties of a solvent is the first step in predicting its behavior in a reaction. The table below summarizes the key physicochemical properties of this compound and toluene.
| Property | This compound | Toluene | Reference(s) |
| Molecular Formula | C6H14 | C7H8 | [2][4] |
| Molecular Weight | 86.18 g/mol | 92.14 g/mol | [1][2] |
| Boiling Point | ~60-62°C | 110-111°C | [1][5][6] |
| Melting Point | -154°C | -93°C | [1][5] |
| Density | ~0.653 g/mL | 0.865 g/mL | [1][5] |
| Polarity Index (P') | 0.1 | 2.4 | [7] |
| Relative Polarity | 0.009 (Hexane) | 0.099 | [8][9] |
| Dielectric Constant (ε) | ~1.9-2.0 (Hexanes) | 2.38 | [10][11] |
| Solubility in Water | Immiscible | Insoluble (0.52 g/L) | [12][13] |
| Azeotrope with Water | Yes | Yes (85°C, 80% Toluene) | [14] |
Note: Properties for this compound are often reported for "isohexane" or "hexanes," which can be a mixture of isomers. The provided values are representative.
The most striking differences lie in their boiling points and polarities. Toluene's significantly higher boiling point allows for reactions to be conducted at elevated temperatures. Conversely, the lower boiling point of this compound facilitates easier removal post-reaction, a desirable characteristic in many applications.[1][5][6] While both are non-polar, toluene exhibits a slightly higher polarity due to the presence of the aromatic ring, which can engage in π-stacking interactions.[10]
The Influence of Structure on Reactivity
The structural disparity between the aliphatic, branched-chain this compound and the aromatic toluene is the primary driver of their differential solvent effects.
This compound: The Inert Aliphatic
This compound, a saturated hydrocarbon, is generally considered to be chemically inert under most reaction conditions.[2] Its primary role as a solvent is to dissolve non-polar reagents and provide a medium for the reaction to occur without directly participating. This inertness is advantageous in reactions involving highly reactive species, such as organometallics or free radicals, where solvent participation is undesirable.
Toluene: The Aromatic Participant
Toluene, with its electron-rich benzene ring, is a more "active" solvent.[4] The methyl group attached to the ring is susceptible to oxidation, and the aromatic ring itself can undergo electrophilic substitution.[4] While often a bystander, this potential for reactivity must be considered, especially in reactions conducted at high temperatures or in the presence of strong oxidizing agents or electrophiles. For instance, toluene can be oxidized to benzaldehyde and benzoic acid in the presence of certain catalysts.[4][15]
Solvent Effects in Key Organic Reactions
The choice between this compound and toluene can have a demonstrable impact on the course of a reaction. Below, we explore these effects across several important reaction classes.
Nucleophilic Substitution and Elimination Reactions
In nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, solvent polarity plays a crucial role in stabilizing or destabilizing charged intermediates and transition states.
-
SN1/E1 Reactions: These reactions proceed through a carbocation intermediate. While neither this compound nor toluene is a polar solvent that would strongly solvate and stabilize a carbocation, the slightly higher polarizability of toluene's aromatic ring may offer some minimal stabilization compared to the purely aliphatic this compound. However, for practical purposes, both are considered poor solvents for promoting SN1/E1 pathways.
-
SN2/E2 Reactions: These reactions are generally favored in polar aprotic solvents.[10] In non-polar solvents like this compound and toluene, the rates of these reactions are typically slow. The choice between the two will largely depend on the solubility of the substrate and nucleophile/base. For highly non-polar substrates, this compound may be a suitable choice.
Transition-Metal-Catalyzed Reactions
In the realm of transition-metal catalysis, the solvent can influence catalyst solubility, stability, and activity.
-
Catalyst Solubility: Many organometallic catalysts possess ligands with aromatic moieties. The π-system of toluene can engage in favorable interactions with these ligands, often leading to better catalyst solubility compared to this compound. This enhanced solubility can be critical for achieving homogeneous catalysis and high reaction rates.
-
Ligand Exchange and Coordination: Toluene's aromatic ring can, in some cases, act as a weak ligand, coordinating to the metal center. This can be either beneficial, by stabilizing a coordinatively unsaturated species, or detrimental, by competing with a desired substrate for coordination. This compound, being a saturated alkane, is far less likely to coordinate to a metal center.
-
Reaction Selectivity: The solvent can influence the selectivity of a catalytic reaction. For instance, in certain hydrogenation reactions, the use of a non-coordinating solvent like this compound can lead to higher selectivity for a particular product compared to a weakly coordinating solvent like toluene.[16]
Experimental Protocols
To provide a practical context for the concepts discussed, detailed experimental protocols for representative reactions are outlined below.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol illustrates a common transition-metal-catalyzed reaction where solvent choice can impact catalyst performance and product yield.
Objective: To compare the efficacy of this compound and toluene as solvents in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup (Toluene):
-
To a dry 50 mL Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add 10 mL of anhydrous toluene via syringe.
-
Stir the mixture at 80°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reaction Setup (this compound):
-
Repeat the procedure exactly as described above, but substitute 10 mL of anhydrous this compound for toluene.
-
Due to the lower boiling point of this compound, the reaction should be conducted at a lower temperature (e.g., 60°C) or in a sealed tube if higher temperatures are desired.
-
Expected Observations and Causality:
Typically, toluene is a preferred solvent for Suzuki-Miyaura reactions. The aromatic nature of toluene helps to dissolve the aryl halides, boronic acids, and the palladium catalyst, particularly the phosphine ligands. This leads to a more homogeneous reaction mixture and generally higher yields. In contrast, the solubility of the reactants and catalyst may be lower in this compound, potentially leading to a slower reaction rate and lower yield. The choice of this compound might be considered if a lower reaction temperature is desired or if downstream processing benefits from a more volatile solvent.
Visualization of Concepts
Solvent Property Comparison
Caption: Key distinguishing properties of this compound and toluene.
Experimental Workflow: Solvent Screening
Caption: A typical workflow for comparing solvent performance.
Green Chemistry Considerations
In recent years, the principles of green chemistry have become increasingly important in solvent selection.[17] Toluene, while a versatile solvent, is facing growing scrutiny due to its reprotoxicity and derivation from petroleum.[18] This has led to a search for safer, more sustainable alternatives.[18][19][20] While this compound is also a hydrocarbon, its lower toxicity profile compared to aromatic solvents like benzene and toluene is a consideration.[3] However, as a volatile organic compound (VOC), its release into the atmosphere can contribute to the formation of ground-level ozone.[21] Researchers are actively exploring bio-based solvents as greener alternatives to traditional hydrocarbon solvents.[18][19]
Conclusion: Making an Informed Decision
The choice between this compound and toluene is not a matter of one being universally "better" than the other, but rather a case of selecting the most appropriate tool for a specific task.
Choose this compound when:
-
A low-boiling, easily removable solvent is required.
-
The reaction involves highly reactive species that could potentially react with toluene.
-
A completely non-coordinating solvent is necessary for optimal catalyst performance.
-
The solubility of all reaction components is sufficient in a purely aliphatic hydrocarbon.
Choose toluene when:
-
A higher reaction temperature is needed.
-
The solubility of reagents or catalysts is enhanced by the aromatic nature of the solvent.
-
π-stacking or other weak interactions with the solvent can positively influence the reaction.
-
The potential for solvent reactivity is not a concern under the planned reaction conditions.
By carefully considering the physicochemical properties of each solvent and the specific demands of the organic transformation, researchers can make an informed decision that optimizes reaction outcomes, simplifies workup procedures, and aligns with the principles of safe and sustainable chemistry.
References
- 1. Toluene [commonorganicchemistry.com]
- 2. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toluene - Sciencemadness Wiki [sciencemadness.org]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 6. nagwa.com [nagwa.com]
- 7. Polarity Index [macro.lsu.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. This compound | 107-83-5 [chemicalbook.com]
- 13. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 14. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of this compound in Catalytic Hydrogenation [eureka.patsnap.com]
- 17. alliancechemical.com [alliancechemical.com]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03567A [pubs.rsc.org]
- 20. ecolink.com [ecolink.com]
- 21. fiveable.me [fiveable.me]
A Researcher's Guide to Gas Chromatography Retention Time Comparison of C6 Alkanes
This guide provides an in-depth comparison of the gas chromatography (GC) retention times for C6 alkane isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a foundational understanding of the principles governing chromatographic separation of these closely related compounds. We will explore the causal relationships between molecular structure, physical properties, and chromatographic behavior, supported by experimental data and detailed protocols.
The Chromatographic Challenge: Separating C6 Alkane Isomers
In many chemical processes, from petrochemical analysis to the synthesis of pharmaceutical intermediates, the separation and identification of C6 alkane isomers—n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane—is a critical task. These structural isomers share the same molecular formula (C6H14) but differ in the arrangement of their carbon skeletons. This structural variance, though seemingly minor, imparts distinct physical properties that can be exploited for their separation via gas chromatography.
The primary principle governing the separation of non-polar analytes like alkanes on a non-polar stationary phase is volatility, which is directly related to the compound's boiling point.[1][2] The "like dissolves like" principle dictates that non-polar alkanes will have a greater affinity for a non-polar stationary phase, and their elution order will be primarily determined by their boiling points.[3] Compounds with lower boiling points will spend more time in the gas phase and elute from the column earlier.[4]
The Role of Molecular Structure in Elution Order
The boiling point of an alkane is a function of the intermolecular van der Waals forces. For straight-chain alkanes, these forces increase with the length of the carbon chain, leading to higher boiling points.[5] However, for isomers of the same carbon number, branching has a significant impact. Increased branching leads to a more compact, spherical molecular shape.[6][7] This reduces the surface area available for intermolecular contact, resulting in weaker van der Waals forces and, consequently, a lower boiling point.[5]
Therefore, the elution order of C6 alkane isomers on a non-polar GC column is inversely proportional to their degree of branching. The most highly branched isomer, 2,2-dimethylbutane, will have the lowest boiling point and the shortest retention time, while the linear n-hexane will have the highest boiling point and the longest retention time.
Comparative Data: Boiling Points and Elution Order of C6 Alkanes
The following table summarizes the boiling points of the five primary C6 alkane isomers and their predicted elution order in a gas chromatogram using a non-polar stationary phase.
| Isomer | Structure | Boiling Point (°C) | Predicted Elution Order |
| 2,2-Dimethylbutane | CH₃C(CH₃)₂CH₂CH₃ | 49.7 - 50.0[8][9] | 1 |
| 2,3-Dimethylbutane | CH₃CH(CH₃)CH(CH₃)CH₃ | 57.9 - 58.3[10][11] | 2 |
| This compound | CH₃CH(CH₃)CH₂CH₂CH₃ | 60.0 - 62.0[12][13] | 3 |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 62.9 - 63.7[14][15] | 4 |
| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 - 69.0[1][16] | 5 |
Experimental Protocol for the Separation of C6 Alkanes
This protocol provides a robust starting point for achieving high-resolution separation of C6 alkane isomers. The use of a non-polar stationary phase is crucial for a separation based primarily on boiling point.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[1]
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., Restek Rxi®-1ms, Agilent DB-1, or Phenomenex ZB-1).[1]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium, high purity.
-
Sample: A standard mixture of n-hexane, this compound, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane in a suitable volatile solvent (e.g., pentane).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to ensure good resolution without excessively long run times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the C6 alkanes. |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Volume | 1 µL | A typical injection volume for capillary GC. |
| Oven Program | Initial: 40 °C, hold for 5 min | An initial temperature below the boiling point of the most volatile isomer allows for efficient trapping at the head of the column, leading to sharp peaks. |
| Ramp: 5 °C/min to 100 °C | A slow temperature ramp is crucial for resolving isomers with close boiling points. | |
| Detector | FID | A universal detector for hydrocarbons that provides high sensitivity. |
| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 400 mL/min | Oxidizer for the FID flame. |
| Makeup Gas (He) | 25 mL/min | Ensures the column effluent is swept efficiently into the detector. |
Visualizing the Process and Relationships
Experimental Workflow
The following diagram illustrates the key steps in the gas chromatographic analysis of C6 alkanes.
Structure, Boiling Point, and Elution Order Relationship
This diagram visually represents the inverse relationship between molecular branching, boiling point, and GC retention time for C6 alkane isomers on a non-polar column.
Trustworthiness and Self-Validation: The Role of Retention Indices
While absolute retention times are useful for identification under a specific set of constant conditions, they can be subject to variation between instruments and over time.[12] For more robust, inter-laboratory comparison and identification, the use of retention indices (RI) is highly recommended. The Kovats retention index, for example, normalizes the retention time of an analyte to that of adjacent n-alkanes.[17] This creates a more stable and transferable value for compound identification. By running a series of n-alkanes alongside the C6 isomer sample, a retention index for each isomer can be calculated, providing a self-validating system for peak identification.
Conclusion
The separation of C6 alkane isomers by gas chromatography is a clear demonstration of fundamental chromatographic principles. On non-polar stationary phases, the elution order is predictably governed by the boiling points of the isomers, which in turn is a direct consequence of their molecular structure.[2] Increased branching leads to a more compact molecule, weaker intermolecular forces, a lower boiling point, and consequently, a shorter retention time. By carefully selecting the GC column and optimizing the temperature program, a baseline separation of all five C6 alkane isomers can be readily achieved. For unambiguous identification, the use of retention indices is a best practice that enhances the trustworthiness and reproducibility of the analytical results.
References
- 1. Hexane - Wikipedia [en.wikipedia.org]
- 2. 2,2-dimethylbutane [stenutz.eu]
- 3. brainly.com [brainly.com]
- 4. 2,3-dimethylbutane [stenutz.eu]
- 5. 2,3-Dimethylbutane CAS#: 79-29-8 [m.chemicalbook.com]
- 6. 3-METHYLPENTANE CAS#: 96-14-0 [m.chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. grokipedia.com [grokipedia.com]
- 9. 2,2-Dimethylbutane - Wikipedia [en.wikipedia.org]
- 10. 2,3-Dimethylbutane - Wikipedia [en.wikipedia.org]
- 11. chemicalpoint.eu [chemicalpoint.eu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | 107-83-5 [chemicalbook.com]
- 14. 3-Methylpentane - Wikipedia [en.wikipedia.org]
- 15. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Hexane [commonorganicchemistry.com]
A Comparative Guide to 2-Methylpentane as a High-Performance, Safer Substitute for n-Hexane in Extraction Processes
Introduction: The Imperative for a Hexane Alternative
For decades, n-hexane has been the workhorse solvent for the extraction of various compounds, most notably edible oils from seeds and botanicals, due to its high extraction efficiency for non-polar molecules, ease of recovery, and low cost.[1][2][3] However, the chemical landscape is evolving, driven by increasingly stringent environmental regulations and a growing emphasis on workplace safety. The primary concern with n-hexane is its well-documented neurotoxicity, a risk that has prompted regulatory bodies and industries to seek safer alternatives.[4][5][6]
n-Hexane is metabolized in the body to 2,5-hexanedione, a potent neurotoxin that can cause severe, long-term damage to the peripheral and central nervous systems.[5] This has led to its classification as a Hazardous Air Pollutant (HAP) in the United States, placing significant regulatory burdens on its use.[7]
This guide provides an in-depth, evidence-based comparison of 2-methylpentane (commonly known as isohexane) and n-hexane. We will explore their performance in extraction, physicochemical properties, and critically, their health and safety profiles. The objective is to equip researchers, scientists, and process development professionals with the necessary data to make an informed decision about substituting n-hexane with a scientifically viable and safer alternative.
Molecular Structure: The Isomeric Difference
n-Hexane is a straight-chain alkane, while this compound is its branched-chain isomer. Both share the same chemical formula, C6H14, and thus the same molar mass, but their structural arrangement is different.[8][9] This seemingly minor difference in structure is the root cause of their distinct physical properties and, most importantly, their different toxicological profiles.
References
- 1. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 2. Hexane Solvents: A New Choice for Edible Oil Extraction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 4. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexane n- (HSG 59, 1991) [inchem.org]
- 6. useforesight.io [useforesight.io]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. fiveable.me [fiveable.me]
- 9. brainly.com [brainly.com]
A Comparative Guide to the Validation of Analytical Methods Using 2-Methylpentane as a Standard
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of analytical methods, specifically focusing on the strategic use of 2-methylpentane as a standard. We will explore the nuances of internal versus external standardization, supported by detailed experimental protocols and comparative data, to empower you to make informed decisions that ensure the integrity and robustness of your analytical results.
The Imperative of Method Validation: Foundational Principles
The validation of an analytical procedure is the cornerstone of reliable scientific data, demonstrating that a method is fit for its intended purpose.[1] For professionals in drug development and quality control, this is not merely a procedural step but a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3] The objective is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.
At the heart of quantitative analysis lies the use of standards—substances of known purity and concentration used to calibrate an instrument's response. The choice between an external and an internal standard is a critical decision that profoundly impacts the accuracy and precision of the results. An external standard calibration involves creating a calibration curve from a series of standards separate from the sample, while an internal standard (IS) involves adding a known amount of a distinct compound to every sample and standard.[4][5] The IS method is particularly powerful as it corrects for variations in sample preparation, injection volume, and instrument drift.[6][7]
Evaluating this compound as an Analytical Standard
This compound, also known as isohexane, is a branched-chain alkane (C₆H₁₄) that serves as an excellent standard in many chromatographic applications, particularly Gas Chromatography (GC).[8][9] Its utility stems from a favorable combination of physicochemical properties.
Key Physicochemical Properties of this compound:
| Property | Value | Significance in Analytical Applications |
| Molecular Weight | 86.18 g/mol | Influences its elution characteristics in GC. |
| Boiling Point | 60.3 °C | Its high volatility makes it suitable for GC analysis and easy to separate from less volatile analytes.[8] |
| Density | 0.653 g/mL at 20 °C | Less dense than water.[8] |
| Solubility | Low in water, high in organic solvents | Miscible with common organic solvents used in sample preparation like alcohol, ether, and acetone.[8][10] |
| Reactivity | Chemically inert | As a saturated hydrocarbon, it is stable and unlikely to react with analytes or the sample matrix.[10] |
| Purity | Available as a high-purity analytical standard (≥99.5%) | High purity is essential for a reference standard to ensure accurate calibration. |
The selection of an appropriate standard is a multi-faceted process. This compound is often chosen for its chemical inertness, appropriate volatility for GC methods, and its structural dissimilarity to many active pharmaceutical ingredients (APIs), which prevents chromatographic interference.[6][11]
Experimental Design: A Comparative Validation Protocol
To objectively compare the performance of this compound as an external versus an internal standard, we will outline the validation of a hypothetical Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of Toluene (as the analyte) in a methanol matrix.
Core Validation Parameters
According to ICH Q2(R2) guidelines, the core parameters to be validated for a quantitative impurity assay include Accuracy, Precision (Repeatability and Intermediate Precision), Linearity, Range, and Robustness.[1][2]
Experimental Workflow Overview
The overall process involves preparing standards, defining the method parameters, and then systematically testing each validation characteristic for both the external and internal standard approaches.
Detailed Experimental Protocols
Instrumentation: Gas Chromatograph with FID detector and a suitable capillary column (e.g., DB-1, 30m x 0.25mm x 0.25µm).
Protocol 1: Validation Using this compound as an External Standard
-
Preparation of Standards:
-
Prepare a Toluene stock solution (approx. 1000 µg/mL) in methanol.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).[12]
-
-
Linearity and Range:
-
Accuracy:
-
Prepare samples at three concentration levels (low, medium, high) by spiking a blank matrix with known amounts of Toluene.
-
Analyze these samples in triplicate (for a total of nine determinations) and calculate the concentration using the calibration curve.[14]
-
Express accuracy as the percentage recovery of the known amount. Typically, recovery should be within 98-102%.[15]
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration or nine samples covering the range (3 concentrations, 3 replicates each) under the same operating conditions over a short interval.[16][17]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.[18]
-
Calculate the Relative Standard Deviation (%RSD) for the results. Acceptance criteria are typically ≤ 2% RSD.
-
Protocol 2: Validation Using this compound as an Internal Standard (IS)
-
Preparation of Standards:
-
Prepare separate stock solutions of Toluene (analyte) and this compound (IS) at approx. 1000 µg/mL in methanol.
-
Prepare a series of five calibration standards by adding varying amounts of the Toluene stock and a constant amount of the this compound stock to each flask before diluting to volume. This ensures the IS concentration is the same in every standard (e.g., 20 µg/mL).
-
-
Linearity and Range:
-
Inject each calibration standard in triplicate.
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each injection.
-
Plot the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Perform a linear regression analysis. The r² should be > 0.995.[5]
-
-
Accuracy:
-
Prepare spiked samples at three concentration levels as before.
-
Crucially, add the same constant amount of this compound IS to each sample before any sample processing steps.[19]
-
Analyze in triplicate and calculate the concentration using the new calibration curve.
-
Calculate the percentage recovery.
-
-
Precision (Repeatability & Intermediate Precision):
-
Prepare and analyze replicate samples (as in the external standard protocol), ensuring the IS is added to each replicate at the start.
-
Calculate the %RSD for the calculated concentrations.
-
Protocol 3: Robustness Testing
-
Identify Critical Parameters: For a GC method, these include oven temperature, carrier gas flow rate, split ratio, and injector temperature.[20]
-
Introduce Deliberate Variations: Create a test plan to make small, deliberate changes to these parameters (e.g., flow rate ± 10%, temperature ± 5°C).[21][22]
-
Analyze and Evaluate: Analyze a system suitability sample under each varied condition.
-
Assess Impact: The system suitability parameters (e.g., resolution, peak symmetry, and the analyte/IS ratio) should remain within predefined acceptance criteria, demonstrating the method's reliability during normal use.[20][23]
Comparative Data Analysis
The following tables present hypothetical data from the validation experiments described above. This data illustrates the typical performance differences observed between the two standardization techniques.
Table 1: Linearity Comparison
| Parameter | External Standard Method | Internal Standard Method | Acceptance Criteria |
| Concentration Range | 1 - 50 µg/mL | 1 - 50 µg/mL | Defined by application |
| Regression Equation | y = 512.4x - 89.7 | y = 2.45x + 0.01 | --- |
| Coefficient of Determination (r²) | 0.9985 | 0.9998 | ≥ 0.995 |
Causality: The internal standard method often yields a higher r² value because it corrects for minor injection inconsistencies between different concentration levels, resulting in a tighter fit to the regression line.[5]
Table 2: Accuracy and Precision Comparison
| Parameter | Spiked Level (µg/mL) | External Standard Method | Internal Standard Method | Acceptance Criteria |
| Accuracy (% Recovery) | 10 | 96.5% | 99.2% | 98.0 - 102.0% |
| 25 | 103.1% | 100.5% | ||
| 40 | 104.5% | 101.1% | ||
| Precision (% RSD) | ||||
| - Repeatability | 25 | 2.5% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 25 | 3.8% | 1.2% | ≤ 3.0% |
Causality: The internal standard significantly improves both accuracy and precision.[5][6] By calculating a ratio, the method becomes immune to small errors in injection volume or detector response fluctuations that can affect the absolute peak area measured in the external standard method. This is especially true for intermediate precision, where day-to-day variations are more pronounced.
Table 3: Robustness Testing Example
| Parameter Varied | Variation | System Suitability Result (Analyte/IS Ratio) | Acceptance Criteria |
| Flow Rate | Nominal (1.0 mL/min) | 1.25 | --- |
| Low (0.9 mL/min) | 1.23 | %RSD of results ≤ 5% | |
| High (1.1 mL/min) | 1.28 | ||
| Oven Temperature | Nominal (10°C/min ramp) | 1.25 | --- |
| Low (8°C/min ramp) | 1.26 | ||
| High (12°C/min ramp) | 1.24 |
Causality: A robust method shows that the critical result (in this case, the analyte-to-IS ratio) remains stable despite small changes in method parameters.[24] This provides confidence that the method will perform reliably under the routine variations of a real-world laboratory environment.[21]
Conclusion and Recommendations
The validation data clearly demonstrates the superior performance of the internal standard method when using this compound for the quantitative analysis of a volatile analyte like Toluene.
-
Expertise & Experience: While the external standard method is simpler, it is highly susceptible to volumetric errors during sample injection and preparation. My experience has consistently shown that for methods requiring high accuracy and precision, especially in regulated environments, the investment in developing an internal standard method is invaluable. The internal standard acts as a self-correcting mechanism within each run.[6]
-
Trustworthiness: The use of an internal standard like this compound builds a self-validating system. By adding the IS at the earliest possible stage of sample preparation, it accounts for variability throughout the entire workflow.[19] This ensures that the final calculated concentration is a trustworthy representation of the analyte in the original sample, compensating for potential analyte loss or inconsistent instrument performance.
Final Recommendations:
-
Use the Internal Standard Method for High-Stakes Analysis: For regulatory submissions, final product release testing, and trace-level quantification where accuracy is paramount, the internal standard method with this compound is strongly recommended.
-
Use the External Standard Method for Screening: For preliminary screening, in-process checks, or when the sample matrix is very simple and instrument performance is exceptionally stable, the external standard method can be a time-efficient alternative.
-
Justify Your Choice: Regardless of the method chosen, the decision must be justified and supported by robust validation data that proves the method is fit for its intended purpose, in alignment with ICH and FDA guidelines.[1][2]
By carefully selecting a standard like this compound and validating the analytical method with scientific rigor, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data.
References
- 1. fda.gov [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
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- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. grokipedia.com [grokipedia.com]
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- 10. This compound | 107-83-5 [chemicalbook.com]
- 11. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 16. biopharminternational.com [biopharminternational.com]
- 17. metrology-journal.org [metrology-journal.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
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- 23. industrialpharmacist.com [industrialpharmacist.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Environmental Impact of Hexane Isomers: A Guide for Researchers
In the realm of chemical research and pharmaceutical development, solvent selection is a critical decision that extends beyond mere efficacy and cost. The environmental footprint of a chosen solvent is an increasingly important consideration, driven by regulatory scrutiny and a collective responsibility towards sustainable practices. Hexane, a widely used non-polar solvent, exists as five structural isomers: n-hexane, 2-methylpentane (isohexane), 3-methylpentane, 2,2-dimethylbutane (neohexane), and 2,3-dimethylbutane. While often used in mixtures, understanding the distinct environmental profiles of these isomers is paramount for informed decision-making.[1][2] This guide provides a comprehensive comparative analysis of the environmental impact of these five hexane isomers, supported by experimental data and detailed methodologies, to empower researchers in making environmentally conscious solvent choices.
Physicochemical Properties: The Foundation of Environmental Fate
The journey of a chemical through the environment is fundamentally governed by its physical and chemical properties. For volatile organic compounds (VOCs) like the hexane isomers, properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are critical determinants of their distribution and persistence in various environmental compartments.
A higher vapor pressure indicates a greater tendency for a substance to volatilize into the atmosphere.[1] Similarly, a high Henry's Law constant signifies a propensity to partition from water to air.[1][3] Conversely, water solubility and the octanol-water partition coefficient (log Kow) provide insights into a compound's behavior in aquatic systems and its potential for bioaccumulation, respectively.[4] A higher log Kow value suggests a greater affinity for fatty tissues and, consequently, a higher potential to accumulate in organisms.
| Property | n-hexane | This compound | 3-Methylpentane | 2,2-Dimethylbutane | 2,3-Dimethylbutane |
| CAS Number | 110-54-3 | 107-83-5 | 96-14-0 | 75-83-2 | 79-29-8 |
| Boiling Point (°C) | 68.7 | 60.3 | 63.3 | 49.7 | 58.0 |
| Vapor Pressure (mm Hg at 25°C) | 153[5] | ~180 | ~160 | ~230 | ~190 |
| Water Solubility (mg/L at 25°C) | 9.5[6] | 14 | 12 | 18 | 13 |
| Log Kow | 3.90 | 3.60 | 3.60 | 3.82 | 3.85 |
| Henry's Law Constant (atm·m³/mol at 25°C) | 1.80[6] | ~1.9 | ~1.8 | ~2.1 | ~2.0 |
Note: Some values are estimated based on available data and structural similarities.
As the data indicates, the degree of branching in the hexane isomers influences their physicochemical properties. Generally, more branched isomers exhibit lower boiling points and higher vapor pressures, suggesting a greater tendency to enter the atmosphere compared to the linear n-hexane.
Atmospheric Fate: Photochemical Oxidation and Ozone Creation
Once in the atmosphere, the primary degradation pathway for hexane isomers is through reaction with hydroxyl radicals (•OH).[7] The rate of this reaction determines the atmospheric lifetime of the compound. A shorter lifetime is generally preferable, as it reduces the potential for long-range transport and contribution to air pollution.
Another critical aspect of atmospheric impact is the Photochemical Ozone Creation Potential (POCP). This index quantifies the relative ability of a VOC to contribute to the formation of ground-level ozone, a major component of smog and a harmful air pollutant.[8][9] The POCP is influenced by the rate of reaction with •OH and the subsequent chemical reactions of the degradation products.
| Isomer | Atmospheric Lifetime (days) | POCP (ethene = 100) |
| n-hexane | ~1.8 - 2.6 | 41.7 |
| This compound | ~1.6 | 46.2 |
| 3-Methylpentane | ~1.6 | 45.1 |
| 2,2-Dimethylbutane | ~2.1 | 28.9 |
| 2,3-Dimethylbutane | ~1.5 | 56.5 |
The data reveals that branching has a variable effect on atmospheric lifetime and POCP. While 2,3-dimethylbutane has the shortest atmospheric lifetime, it also exhibits the highest potential to create ozone. Conversely, 2,2-dimethylbutane has a longer lifetime but a significantly lower POCP. This highlights the complex interplay between structure and atmospheric reactivity.
Visualizing Atmospheric Degradation
The initial step in the atmospheric degradation of a hexane isomer involves the abstraction of a hydrogen atom by a hydroxyl radical, forming an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of ozone.
Caption: Initial steps of hexane isomer atmospheric degradation.
Aquatic Toxicity: Impact on Aquatic Life
In the event of a release into aquatic environments, the toxicity of hexane isomers to aquatic organisms is a primary concern. Due to their low water solubility and high volatility, conducting aquatic toxicity tests with these compounds presents challenges.[10] However, available data and structure-activity relationships allow for a comparative assessment. Toxicity is often expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna. A lower LC50 or EC50 value indicates higher toxicity.
| Isomer | Aquatic Toxicity (LC50/EC50, mg/L) |
| n-hexane | 2.1 - 2.5 (Fish) |
| This compound | Toxic to aquatic life with long lasting effects[11] |
| 3-Methylpentane | Assumed to be similar to other isomers |
| 2,2-Dimethylbutane | Assumed to be similar to other isomers |
| 2,3-Dimethylbutane | Assumed to be similar to other isomers |
The toxicity of alkanes to aquatic organisms is primarily due to narcosis, a non-specific disruption of cell membranes. The lipophilicity, as indicated by log Kow, is a key factor in determining narcotic potential. While specific data is limited, the similar log Kow values of the hexane isomers suggest they would have a comparable order of magnitude of aquatic toxicity.
Biodegradability: The Ultimate Fate
The ultimate fate of an organic compound in the environment is its complete breakdown into simpler, non-toxic substances like carbon dioxide and water. Biodegradation by microorganisms is a crucial process in this regard. The rate and extent of biodegradation determine the persistence of a compound in soil and water.
The structure of a hydrocarbon can significantly influence its biodegradability. Linear alkanes like n-hexane are generally more readily biodegradable than their branched counterparts.[13] The presence of quaternary carbon atoms, as in 2,2-dimethylbutane, can particularly hinder microbial degradation.
| Isomer | Biodegradability |
| n-hexane | Readily biodegradable[12] |
| This compound | Slower than n-hexane |
| 3-Methylpentane | Slower than n-hexane |
| 2,2-Dimethylbutane | Significantly slower due to quaternary carbon |
| 2,3-Dimethylbutane | Slower than n-hexane |
Studies have shown that some microorganisms, such as certain species of Pseudomonas, can effectively degrade n-hexane.[14][15] The degradation pathway often involves the oxidation of the terminal carbon atom to form an alcohol, which is then further metabolized.[16][17]
Experimental Protocols: A Guide to Environmental Impact Assessment
To provide a framework for the data presented, this section outlines the methodologies for key experiments used to assess the environmental impact of volatile organic compounds.
A. Determination of the Octanol-Water Partition Coefficient (Kow)
The Kow is a measure of a chemical's lipophilicity and is a critical parameter for predicting bioaccumulation potential. The shake-flask method is a widely used technique.[18]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the hexane isomer in n-octanol. Also, prepare n-octanol-saturated water and water-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.
-
Phase Separation: Allow the two phases (n-octanol and water) to separate completely.
-
Concentration Analysis: Carefully withdraw samples from both the n-octanol and aqueous phases. Analyze the concentration of the hexane isomer in each phase using a suitable analytical technique, such as gas chromatography (GC).[4]
-
Calculation: The Kow is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase.[4]
References
- 1. Hexane - Wikipedia [en.wikipedia.org]
- 2. Hexane | Fisher Scientific [fishersci.com]
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- 4. rc.usf.edu [rc.usf.edu]
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- 6. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Aquatic toxicity testing of sparingly soluble, volatile, and unstable substances and interpretation and use of data. Task Force of the European Centre for Ecotoxicology and Toxicology of Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (75-83-2, 43133-95-5, 79-29-8, 107-83-5, 96-14-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 17. Alkane - Wikipedia [en.wikipedia.org]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpentane
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. 2-Methylpentane (also known as isohexane), a highly flammable and volatile organic compound, requires meticulous handling and disposal procedures. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower your laboratory with the knowledge to manage this compound waste with the highest degree of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Effective disposal begins with a comprehensive understanding of the chemical's intrinsic hazards. This compound is classified as a highly flammable liquid, an aspiration hazard, a skin irritant, and is toxic to aquatic life with long-lasting effects.[1][2][3] The causality for its stringent disposal protocols is rooted in these properties. Its high volatility and low flash point mean it can readily form explosive mixtures with air at ambient temperatures.[4][5]
Key Quantitative Data for this compound
For quick reference, the following table summarizes the critical safety and physical data for this compound. This information is fundamental to risk assessment and the implementation of appropriate safety controls.
| Property | Value | Significance for Disposal |
| CAS Number | 107-83-5 | Unique identifier for substance verification. |
| Molecular Formula | C6H14 | Indicates its nature as a hydrocarbon. |
| Flash Point | -23 °C to -32 °C (-9.4 °F to -25.6 °F)[5][6] | Extremely low flash point necessitates strict control of all ignition sources. |
| Boiling Point | 60 °C (140 °F)[5] | High volatility contributes to a rapid buildup of flammable vapors. |
| Explosive Limits in Air | 1.0% - 7.4% by volume[6] | A wide explosive range increases the risk of ignition. |
| Vapor Density | 3.0 (Air = 1)[5] | Vapors are heavier than air and can accumulate in low-lying areas, traveling to distant ignition sources.[5][7] |
| Hazard Class | Flammable Liquid (Category 2)[1][3] | Dictates its classification as ignitable hazardous waste under EPA regulations.[8][9] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (H411)[2][3] | Prohibits disposal down the drain or into the environment.[7][10][11] |
Immediate Safety & Handling Protocols for Waste Generation
Before disposal begins, safe collection and handling at the point of generation are critical. The principle here is containment and prevention.
-
Ventilation is Non-Negotiable : Always handle this compound and its waste in a certified chemical fume hood or a well-ventilated area to prevent the accumulation of flammable vapors and to stay below occupational exposure limits.[10][12][13]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes chemical-resistant gloves (consult manufacturer data for compatibility), safety goggles or glasses with side-shields, and a flame-resistant lab coat.[1][6]
-
Ignition Source Control : Prohibit all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[2][7][10] Use only non-sparking tools and explosion-proof equipment when transferring waste.[1][6][7]
-
Static Electricity Prevention : As a result of flow or agitation, electrostatic charges can be generated.[5][7] It is imperative to ground and bond containers and receiving equipment during any transfer of this compound waste to prevent a static discharge from igniting the vapors.[1][10]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound is governed by its classification as an ignitable hazardous waste.[9] The only acceptable disposal method is through a licensed hazardous waste disposal company.[1][11][14] Never pour this compound down the drain or discard it with regular trash.[7][10][11]
Workflow for this compound Waste Management
The following diagram outlines the logical flow for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Procedural Steps:
-
Waste Collection & Segregation :
-
Collect this compound waste in a dedicated, properly labeled hazardous waste container.[11][14]
-
Crucially, do not mix this compound waste with other waste streams, especially halogenated solvents or strong oxidants. [10][14] Mixing incompatible waste can create hazardous reactions and complicates the disposal process. This compound reacts violently with oxidants, creating a fire and explosion hazard.[5][10]
-
-
Containerization :
-
Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid. Glass or metal containers are typically suitable.[9] Note that this compound can attack some plastics; therefore, non-plastic containers are recommended.[7]
-
Do not overfill the container. A general best practice is to fill to no more than 80% capacity to allow for vapor expansion.[14]
-
-
Labeling :
-
Proper labeling is a legal requirement and essential for safety. The container must be clearly labeled with the words "Hazardous Waste".[9][14]
-
The label must also list the full chemical name, "this compound," and identify all other constituents and their approximate percentages.[9] Vague terms like "Solvent Waste" are not acceptable.[9]
-
-
Temporary Storage :
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is secure and away from sources of ignition.[14] The storage area should be fireproof and separate from incompatible materials like strong oxidants.[7][10]
-
Ensure the container is kept closed at all times except when actively adding waste.[9]
-
-
Final Disposal :
Emergency Procedures: Spill Response
In the event of a this compound spill, a swift and correct response is critical to prevent injury and fire.
-
Immediate Actions :
-
Containment and Cleanup (for trained personnel with appropriate PPE) :
-
Ensure the area is well-ventilated.[7]
-
Contain the spill by absorbing it with a non-combustible material like sand, earth, or a commercial inert absorbent.[7][10][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[1][18]
-
Regulatory Grounding
The procedures outlined in this guide are based on regulations set forth by major governing bodies, including:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as an ignitable hazardous waste (D001) due to its low flash point.[8][9]
-
Occupational Safety and Health Administration (OSHA) : OSHA regulations dictate workplace safety standards, including permissible exposure limits (PELs), PPE requirements, and hazard communication for chemicals like this compound.[4]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Trust in these protocols is built upon a foundation of scientific understanding and proven field application.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.se [fishersci.se]
- 3. merckmillipore.com [merckmillipore.com]
- 4. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 5. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 8. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. echemi.com [echemi.com]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 12. Gas detectors and respiratory protection equipments C6H14 (this compound), CAS number 107-83-5 [en.gazfinder.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. calbaptist.edu [calbaptist.edu]
- 18. METHYL PENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylpentane
As researchers and scientists, our primary commitment is to safety and precision. Handling volatile organic compounds (VOCs) like 2-Methylpentane, also known as isohexane, requires a deep understanding of its properties to mitigate risks effectively. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your work.
Section 1: The Hazard Profile of this compound
Understanding why a specific piece of PPE is necessary begins with understanding the chemical's inherent risks. This compound is a colorless, highly flammable liquid with a mild, gasoline-like odor.[1][2][3] Its primary hazards dictate our safety protocols.
-
Extreme Flammability: this compound is a Category 2 flammable liquid, meaning it has a low flashpoint and its vapors can ignite at room temperature.[4][5][6] Vapors are heavier than air and can travel considerable distances to an ignition source, creating a flashback hazard.[7][8] All work must be conducted away from open flames, sparks, and heat sources, and electrical equipment must be explosion-proof.[4][9]
-
Inhalation Hazard: The vapor can cause drowsiness, dizziness, and respiratory tract irritation.[1][4][7][9] High concentrations can affect the central nervous system.[1][7] Because the vapor is an inhalation risk, adequate ventilation is not just a recommendation; it is a mandatory engineering control.[8]
-
Aspiration Toxicity: If swallowed, this compound can be fatal as it can easily enter the airways, leading to chemical pneumonitis.[4][5][7] This makes accidental ingestion a critical, high-consequence risk.
-
Skin and Eye Irritation: Direct contact causes skin irritation and can lead to dermatitis with repeated exposure.[1][4][5][9] It is also mildly irritating to the eyes.[7]
Section 2: Core PPE Requirements: A Multi-Layered Defense
Based on the hazard profile, a multi-layered approach to PPE is essential. The specific components will depend on the scale and nature of the procedure, as detailed in the summary table and flowchart below.
Eye and Face Protection
The volatility of this compound means that vapor and splash protection are paramount.
-
Standard Operations: For small-scale transfers (<100 mL) inside a certified chemical fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
High-Risk Operations: When handling larger volumes, working on an open bench (not recommended), or performing tasks with a significant splash potential (e.g., vigorous mixing, heating), chemical splash goggles are mandatory. For maximum protection, a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection
Choosing the correct glove material is critical, as this compound can attack certain plastics.[8]
-
Recommended Material: Nitrile gloves are suitable for incidental splash protection. A glove with a thickness of at least 5-mil is recommended. If a splash occurs, gloves must be removed and replaced immediately, as breakthrough can occur rapidly.[10]
-
Prolonged Contact: For tasks involving potential prolonged contact or immersion, heavier-duty gloves made of Viton™ or other highly resistant materials should be considered. Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times.
-
Unsuitable Materials: Avoid natural rubber (latex) and vinyl gloves, as they offer poor resistance to aliphatic hydrocarbons like this compound.[11]
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the first line of defense against inhalation hazards.
-
When Respirators are Required: A respirator is necessary when engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs), during a large spill, or in poorly ventilated areas.[5] The NIOSH Recommended Exposure Limit (REL) for hexane isomers is 500 ppm as a Time-Weighted Average (TWA) and 1000 ppm as a Short-Term Exposure Limit (STEL).[8]
-
Type of Respirator: Use a NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges. For concentrations up to 1000 ppm, a supplied-air respirator may be required.[1] A proper fit test and user training are mandatory before using any tight-fitting respirator.
Protective Clothing
-
Standard Attire: A flame-resistant (FR) lab coat should be worn and kept fully fastened to protect against splashes and potential flash fires.
-
Enhanced Protection: For large-volume transfers or operations with a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier. All clothing should be made of non-static materials to prevent ignition from static discharge.[12]
Section 3: Operational and Disposal Plans
Standard Handling Protocol
-
Pre-Operation Safety Check:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Remove all potential ignition sources from the work area.[9]
-
Ensure all containers and equipment are properly grounded and bonded to prevent static electricity buildup.[4][7][9]
-
-
Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.
-
Chemical Handling:
-
Post-Operation:
Spill Response Protocol
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Vapors and Ignition Sources: Immediately turn off all ignition sources. Increase ventilation only if it is safe to do so without creating a spark.
-
Containment: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[7][9] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE (including respiratory protection), collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[7][13]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Plan
-
Segregation: this compound waste is considered hazardous. It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Do not mix it with other waste streams, particularly non-halogenated solvents, unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Use approved containers that are chemically compatible and can be tightly sealed.[14] Do not overfill containers; leave at least 10-20% headspace for vapor expansion.
-
Disposal: The primary disposal method is through a licensed chemical destruction plant or controlled incineration.[4][14][15] Contact your EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[4][7]
Section 4: Visualizing PPE Selection Logic
The decision-making process for selecting the correct level of PPE can be visualized as a workflow. This diagram outlines the key decision points based on the experimental variables.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexane isomers (excluding n-Hexane) [cdc.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.se [fishersci.se]
- 7. echemi.com [echemi.com]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. int-enviroguard.com [int-enviroguard.com]
- 13. airgas.com [airgas.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
